Blasticidin S
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNPLSGKWMLZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862825 | |
| Record name | 1-(4-{(Z)-[3-Amino-1-hydroxy-5-(N-methylcarbamimidamido)pentylidene]amino}-2,3,4-trideoxyhex-2-enopyranuronosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS. | |
| Record name | Blasticidin-S | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3974 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate) | |
| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |
| Record name | BLASTICIDIN-S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: (negligible) | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless crystals | |
CAS No. |
2079-00-7 | |
| Record name | β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLASTICIDIN-S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BLASTICIDIN-S | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/ | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 220 | |
| Record name | BLASTICIDIN-S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
what is the origin of Blasticidin S antibiotic
An In-depth Technical Guide to the Origin of Blasticidin S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the origins of the nucleoside antibiotic this compound, from its initial discovery to the elucidation of its biosynthetic pathway. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
Discovery and Producing Organism
This compound was discovered in the 1950s by Japanese researchers S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1][2][3][4] Their work was part of a broader screening program aimed at identifying novel antibiotics to combat rice blast disease, which is caused by the fungus Magnaporthe grisea (formerly Piricularia oryzae).[4][5] The antibiotic was isolated from the culture broth of the bacterium Streptomyces griseochromogenes.[6][7][8][9][10][11][12][13][14] Another known producer of this compound is Streptomyces morookaensis.[15]
Mechanism of Action
This compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[5][6][9][11][12][16][17][18][19] It specifically targets the ribosome, binding to the P-site of the large ribosomal subunit.[14][16] This binding event strengthens the affinity for tRNA, blocks the hydrolysis of peptidyl-tRNA, and ultimately inhibits peptide bond formation, thereby halting protein elongation.[6][8][11][12][16] Due to its potent activity, this compound is widely used as a selection agent in genetic engineering to isolate cells that have been successfully transformed with a resistance gene.[6][7][11]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster within Streptomyces griseochromogenes.[5][10] The biosynthetic pathway brings together three key structural components: a cytosine base, an amino deoxyglucuronic acid moiety, and N-methyl-β-arginine.[10] Isotopic labeling experiments have confirmed that the primary precursors for the biosynthesis of this compound are cytosine, D-glucose, L-arginine, and L-methionine.
The biosynthetic gene cluster, designated as bls, spans approximately 20 kilobase pairs and contains 19 genes.[5][10] The functions of several of these genes have been predicted based on sequence homology and heterologous expression studies.[10] Key enzymatic steps in the pathway have been elucidated, including the initial formation of cytosylglucuronic acid from UDP-glucuronic acid and cytosine, catalyzed by CGA synthase.[5][20] Subsequent steps involve a series of modifications, including dehydration, amination, and the ATP-dependent ligation of β-arginine to the cytosinine intermediate.[20]
Biosynthetic Pathway of this compound```dot
// Nodes UDP_Glucuronic_Acid [label="UDP-Glucuronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytosine [label="Cytosine", fillcolor="#F1F3F4", fontcolor="#202124"]; CGA [label="Cytosylglucuronic Acid (CGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydrated_CGA [label="Dehydrated CGA Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytosinine [label="Cytosinine", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Arginine [label="β-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; DBS [label="Demethylthis compound (DBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blasticidin_S [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Leucyl_DBS [label="Leucyldemethylthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Leucyl_BS [label="Leucylthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Enzymes CGA_Synthase [label="CGA Synthase (BlsF)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsE [label="Radical SAM Dehydratase (BlsE)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsH [label="Transaminase (BlsH)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BlsI [label="ATP-Grasp Ligase (BlsI)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyltransferase [label="Methyltransferase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptidase [label="Peptidase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges {UDP_Glucuronic_Acid, Cytosine} -> CGA_Synthase [arrowhead=none]; CGA_Synthase -> CGA; CGA -> BlsE; BlsE -> Dehydrated_CGA; Dehydrated_CGA -> BlsH; BlsH -> Cytosinine; {Cytosinine, Beta_Arginine} -> BlsI [arrowhead=none]; BlsI -> DBS; DBS -> Methyltransferase; Methyltransferase -> Blasticidin_S; DBS -> Leucyl_DBS [label="Leucine addition\n(Self-resistance)"]; Leucyl_DBS -> Methyltransferase; Methyltransferase -> Leucyl_BS; Leucyl_BS -> Peptidase; Peptidase -> Blasticidin_S [label="Export and\nhydrolysis"]; }
Caption: Mechanism of resistance to this compound.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound as a selection agent.
Table 1: Recommended Working Concentrations for Selection
| Organism | Concentration Range (µg/mL) | Reference |
| E. coli | 50 - 100 | |
| Yeast | 25 - 300 | |
| Mammalian Cells | 2 - 10 |
Note: The optimal concentration can vary depending on the specific strain or cell line, media composition, and growth conditions. It is highly recommended to perform a kill curve to determine the optimal concentration for your specific experimental setup.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₆N₈O₅ · HCl | |
| Molecular Weight | 458.9 g/mol | |
| Solubility | Soluble in water and acetic acid |
Experimental Protocols
Preparation of this compound Stock Solution
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions. I[1][18]t is recommended to handle the powder in a chemical fume hood. 2[1][18]. Preparation: Dissolve this compound HCl powder in sterile water to a final concentration of 5-10 mg/mL. F[1][18][19]ilter-sterilize the solution using a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. [1][9][18][19] * Short-term storage: Store at 4°C for up to 1-2 weeks. [1][9][19] * Long-term storage: Store at -20°C for up to 6-8 weeks. 4[1][9][19]. Important Considerations: The pH of the aqueous solution should not exceed 7.0 to prevent inactivation of the antibiotic.
[1][9]#### 6.2. Determination of Optimal this compound Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of this compound required to kill non-resistant cells.
-
Cell Plating: Plate the non-transfected parental cell line in a multi-well plate (e.g., 24-well plate) at a density that allows for several days of growth (e.g., 25% confluency). P[1][21][22]repare a sufficient number of wells to test a range of antibiotic concentrations.
-
Cell Adhesion: Incubate the cells overnight to allow them to adhere to the plate. 3[1][23][21]. Addition of this compound: The next day, replace the culture medium with fresh medium containing serial dilutions of this compound. I[1][23][21][22]nclude a no-antibiotic control well.
-
Incubation and Observation: Replenish the selective media every 3-4 days and monitor the cells for viability. 5[1][23][21][22]. Determination of Working Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 10-14 days.
[1][21][22]#### Experimental Workflow for a Kill Curve Assay
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. This compound HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. This compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forgotten Natural Products: Semisynthetic Development of this compound As an Antibiotic Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthetic this compound ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. agscientific.com [agscientific.com]
- 7. agscientific.com [agscientific.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 10. The this compound biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. genespin.com [genespin.com]
- 13. This compound, Hydrochloride, Streptomyces griseochromogenes [sigmaaldrich.com]
- 14. toku-e.com [toku-e.com]
- 15. academic.oup.com [academic.oup.com]
- 16. apexbt.com [apexbt.com]
- 17. scribd.com [scribd.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 20. This compound Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agscientific.com [agscientific.com]
- 22. toku-e.com [toku-e.com]
- 23. abo.com.pl [abo.com.pl]
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Blasticidin S in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Blasticidin S, a potent nucleoside antibiotic, within prokaryotic systems. By delving into its core interactions with the bacterial ribosome, this document aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its inhibitory effects on protein synthesis. The guide summarizes key quantitative data, outlines detailed experimental protocols from seminal studies, and provides visual representations of the molecular pathways and experimental workflows.
Core Mechanism of Action: A Unique Strategy of Ribosomal Inhibition
This compound is a powerful inhibitor of protein synthesis in both prokaryotes and eukaryotes.[1][2] Its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Unlike many antibiotics that target the A-site of the ribosome to block incoming aminoacyl-tRNAs, this compound employs a unique mechanism centered on the P-site of the large ribosomal subunit.[3][4]
The core of its action involves the following key events:
-
Binding to the Ribosomal P-site: this compound binds to the P-site of the 50S ribosomal subunit.[4] Crystal structures of this compound in complex with the 70S ribosome reveal that it forms a Watson-Crick-like interaction with nucleotide G2251 in the P-loop of the 23S rRNA.[5]
-
Induction of tRNA Deformation: Upon binding, this compound induces a significant conformational change in the P-site tRNA.[3][6] It intercalates between nucleotides C74 and A76 of the P-site tRNA's CCA-tail, effectively bending the 3'-terminus of the tRNA towards the A-site.[5][6] This trapping of a deformed tRNA is a hallmark of this compound's mechanism.[3][6]
-
Inhibition of Peptidyl-tRNA Hydrolysis (Translation Termination): The distortion of the P-site tRNA has profound consequences for the termination of protein synthesis. This altered conformation sterically hinders the binding and proper positioning of release factors (RF1 and RF2) at the A-site.[3][5] Specifically, the deformed CCA-end of the P-site tRNA overlaps with the binding site for the catalytic GGQ motif of the release factors.[4] This interference strongly inhibits the hydrolysis of the peptidyl-tRNA, effectively stalling the ribosome at the stop codon and preventing the release of the newly synthesized polypeptide.[3][5] Biochemical experiments have demonstrated that this compound is a more potent inhibitor of translation termination than of peptide bond formation.[3]
-
Partial Inhibition of Peptide Bond Formation: While its primary impact is on termination, this compound also exhibits a lesser inhibitory effect on peptidyl transferase activity.[3][5] The induced deformation of the P-site tRNA can lead to suboptimal positioning of the peptidyl-tRNA and aminoacyl-tRNA substrates, thereby slowing down the rate of peptide bond formation.[3] Kinetic studies have shown that this compound can act as a competitive inhibitor of the puromycin (B1679871) reaction, suggesting it interferes with the binding of the A-site substrate.[7]
This multi-faceted mechanism, particularly the potent inhibition of translation termination, distinguishes this compound from many other ribosome-targeting antibiotics and makes it a subject of ongoing research for the development of novel antibacterial agents.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on the interaction of this compound with prokaryotic ribosomes.
| Parameter | Value | Organism/System | Experimental Condition | Reference |
| Inhibition Constants (Ki) | ||||
| Competitive Inhibition (vs. Puromycin) | 2 x 10-7 M | Escherichia coli cell-free system | Without preincubation | [7] |
| Apparent Inhibition of Termination | ~32 nM | In vitro translation system | RF1-mediated peptide release | [3] |
| Effects on Reaction Rates | ||||
| Intersubunit Rotation (Clockwise and Counterclockwise) | Reduced by ~6-fold | Pretranslocation ribosomes | Single-molecule FRET | [3] |
| EF-G-catalyzed mRNA Translocation | Negligible effect | Pretranslocation ribosomes | Stopped-flow kinetics | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Translation Inhibition Assay (Luciferase Reporter)
This assay is used to determine the overall inhibitory effect of this compound on protein synthesis in a cell-free system.
Principle: A reporter mRNA (e.g., firefly luciferase) is translated in a prokaryotic cell-free extract. The amount of functional protein produced is quantified by measuring its enzymatic activity (light emission). A decrease in luciferase activity in the presence of this compound indicates inhibition of translation.
Methodology:
-
Preparation of Cell-Free Extract: Prepare an S30 extract from a suitable prokaryotic strain (e.g., E. coli).
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the S30 extract, a buffer system containing amino acids, ATP, GTP, and an energy regenerating system.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction mixtures. A no-inhibitor control (e.g., DMSO) should be included.
-
Initiation of Translation: Add the luciferase reporter mRNA to initiate the translation reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantification of Luciferase Activity: Stop the reaction and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Plot the relative luciferase activity against the concentration of this compound to determine the IC50 value.
Filter Binding Assay for Ribosome-tRNA Interaction
This assay is employed to assess the effect of this compound on the binding of tRNA to the ribosome.
Principle: This technique relies on the ability of nitrocellulose membranes to bind proteins and protein-nucleic acid complexes, while unbound nucleic acids pass through. By using a radiolabeled tRNA, the amount of tRNA bound to the ribosome can be quantified.
Methodology:
-
Preparation of Ribosomes and tRNA: Purify 70S ribosomes from a prokaryotic source. Prepare radiolabeled fMet-tRNAfMet (e.g., with 35S-methionine).
-
Binding Reaction:
-
In a reaction buffer, pre-incubate 70S ribosomes with a specific mRNA containing an AUG start codon.
-
Add varying concentrations of this compound and incubate.
-
Add the radiolabeled fMet-tRNAfMet to the mixture and incubate to allow binding to the P-site.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.
-
Wash the membrane with cold buffer to remove unbound tRNA.
-
-
Quantification:
-
Dry the membrane and quantify the retained radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the amount of bound tRNA in the presence and absence of this compound to determine its effect on tRNA binding affinity.[3]
Peptidyl-tRNA Hydrolysis (Termination) Assay
This assay specifically measures the inhibitory effect of this compound on the release factor-mediated termination of protein synthesis.
Principle: A ribosomal complex stalled at a stop codon with a radiolabeled peptidyl-tRNA in the P-site is prepared. The addition of release factors (RF1 or RF2) triggers the hydrolysis and release of the nascent peptide. The amount of released peptide is quantified to determine the rate of termination, and the effect of this compound on this rate is measured.
Methodology:
-
Preparation of Termination Complex:
-
Assemble a 70S initiation complex with a short mRNA containing a start codon followed by a stop codon (e.g., UAA) and radiolabeled fMet-tRNAfMet.
-
-
Inhibition and Release Reaction:
-
Incubate the termination complexes with varying concentrations of this compound.
-
Initiate the release reaction by adding purified release factor (e.g., RF1).
-
-
Separation of Released Peptide:
-
After a specific time, terminate the reaction (e.g., by adding acid).
-
Separate the released radiolabeled peptide from the tRNA-bound peptide by solvent extraction or chromatography.
-
-
Quantification:
-
Quantify the radioactivity in the fraction containing the released peptide.
-
-
Data Analysis: Compare the amount of peptide released in the presence of this compound to the control to determine the extent of inhibition of translation termination.[3]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental procedures.
Caption: Mechanism of action of this compound in prokaryotes.
Caption: Workflow for a filter binding assay.
Caption: Workflow for an in vitro translation inhibition assay.
References
- 1. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cross-resistance of mouse this compound-resistant cell lines to puromycin and sparsomycin, inhibitors of ribosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. umassmed.edu [umassmed.edu]
- 8. researchgate.net [researchgate.net]
Unraveling the Mechanism of Blasticidin S: A Technical Guide to its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S, a potent nucleoside antibiotic produced by Streptomyces griseochromogenes, is a powerful tool in molecular biology and a subject of interest in drug development due to its effective inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of this compound. Through a synthesis of crystallographic, biochemical, and single-molecule studies, we detail its unique mode of action, focusing on its interaction with the ribosome, the consequential conformational changes in tRNA, and the ultimate impact on the key stages of translation. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate a deeper understanding and further research into this potent inhibitor.
The Core Mechanism: A Unique Mode of Ribosomal Inhibition
This compound employs a distinctive mechanism to halt protein synthesis, setting it apart from many other ribosome-targeting antibiotics. Instead of competing with aminoacyl-tRNA at the A-site of the ribosome, this compound targets the P-site of the large ribosomal subunit.[1][2] Structural studies have revealed that it binds within the peptidyl transferase center (PTC), a critical region for peptide bond formation.[3][4]
The binding of this compound at the P-site induces a significant conformational change in the CCA-end of the P-site tRNA.[1][2] This distortion is the cornerstone of its inhibitory activity. The 3'-terminus of the P-site tRNA is bent towards the A-site, creating a deformed state that is stabilized by the presence of the antibiotic.[1][2] This trapping of a deformed tRNA on the ribosome has two major consequences:
-
Inhibition of Peptide Bond Formation: The altered conformation of the P-site tRNA sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby impeding the formation of a new peptide bond.[1][2]
-
Potent Blockade of Translation Termination: this compound is a particularly effective inhibitor of translation termination.[1][2] The distorted P-site tRNA physically obstructs the binding and function of release factors (RFs) at the A-site. This interference with the release factor's access to the PTC prevents the hydrolysis of the peptidyl-tRNA, leading to a stalled ribosome at the stop codon.[1][2][3]
Biochemical experiments have demonstrated that this compound inhibits peptidyl-tRNA hydrolysis by release factors more efficiently than it inhibits peptide bond formation, highlighting its primary role as a potent inhibitor of translation termination.[1][2]
Signaling Pathway of this compound Action
Quantitative Analysis of Inhibition
The inhibitory potency of this compound has been quantified through various biochemical assays. The following table summarizes key quantitative data from the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the ribosomes (prokaryotic vs. eukaryotic) and the composition of the in vitro system.
| Parameter | Value | Organism/System | Experimental Context | Reference |
| Ki (Inhibition Constant) | 2 x 10-7 M | E. coli cell-free system | Competitive inhibition of the reaction between Ac[3H]Phe-tRNA and puromycin (B1679871) (peptidyl transferase activity) without preincubation. | [5] |
| Apparent Ki | ~32 nM | E. coli ribosomes | Inhibition of RF1-mediated peptide release. The actual Ki may be lower. | [1] |
| Apparent Ki | 182 ± 39 nM | E. coli ribosomes | Inhibition of the puromycin reaction (peptidyl transfer). | [2] |
| IC50 (Half maximal inhibitory concentration) | ~20 mM | E. coli 70S ribosomes | Interference with [35S]-fMet-tRNAfMet binding to the P-site. This concentration is significantly higher than that required for inhibiting cell growth. | [6] |
Key Experimental Protocols
The elucidation of the this compound mechanism has been made possible through a combination of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
In Vitro Peptidyl-tRNA Hydrolysis Assay
This assay is crucial for demonstrating the potent inhibitory effect of this compound on translation termination.
Objective: To measure the inhibition of release factor-mediated hydrolysis of peptidyl-tRNA by this compound.
Materials:
-
70S ribosomes (from E. coli or other sources)
-
mRNA with a start codon followed by a coding sequence and a stop codon (e.g., UAA)
-
[35S]-fMet-tRNAfMet
-
Release Factor 1 (RF1)
-
This compound solutions of varying concentrations
-
Reaction buffer (e.g., Tris-HCl pH 7.5, NH4Cl, Mg(OAc)2, DTT)
-
Quenching solution (e.g., formic acid)
-
Scintillation cocktail and counter
Procedure:
-
Formation of the Initiation Complex:
-
Incubate 70S ribosomes with the specific mRNA and [35S]-fMet-tRNAfMet in the reaction buffer to form the 70S initiation complex with the [35S]-fMet-tRNAfMet in the P-site.
-
-
Inhibition with this compound:
-
Aliquot the initiation complex into tubes containing different concentrations of this compound. Include a no-inhibitor control.
-
Incubate for a defined period to allow this compound to bind.
-
-
Initiation of Hydrolysis:
-
Initiate the hydrolysis reaction by adding RF1 to each tube.
-
-
Quenching the Reaction:
-
After a specific time, quench the reaction by adding a strong acid (e.g., formic acid).
-
-
Extraction and Quantification:
-
Extract the released [35S]-fMethionine from the unhydrolyzed [35S]-fMet-tRNAfMet using an organic solvent (e.g., ethyl acetate).
-
Measure the radioactivity of the extracted [35S]-fMethionine in the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 or Ki value.
-
Ribosome Filter-Binding Assay
This assay is used to assess the effect of this compound on the binding of tRNA to the ribosome.
Objective: To determine if this compound competes with tRNA for binding to the P-site of the ribosome.
Materials:
-
70S ribosomes
-
mRNA
-
Radioactively labeled tRNA (e.g., [35S]-fMet-tRNAfMet)
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., Tris-HCl pH 7.5, NH4Cl, Mg(OAc)2)
-
Nitrocellulose filters
-
Filter apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a series of tubes, pre-incubate 70S ribosomes with mRNA and varying concentrations of this compound in the binding buffer. Include a control without this compound.
-
-
tRNA Binding:
-
Add radioactively labeled tRNA to each tube to initiate the binding reaction.
-
Incubate the mixture to allow the tRNA to bind to the ribosomes.
-
-
Filtration:
-
Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and any bound tRNA will be retained on the filter, while unbound tRNA will pass through.
-
-
Washing:
-
Wash the filters with cold binding buffer to remove any non-specifically bound tRNA.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of bound tRNA at each this compound concentration and compare it to the control to assess the effect of the antibiotic on tRNA binding.
-
Single-Molecule FRET (smFRET) Analysis of Ribosome Dynamics
smFRET is a powerful technique to observe the conformational dynamics of single ribosomes in real-time and how these are affected by this compound.[1]
Objective: To monitor the effect of this compound on the conformational changes of the ribosome, such as intersubunit rotation.
Materials:
-
Fluorescently labeled ribosomes (e.g., with Cy3 and Cy5 fluorophores on the small and large subunits, respectively)
-
mRNA and tRNA
-
This compound solution
-
Total internal reflection fluorescence (TIRF) microscope
-
Immobilization system for ribosomes (e.g., biotin-streptavidin interaction on a quartz slide)
Procedure:
-
Ribosome Preparation and Labeling:
-
Prepare ribosomes with fluorescent labels at specific sites that will report on the conformational change of interest (e.g., proteins S6 and L9 for intersubunit rotation).[1]
-
-
Immobilization:
-
Immobilize the labeled ribosomes on a passivated surface of a microfluidic chamber for TIRF microscopy.
-
-
Formation of Ribosomal Complexes:
-
Introduce mRNA and tRNA into the chamber to form functional ribosomal complexes.
-
-
smFRET Data Acquisition:
-
Record the fluorescence signals from individual ribosomes using the TIRF microscope. The FRET efficiency between the donor and acceptor fluorophores will change as the ribosome undergoes conformational changes.
-
-
Introduction of this compound:
-
Introduce a solution of this compound into the chamber while continuing to record smFRET data.
-
-
Data Analysis:
-
Analyze the F-T traces to identify changes in the frequency and duration of different conformational states of the ribosome before and after the addition of this compound. This will reveal how the antibiotic affects the dynamic behavior of the ribosome.
-
Experimental Workflows
The investigation of this compound's mechanism of action typically follows a structured workflow, integrating biochemical and biophysical techniques.
Conclusion
This compound stands out as a protein synthesis inhibitor with a unique and potent mechanism of action. By binding to the P-site of the large ribosomal subunit, it induces a conformational distortion in the P-site tRNA, which in turn inhibits both peptide bond formation and, more significantly, translation termination. This detailed understanding of its molecular interactions, supported by robust quantitative data and sophisticated experimental methodologies, not only solidifies its importance as a tool for fundamental research in protein synthesis but also provides a rational basis for the development of novel therapeutic agents targeting the ribosome. The experimental protocols and workflows outlined in this guide are intended to empower researchers to further investigate the intricacies of this compound and other ribosome-targeting compounds.
References
- 1. umassmed.edu [umassmed.edu]
- 2. pnas.org [pnas.org]
- 3. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetic studies on ribosomal peptidyltransferase. The behaviour of the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Blasticidin S Resistance: A Technical Guide to bsr and BSD Genes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the two primary blasticidin S resistance genes, bsr and BSD. This document outlines their mechanisms of action, provides a quantitative comparison of their performance as selectable markers, and offers detailed experimental protocols for their use in generating stable cell lines.
Introduction to this compound and Resistance Mechanisms
This compound is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its mechanism of action involves binding to the peptidyl transferase center of the large ribosomal subunit, which inhibits peptide bond formation and the termination of translation.[1][3] This rapid and potent activity makes it an effective selection agent in cell culture.
Resistance to this compound is primarily conferred by two genes that encode for this compound deaminases: bsr and BSD.[1][4] These enzymes catalyze the deamination of the cytosine moiety of this compound, converting it into the non-toxic deaminohydroxythis compound.[1] This inactivated form no longer interferes with ribosomal function, allowing cells expressing the resistance gene to survive and proliferate in the presence of the antibiotic.
The Resistance Genes: bsr and BSD at a Glance
The two most commonly used this compound resistance genes, bsr and BSD, originate from different microorganisms and exhibit key differences that can influence their selection and application in research.
| Feature | bsr Gene | BSD Gene |
| Origin | Bacillus cereus[5] | Aspergillus terreus[4] |
| Gene Size (approx.) | 420 bp[5] | 393 bp[5] |
| Encoded Protein | This compound Deaminase (BSR) | This compound Deaminase (BSD) |
| Protein Size (approx.) | 15 kDa[5] | ~14 kDa |
Quantitative Comparison of bsr and BSD Performance
The choice between bsr and BSD as a selectable marker can significantly impact the efficiency of stable cell line generation and the expression levels of a co-expressed gene of interest. While the performance can be cell-type dependent, some key quantitative comparisons have been reported.
| Parameter | bsr | BSD | Notes |
| Transfection Frequency | Baseline | Up to 80-fold higher | This significant difference was observed in FM3A cells, highlighting the potential for higher efficiency with BSD in certain cell lines.[6] |
| Recombinant Protein Expression | Higher than BSD in some contexts | Lower than other markers | In HEK293 and COS7 cells, BsdR (along with NeoR) resulted in lower recombinant protein expression and greater cell-to-cell variability compared to markers like BleoR, PuroR, and HygR.[3] |
| Selection Stringency | High | High | Both genes, when expressed, confer strong resistance to this compound, allowing for stringent selection. |
Enzymatic Inactivation of this compound
Both BSR and BSD proteins are zinc-dependent enzymes that belong to the cytidine (B196190) deaminase family.[7] They catalyze the hydrolytic deamination of this compound.
Figure 1: Enzymatic deamination of this compound by BSR or BSD.
Experimental Protocols
Determining the Optimal this compound Concentration (Kill Curve)
Prior to initiating a stable cell line generation experiment, it is crucial to determine the minimum concentration of this compound required to kill non-transfected cells. This is achieved by performing a kill curve.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well or 96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding:
-
On Day 0, seed the parental cells into the wells of a multi-well plate at a density that will not lead to confluence during the course of the experiment (e.g., 20-30% confluency).
-
-
Preparation of this compound Dilutions:
-
On Day 1, prepare a series of this compound dilutions in complete culture medium. A typical concentration range to test for mammalian cells is 1-20 µg/mL.[8] Include a "no antibiotic" control.
-
-
Treatment:
-
Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C with 5% CO₂.
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
-
Determination of Optimal Concentration:
-
After 7-14 days, identify the lowest concentration of this compound that results in complete cell death. This concentration will be used for the selection of stably transfected cells.
-
Generation of Stable Cell Lines
This protocol outlines the general steps for creating a stable cell line using a plasmid containing either the bsr or BSD gene.
Figure 2: Workflow for generating a stable cell line using this compound selection.
Methodology:
-
Transfection:
-
Transfect the target cells with a plasmid vector containing the gene of interest and either the bsr or BSD resistance gene. Use a transfection method optimized for your cell line.
-
-
Recovery:
-
Following transfection, allow the cells to recover and begin expressing the resistance gene for 24-48 hours in non-selective medium.
-
-
Selection:
-
After the recovery period, passage the cells into fresh medium containing the pre-determined optimal concentration of this compound.
-
Continue to culture the cells in the selective medium, replacing it every 2-3 days.
-
-
Isolation of Resistant Colonies:
-
Monitor the cells for the formation of distinct colonies of resistant cells, which typically occurs within 7-14 days. Non-transfected cells will be eliminated.
-
-
Expansion of Clones:
-
Once colonies are visible, they can be isolated using cloning cylinders or by limiting dilution.
-
Expand each clonal population in selective medium to generate stable cell lines.
-
-
Validation:
-
Validate the stable cell lines for the integration and expression of the gene of interest. It is advisable to maintain a low level of this compound in the culture medium to ensure the stability of the integrated gene.
-
Logical Comparison of bsr and BSD
The decision to use bsr or BSD should be based on the specific experimental goals and the cell line being used.
Figure 3: Decision logic for selecting between bsr and BSD.
Conclusion
Both bsr and BSD are highly effective selectable markers for establishing stable cell lines using this compound. The choice between them may be influenced by the specific cell type and the desired outcome of the experiment. The BSD gene has been shown to yield a significantly higher frequency of transfectants in certain cell lines, which could be advantageous when working with difficult-to-transfect cells.[6] However, for applications requiring the highest levels of recombinant protein expression, other selectable markers might be more suitable, as BsdR has been associated with lower expression levels in some systems.[3] Ultimately, empirical validation in the specific cell line and experimental context is recommended to determine the optimal this compound resistance gene for your research needs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 101.200.202.226 [101.200.202.226]
- 3. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. This compound-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound deaminase gene from Aspergillus terreus (BSD): a new drug resistance gene for transfection of mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 7. Over expression of the selectable marker this compound deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abo.com.pl [abo.com.pl]
Blasticidin S: A Technical Guide to its Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blasticidin S is a potent nucleoside antibiotic isolated from the fermentation broth of Streptomyces griseochromogenes.[1] It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][3] This property has led to its widespread use in molecular biology research as a selective agent for cells that have been genetically engineered to express a blasticidin resistance gene, such as bsr or BSD.[2][4] This guide provides an in-depth overview of the structure, chemical properties, mechanism of action, and common experimental protocols for this compound.
Chemical Structure and Properties
This compound is an aminoacyl nucleoside antibiotic.[2] Its chemical structure consists of three main components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl β-arginine.[4][5]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3S,6R)-3-{[(3S)-3-Amino-5-[carbamimidoyl(methyl)amino]pentanamido}-6-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid[4] |
| CAS Number | 2079-00-7 (this compound)[4], 3513-03-9 (Hydrochloride salt)[4] |
| Molecular Formula | C₁₇H₂₆N₈O₅[4] |
| Molecular Weight | 422.44 g/mol (Free base)[4], 458.9 g/mol (Hydrochloride salt)[6][7] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.
| Property | Value | Source |
| Appearance | Colorless solid / crystals | [8] |
| Solubility | Soluble in water and acetic acid.[9][10] Insoluble in DMSO and ethanol.[6][11] | [6][9][10][11] |
| Stability | Stable in aqueous solution at pH 5-7.[8] Unstable at pH < 4 and in alkaline solutions.[8] Aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[9][10] | [8][9][10] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [11] |
| Storage (Stock Solution) | Store aliquots at -20°C for long-term (6-8 weeks) or 4°C for short-term (1-2 weeks). Avoid repeated freeze-thaw cycles.[9][10][12] | [9][10][12] |
Mechanism of Action
This compound exerts its cytotoxic effects by potently inhibiting protein synthesis. It targets the large ribosomal subunit and interferes with two crucial steps in translation.[2][11]
-
Inhibition of Peptide Bond Formation : this compound binds to the P-site of the ribosome.[3] This binding stabilizes a deformed conformation of the P-site tRNA, which in turn inhibits the peptidyl-transferase reaction, preventing the formation of a peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA in the A-site.[3][6]
-
Inhibition of Translation Termination : The antibiotic also blocks the termination step of translation.[4][13] It prevents release factors (e.g., RF1) from catalyzing the hydrolysis of the peptidyl-tRNA, thus stalling the ribosome at the stop codon.[3][13]
Figure 1. Mechanism of this compound-mediated inhibition of protein synthesis.
Mechanism of Resistance
Cellular resistance to this compound is conferred by the expression of specific resistance genes.[1] The most commonly used genes in molecular biology are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus).[14][15] Both genes encode for a deaminase enzyme.[2]
This enzyme catalyzes the deamination of the cytosine ring in this compound, converting the amino group at position 4 to a hydroxyl group.[4] This modification results in the formation of deaminohydroxy-blasticidin S, a derivative that is non-toxic and unable to bind to the ribosome, thus rendering the cell resistant to the antibiotic's effects.[2][15]
Figure 2. Enzymatic inactivation of this compound by deaminase resistance genes.
Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. The pathway begins with the combination of UDP-glucuronic acid and cytosine to form cytosylglucuronic acid (CGA), a reaction catalyzed by CGA synthase.[4] Subsequent steps involve a series of modifications, including dehydration, amination, and the ligation of β-arginine, to form the final active compound.[16]
Figure 3. Simplified biosynthetic pathway of this compound.
Experimental Protocols and Applications
This compound is primarily used as a selection agent for maintaining cell cultures that express a corresponding resistance gene.[2]
Preparation and Storage of Stock Solutions
-
Preparation : Prepare a stock solution of 5-10 mg/mL by dissolving this compound HCl powder in sterile water or 20 mM HEPES buffer.[9][10] Filter-sterilize the solution using a 0.22 µm filter.[10]
-
Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage (up to 8 weeks).[12] The pH of the solution should be maintained below 7.0 to prevent inactivation.[9][10]
Recommended Working Concentrations
The optimal concentration of this compound varies depending on the cell type and experimental conditions. It is crucial to determine the minimum concentration required to kill non-transfected cells by performing a kill curve (dose-response) experiment.
| Organism/Cell Type | Recommended Concentration Range (µg/mL) | Key Considerations |
| E. coli | 50 - 100 | Use low salt (<5 g/L NaCl) LB medium. High salt concentration inhibits this compound activity.[10][17] |
| Yeast | 25 - 300 | Concentration is highly dependent on the species, strain, and medium used.[10][17] |
| Mammalian Cells | 2 - 10 | Concentration is highly cell-line dependent. A kill curve is strongly recommended.[10][18] |
Protocol: Determining Optimal Concentration via Kill Curve (Mammalian Cells)
This protocol establishes the lowest concentration of this compound that effectively kills the parental (non-resistant) cell line within a reasonable timeframe (typically 10-14 days).[19]
-
Cell Plating : Seed the parental cells in a multi-well plate (e.g., 24-well) at a density that ensures they are approximately 25-30% confluent. Allow cells to attach overnight.[18][19]
-
Adding Antibiotic : The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).[19]
-
Incubation and Monitoring : Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity.
-
Media Change : Replenish the selective medium every 3-4 days to maintain the antibiotic concentration.[18][19]
-
Determine Optimal Concentration : Identify the lowest concentration that results in complete cell death of the non-resistant population within 10-14 days.[18] This concentration should be used for selecting stably transfected cells.
Figure 4. Experimental workflow for a this compound kill curve assay.
asticidin S kill curve assay.References
- 1. agscientific.com [agscientific.com]
- 2. agscientific.com [agscientific.com]
- 3. pnas.org [pnas.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The this compound biosynthesis gene cluster from Streptomyces griseochromogenes: sequence analysis, organization, and initial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound hydrochloride, Nucleoside antibiotic (CAS 3513-03-9) | Abcam [abcam.com]
- 8. This compound | C17H26N8O5 | CID 170012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abo.com.pl [abo.com.pl]
- 13. Mechanism of Inhibition of Translation Termination by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agscientific.com [agscientific.com]
- 15. Streptomyces lividans this compound Deaminase and Its Application in Engineering a this compound-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Biosynthesis Involves a Unique Interplay between a Radical SAM Dehydratase, a Transaminase and an ATP-Grasp Ligase in Order to Avoid a Futile Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agscientific.com [agscientific.com]
- 18. toku-e.com [toku-e.com]
- 19. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
Blasticidin S: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application in Research
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, historical use, and technical application of Blasticidin S in a laboratory setting.
This compound is a potent nucleoside antibiotic that has become an indispensable tool in molecular biology and biomedical research. Originally identified for its antifungal properties, its powerful inhibitory effect on protein synthesis in both prokaryotic and eukaryotic cells has led to its widespread adoption as a selection agent for genetically modified cells. This guide provides a detailed overview of the discovery of this compound, its mechanism of action, historical applications in research, and comprehensive protocols for its use.
Discovery and Historical Context
This compound was discovered in 1958 by a team of Japanese researchers, including S. Takeuchi, K. Hirayama, K. Ueda, H. Sakai, and H. Yonehara.[1] It was isolated from the fermentation broth of Streptomyces griseochromogenes during a screening program aimed at identifying new antibiotics to combat rice blast disease, which is caused by the fungus Piricularia oryzae.[2] While initially investigated for its agricultural applications, its potent, broad-spectrum biological activity soon garnered interest for its potential in basic research.
Early studies in the 1960s elucidated its mode of action, revealing that it is a powerful inhibitor of protein synthesis.[3][4] This discovery paved the way for its use as a tool to study the intricacies of the translation process. However, its most significant and enduring application in research emerged with the advent of genetic engineering: its use as a highly effective selective agent for cells that have been successfully transfected or transduced with a vector carrying a this compound resistance gene.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. It is a nucleoside analog, structurally resembling cytidine, which allows it to interfere with the fundamental processes of translation.[5]
The antibiotic specifically binds to the peptidyl transferase center (PTC) within the P-site of the large ribosomal subunit in both prokaryotic and eukaryotic ribosomes.[6][7][8] This binding event has several key consequences:
-
Inhibition of Peptide Bond Formation: this compound sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the nascent polypeptide chain and the incoming amino acid.[9][10][11]
-
Inhibition of Translation Termination: The antibiotic also interferes with the termination step of translation.[5] It traps the release factors on the ribosome, preventing the hydrolysis of the peptidyl-tRNA and the release of the newly synthesized polypeptide chain.[8]
-
Stabilization of tRNA Binding: this compound has been shown to enhance the binding of tRNA to the P-site of the large ribosomal subunit, which can slow down the process of translocation.[7]
The overall effect is a complete shutdown of protein synthesis, leading to rapid cell death in non-resistant cells.[5][9]
Resistance to this compound
The utility of this compound as a selection agent is dependent on the existence of resistance genes that can be introduced into host cells. There are three primary genes that confer resistance to this compound:
-
bsr (this compound resistance): Isolated from Bacillus cereus, this gene encodes a this compound deaminase.[5][6]
-
BSD (this compound deaminase): Isolated from Aspergillus terreus, this gene also encodes a this compound deaminase.[5][6]
-
bls (this compound acetyltransferase): Isolated from Streptoverticillum sp., this gene encodes an acetyltransferase that inactivates this compound.[6][9]
The most commonly used resistance genes in research are bsr and BSD. Both encode deaminase enzymes that catalyze the conversion of this compound to deaminohydroxythis compound, a non-toxic derivative that can no longer bind to the ribosome.[5][6][9]
Quantitative Data: Working Concentrations
The optimal concentration of this compound for selection varies depending on the cell type, growth conditions, and the specific batch of the antibiotic. It is crucial to perform a kill curve for each new cell line to determine the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).
| Organism/Cell Type | Typical Working Concentration (µg/mL) |
| Mammalian Cells | 2 - 10[11][12][13] |
| - HEK293 | 3 - 10[14] |
| - HeLa | 2.5 - 10[14] |
| - CHO | 5 - 10[14] |
| Escherichia coli | 50 - 100 (in low salt LB medium)[11][12][15] |
| Yeast (Saccharomyces cerevisiae) | 25 - 300[11][12] |
| Drosophila S2 Cells | 25[16] |
Experimental Protocols
Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential for establishing the lowest effective concentration of this compound for selecting stably transfected cells.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound hydrochloride stock solution (e.g., 10 mg/mL in sterile water or HEPES buffer)
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay reagents (e.g., Trypan Blue, MTT, or a fluorescence-based assay)
Procedure:
-
Cell Seeding: Seed the parental cells into the wells of a 24-well plate at a density that will not lead to confluence during the course of the experiment (e.g., 5 x 104 cells/well).[15][17] Incubate overnight to allow for cell attachment.
-
Addition of this compound: The next day, prepare a series of dilutions of this compound in complete culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[12][18] Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Medium Replacement: Refresh the selective medium every 3-4 days.[12][19]
-
Determining Cell Viability: After 7-14 days, assess the percentage of surviving cells in each well using a cell viability assay. The optimal concentration for selection is the lowest concentration that results in complete cell death of the parental cell line within this timeframe.[18][19]
Generation of a Stable Cell Line using this compound Selection
This protocol outlines the general workflow for creating a stable cell line expressing a gene of interest from a plasmid that also contains a this compound resistance gene.
Materials:
-
Host cell line
-
Expression plasmid containing the gene of interest and a this compound resistance gene (bsr or BSD)
-
Transfection reagent suitable for the host cell line
-
Complete cell culture medium
-
This compound hydrochloride at the predetermined optimal concentration
-
Cloning cylinders or limiting dilution supplies for isolating single colonies
Procedure:
-
Transfection: Transfect the host cells with the expression plasmid using an optimized transfection protocol for the specific cell line and reagent. It is advisable to include a negative control (mock transfection or transfection with a vector lacking the resistance gene).
-
Recovery: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Selection: After the recovery period, passage the cells into fresh medium containing the predetermined optimal concentration of this compound.
-
Monitoring and Maintenance: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[15] Non-transfected cells will begin to die off.
-
Colony Formation: After 1-2 weeks of selection, resistant cells will begin to form distinct colonies.
-
Clonal Isolation: Once colonies are visible, they can be isolated using cloning cylinders or by performing limiting dilution to establish clonal cell lines.
-
Expansion and Validation: Expand the isolated clones and validate the expression of the gene of interest through methods such as Western blotting, qPCR, or functional assays.
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a method to quantify the inhibitory effect of this compound on protein synthesis using a cell-free system.
Materials:
-
Rabbit reticulocyte lysate (RRL)
-
mRNA encoding a reporter protein (e.g., Firefly luciferase)
-
This compound hydrochloride at various concentrations
-
Luciferase assay kit
-
Luminometer or plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the rabbit reticulocyte lysate with the Firefly luciferase mRNA.[20]
-
Addition of this compound: Add this compound to the reaction mixtures at a range of final concentrations. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 30°C for 30 minutes to allow for in vitro translation.[20]
-
Lysis: Stop the reactions by adding a lysis buffer provided with the luciferase assay kit.[20]
-
Luminescence Measurement: Measure the luciferase activity in each sample according to the manufacturer's protocol using a luminometer.[20]
-
Data Analysis: The level of luminescence is directly proportional to the amount of functional luciferase synthesized. Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.
Conclusion
This compound, since its discovery over six decades ago, has transitioned from a potential agricultural fungicide to an essential tool in the molecular biology laboratory. Its well-characterized and potent mechanism of action as a protein synthesis inhibitor makes it an exceptionally reliable and rapid selection agent for the generation of stable cell lines. By understanding its historical context, mechanism of action, and the detailed protocols for its application, researchers can effectively harness the power of this compound to advance their scientific investigations.
References
- 1. This compound, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthetic this compound ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis by this compound. I. Studies with cell-free systems from bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis by this compound. II. Studies on the site of action in E. coli polypeptide synthesizing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. toku-e.com [toku-e.com]
- 7. umassmed.edu [umassmed.edu]
- 8. This compound inhibits translation by trapping deformed tRNA on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. invivogen.com [invivogen.com]
- 11. agscientific.com [agscientific.com]
- 12. ulab360.com [ulab360.com]
- 13. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. agscientific.com [agscientific.com]
- 15. abo.com.pl [abo.com.pl]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. toku-e.com [toku-e.com]
- 20. academic.oup.com [academic.oup.com]
The Elusive Half-Life of Blasticidin S in Cell Culture Media: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and effective concentration of selection antibiotics is paramount for successful cell line development. This in-depth technical guide addresses the frequently asked question of the half-life of Blasticidin S in cell culture media, providing a comprehensive overview of its stability, factors influencing its potency, and a detailed protocol for determining its effective duration in your specific experimental setup.
This guide will summarize the known stability data for this compound, outline the key factors that impact its potency, and provide a detailed experimental protocol for researchers to determine its functional half-life in their specific cell culture system.
Understanding this compound Stability: A Data-Driven Approach
Quantitative data regarding the stability of this compound is primarily available for storage conditions rather than for its use in incubators. The following table summarizes the stability of this compound under various conditions as reported by major suppliers.
| Storage Condition | Form | Duration of Stability | Citations |
| -20°C to -5°C | Stock Solution | Up to 9 months | |
| 4°C | Stock Solution | 1-2 weeks | |
| 4°C | In Culture Medium | Up to 2 weeks | |
| Room Temperature | Stock Solution | 2 weeks | |
| Multiple Freeze-Thaw Cycles | Stock Solution | Not Recommended | |
| ≤ -15°C | Aqueous Stock | 6 to 8 weeks | |
| 4°C | Aqueous Stock | 1 to 2 weeks |
Key Factors Influencing this compound Potency in Cell Culture
Several factors can significantly impact the stability and efficacy of this compound in your experiments:
-
Temperature: this compound is known to be thermolabile. Incubation at 37°C will lead to a more rapid degradation compared to storage at 4°C or -20°C.
-
pH: The pH of the culture medium is critical. This compound is most stable in a pH range of 5-7. It is unstable at a pH below 4 and decomposes under alkaline conditions (pH > 7.0).
-
Salt Concentration: The inhibitory effect of this compound is sensitive to the salt concentration of the medium. For selection in E. coli, low salt LB medium (≤5 g/L NaCl) is required. High salt concentrations can inhibit the activity of this compound.
-
Light Exposure: It is recommended to protect this compound solutions from light.
Experimental Protocol: Determining the Functional Half-Life of this compound
Given the absence of a definitive half-life, it is recommended to empirically determine the functional stability of this compound in your specific cell culture system. This can be achieved by combining a "kill curve" experiment with a time-course analysis.
Part 1: Establishing the Minimum Inhibitory Concentration (Kill Curve)
A kill curve is essential to determine the lowest concentration of this compound that effectively kills your non-resistant parental cell line within a reasonable timeframe (typically 10-14 days).
Materials:
-
Parental (non-resistant) cell line
-
Complete cell culture medium
-
This compound hydrochloride stock solution (e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
Procedure:
-
Cell Seeding: Plate your parental cells at a low density (e.g., 20-30% confluency) in multiple wells of a culture plate. Allow the cells to adhere and resume proliferation overnight.
-
Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
Incubation and Observation: Incubate the plates under standard conditions (37°C, 5% CO₂).
-
Media Replenishment: Refresh the selective media every 3-4 days.
-
Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity.
-
Determining MIC: After 10-14 days, determine the minimum concentration of this compound that results in 100% cell death. This is your Minimum Inhibitory Concentration (MIC) for subsequent experiments.
Part 2: Time-Course Analysis of this compound Activity
This part of the protocol assesses how the potency of this compound-containing medium changes over time.
Procedure:
-
Prepare "Aged" Media: Prepare a flask of your complete cell culture medium containing the predetermined MIC of this compound. Incubate this medium under standard cell culture conditions (37°C, 5% CO₂).
-
Set Up Time Points: At various time points (e.g., Day 0, Day 2, Day 4, Day 6, Day 8), collect an aliquot of the "aged" medium.
-
Test Medium Potency:
-
Seed fresh parental cells in a new multi-well plate as described in the kill curve protocol.
-
After overnight incubation, replace the medium with the "aged" media collected at the different time points.
-
Include a positive control (freshly prepared this compound medium at MIC) and a negative control (no this compound).
-
-
Assess Cell Viability: After a set period (e.g., 5-7 days), assess cell viability in each well using a method such as Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against the "age" of the medium. The time point at which the "aged" medium no longer effectively kills the cells provides an estimate of the functional half-life of this compound under your specific culture conditions.
Visualizing Experimental Workflows
To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps.
Conclusion
While a definitive half-life for this compound in cell culture media remains elusive, a thorough understanding of its stability profile and the factors influencing its activity can empower researchers to optimize their selection protocols. By empirically determining the functional half-life within their specific experimental context, scientists can ensure robust and reproducible selection of stably transfected cell lines, ultimately contributing to the success of their research and development endeavors.
Blasticidin S Cytotoxicity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blasticidin S is a potent peptidyl nucleoside antibiotic isolated from the fermentation broth of Streptomyces griseochromogenes. It is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] This property has led to its widespread use in life science research, primarily as a selective agent for establishing stable cell lines expressing cloned genes that confer resistance to this compound, such as the this compound deaminase genes, bsr or BSD.[1] These resistance genes encode enzymes that convert this compound into a nontoxic deaminohydroxy derivative.[1] Beyond its role in genetic selection, the potent cytotoxic effects of this compound make it a subject of interest for understanding fundamental cellular processes and for potential therapeutic applications. This guide provides an in-depth overview of the cytotoxicity of this compound across various cell lines, its mechanism of action, the signaling pathways it triggers, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. It specifically binds to the peptidyl-transferase center (PTC) on the large ribosomal subunit.[2] This binding interferes with two critical steps in translation:
-
Inhibition of Peptide Bond Formation: this compound sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby inhibiting the formation of peptide bonds, a fundamental step in elongating the polypeptide chain.[3]
-
Impairment of Translation Termination: The antibiotic also blocks the hydrolysis of peptidyl-tRNA, a crucial step in releasing the newly synthesized protein from the ribosome.[2][3]
The net result is a swift and potent cessation of protein synthesis, leading to cellular stress and, ultimately, cell death.[1]
Data Presentation: Cytotoxicity Across Different Cell Lines
The cytotoxic potency of this compound, often quantified by the half-maximal inhibitory concentration (IC50) or the concentration required for complete cell death, varies significantly among different cell lines. Factors such as cell type, metabolic rate, and membrane permeability can influence sensitivity. The following tables summarize the effective cytotoxic concentrations and reported IC50/CC50 values for this compound in several commonly used cell lines.
Table 1: Effective Concentrations of this compound for Cell Selection and Cytotoxicity
| Cell Line | Cell Type | Effective Concentration (µg/mL) | Time Frame | Reference |
| General Mammalian | Various | 2 - 10 | 10 - 14 days | [1] |
| HeLa | Human Cervical Cancer | 3.2 | 7 days | [4] |
| Jurkat | Human T Lymphocyte | 10 | 48 hours | [5] |
| A549 | Human Lung Carcinoma | 2.5 - 10 | Not Specified | [6] |
| HEK293 | Human Embryonic Kidney | 3 - 10 | Not Specified | [6] |
| CHO | Chinese Hamster Ovary | 5 - 10 | Not Specified | [6] |
| COS-1 | Monkey Kidney Fibroblast | 3 - 10 | Not Specified | [6] |
Table 2: Reported IC50 and CC50 Values for this compound
| Cell Line | Cell Type | Value (µg/mL) | Assay Type | Reference |
| MRC-5 | Human Lung Fibroblast | 16 ± 0.004 | CC50 | [7] |
| HEK293 | Human Embryonic Kidney | ~10 | IC50 (3D Culture) | [8][9] |
| IMR-32 | Human Neuroblastoma | ~10 | IC50 (3D Culture) | [8] |
IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal Cytotoxic Concentration) is the concentration of a drug that kills 50% of cells in vitro.
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound-Induced Cytotoxicity
The inhibition of protein synthesis by this compound induces a cellular stress condition known as ribotoxic stress . This stress, in turn, activates specific signaling pathways that can lead to programmed cell death, or apoptosis. A key pathway implicated in this process is the Ribotoxic Stress Response (RSR) , which involves the activation of mitogen-activated protein kinases (MAPKs), particularly p38 and c-Jun N-terminal kinase (JNK).
Once activated, these MAPKs can initiate a cascade of events leading to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, activated JNK can lead to the upregulation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, tipping the cellular balance towards death.
Experimental Workflow for Assessing Cytotoxicity
A standard method for determining the cytotoxic effect of this compound on a specific cell line is the "kill curve" assay. This experiment helps to establish the minimum concentration of the antibiotic required to kill all cells within a certain timeframe.
Experimental Protocols
Detailed Protocol: Determining this compound Sensitivity via Kill Curve
This protocol outlines the steps to determine the optimal concentration of this compound for a given mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound HCl stock solution (e.g., 10 mg/mL)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Optional: Cell viability assay reagents (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Seeding:
-
On day 0, seed the cells in a multi-well plate at a density that will prevent them from reaching 100% confluency during the experiment (e.g., 20-25% confluency).[10] For a 24-well plate, a seeding density of 5 x 10^4 to 1 x 10^5 cells per well is a good starting point.[11]
-
Include wells for a negative control (no this compound).
-
Incubate the plate overnight to allow cells to attach.[11]
-
-
Drug Addition:
-
On day 1, prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[10] This range can be adjusted based on the expected sensitivity of the cell line.[11]
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Monitoring:
-
Incubate the cells under standard conditions.
-
Observe the cells daily using a microscope to monitor for signs of cytotoxicity, such as rounding, detachment, and lysis.
-
Replenish the selective medium every 3-4 days to maintain the antibiotic concentration and nutrient supply.[10]
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 10-14 days.[10]
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant parental cell line within this timeframe.[11]
-
For a more quantitative analysis, a cell viability assay (e.g., MTT, CellTiter-Glo®) can be performed at various time points to determine the IC50 value.
-
Conclusion
This compound is a highly effective cytotoxin that acts through the potent inhibition of protein synthesis. Its efficacy varies across different cell lines, necessitating empirical determination of optimal concentrations for specific research applications. The induction of the ribotoxic stress response and subsequent activation of MAPK signaling pathways appear to be central to its mechanism of inducing apoptosis. The provided protocols and diagrams offer a foundational framework for researchers to investigate and utilize the cytotoxic properties of this compound in their studies. A thorough understanding of its mechanism and cellular effects is crucial for its effective use as a selection agent and for exploring its potential in other areas of biomedical research.
References
- 1. This compound HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-blasticidin-for-cell-selection - 2014.igem.org [2014.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. Semisynthetic this compound ester derivatives show enhanced antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. toku-e.com [toku-e.com]
An In-depth Technical Guide to the Effects of Blasticidin S on Eukaryotic Ribosome Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic organisms. Its primary mechanism of action is the interference with peptide bond formation and the promotion of a deformed transfer RNA (tRNA) state within the ribosome. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the eukaryotic ribosome, detailing its impact on translation elongation and termination. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound targets the large ribosomal subunit, binding to the peptidyl-transferase center (PTC) at the P-site.[1] This binding event has several critical consequences for ribosome function:
-
Inhibition of Peptide Bond Formation: this compound sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a peptide bond.[2]
-
Stabilization of a Deformed P-site tRNA: A key feature of this compound action is its ability to trap the 3'CCA end of the P-site tRNA in a distorted conformation, bending it towards the A-site.[3][4] This deformation is more pronounced in mammalian ribosomes compared to bacterial ones.[4][5]
-
Inhibition of Translation Termination: By distorting the P-site tRNA, this compound interferes with the accommodation of eukaryotic release factor 1 (eRF1) into the A-site.[1][5] This prevents the hydrolysis of the peptidyl-tRNA, leading to a potent inhibition of translation termination.[1][3] this compound is a more efficient inhibitor of translation termination than of peptidyl transfer.[3]
Quantitative Data Summary
The inhibitory effects of this compound on eukaryotic translation have been quantified in various studies. The following tables summarize key findings.
| Parameter | Value | System | Assay | Reference |
| IC50 | 21 nM | Mammalian in vitro translation (Rabbit Reticulocyte Lysate) | Luciferase Reporter Assay | [5] |
| Apparent Ki (Termination) | ~32 nM | Bacterial in vitro translation | RF1-mediated peptide release assay | [3] |
Table 1: Inhibitory Concentrations of this compound
| Experiment | This compound Concentration | Organism/System | Observed Effect | Reference |
| In vitro translation (Luciferase assay) | 0-1000 nM | Rabbit Reticulocyte Lysate | Dose-dependent inhibition of luciferase synthesis. | [5] |
| Peptide Release Assay | 800 nM | Rabbit Reticulocyte Lysate | Significant inhibition of peptide release. | [4] |
| Cryo-EM studies | 5 µg/ml | Mammalian termination complexes | Visualization of distorted P-site tRNA. | [5] |
| Cell Culture Selection | 2-10 µg/ml | Mammalian cell lines | Effective concentration for selecting resistant cells. | [6] |
Table 2: Experimental Concentrations of this compound
Key Experimental Protocols
In Vitro Translation Inhibition Assay using Rabbit Reticulocyte Lysate
This assay quantifies the inhibitory effect of this compound on overall protein synthesis.
Materials:
-
Rabbit Reticulocyte Lysate (RRL)
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
This compound stock solution
-
Amino acid mixture (minus methionine if using 35S-methionine for labeling)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Thaw RRL and other components on ice.
-
Prepare a master mix containing RRL, amino acids, and nuclease-free water.
-
In separate microcentrifuge tubes, prepare serial dilutions of this compound.
-
Add 100 ng of reporter mRNA to each reaction tube.
-
Add the desired concentration of this compound to each tube. Include a no-Blasticidin S control.
-
Initiate the translation reaction by adding the RRL master mix to each tube for a final volume of 10 µL.
-
Stop the reactions by adding a lysis buffer compatible with the luciferase assay system.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Plot the luciferase activity against the this compound concentration to determine the IC50 value.
Ribosome Filter Binding Assay
This assay can be adapted to study the effect of this compound on the binding of tRNA to the ribosome.
Materials:
-
Purified eukaryotic ribosomes (80S)
-
Radiolabeled aminoacyl-tRNA (e.g., 35S-Met-tRNAiMet)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filter apparatus
-
Scintillation counter and fluid
Protocol:
-
Pre-soak nitrocellulose filters in cold binding buffer for at least 30 minutes.
-
In microcentrifuge tubes, set up binding reactions containing 80S ribosomes and varying concentrations of this compound in binding buffer.
-
Incubate at room temperature for 15 minutes to allow for this compound binding.
-
Add a fixed amount of radiolabeled aminoacyl-tRNA to each reaction tube.
-
Incubate the reactions at 37°C for 20-30 minutes to allow tRNA binding to the ribosome.
-
Assemble the filter apparatus with the pre-soaked nitrocellulose filters.
-
Apply each reaction mixture to a separate filter under gentle vacuum.
-
Wash each filter twice with 1 mL of cold binding buffer to remove unbound tRNA.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity retained on the filter corresponds to the amount of tRNA bound to the ribosome.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Blasticidin S Complexes
This technique provides high-resolution structural insights into the interaction of this compound with the ribosome.
Protocol Overview:
-
Complex Formation: Incubate purified eukaryotic ribosomes (e.g., from rabbit reticulocytes) with a saturating concentration of this compound (e.g., 5 µg/ml) and a P-site tRNA ligand to form a stable complex.[5]
-
Grid Preparation: Apply a small volume (3-4 µL) of the ribosome-Blasticidin S complex solution to a glow-discharged cryo-EM grid (e.g., copper grid with a holey carbon film).
-
Blotting and Plunge-Freezing: Blot the grid to create a thin film of the sample and immediately plunge-freeze it in liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the sample, preserving the native structure of the complex.
-
Data Collection: Transfer the frozen grid to a cryo-electron microscope and collect a large dataset of images (micrographs) at a low electron dose to minimize radiation damage.
-
Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the ribosome-Blasticidin S complex.
-
Model Building and Analysis: Fit atomic models of the ribosome, tRNA, and this compound into the cryo-EM density map to visualize the molecular interactions in detail.
Visualizations
Caption: Mechanism of this compound action on the eukaryotic ribosome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
Methodological & Application
Determining the Optimal Blasticidin S Working Concentration for HEK293T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blasticidin S is a potent nucleoside antibiotic used for the selection of mammalian cells, including HEK293T, that have been successfully transfected or transduced with a vector containing a blasticidin resistance gene (bsr or BSD).[1][2][3] Determining the optimal working concentration is a critical step to ensure efficient selection of resistant cells while eliminating non-resistant cells. This document provides detailed application notes and a comprehensive protocol for establishing the ideal this compound concentration for your HEK293T cell line through a kill curve experiment.
Introduction
HEK293T cells are a commonly used cell line in research and drug development due to their high transfectability and robust protein expression. When establishing stable cell lines using vectors that confer blasticidin resistance, it is imperative to determine the minimum concentration of this compound that effectively kills non-transfected cells. This concentration, known as the working concentration, can vary between cell lines and even different passages of the same cell line.[1][4] Therefore, a kill curve analysis is the most reliable method for determining the optimal this compound concentration for your specific HEK293T cells and experimental conditions. The typical working concentration for most mammalian cell lines ranges from 1 to 20 µg/mL.[4]
Mechanism of Action of this compound
This compound is a nucleoside antibiotic originally isolated from Streptomyces griseochromogenes.[1] It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[3][5] this compound specifically targets the large ribosomal subunit, where it binds to the P site and inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[5][6] This disruption of the translation process leads to a cessation of protein synthesis and ultimately results in cell death.[7] Resistance to this compound is conferred by the expression of this compound deaminase genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), which encode an enzyme that deaminates this compound, rendering it inactive.[3][8]
Mechanism of this compound Action.
Quantitative Data Summary
The appropriate concentration of this compound for selecting resistant HEK293T cells can vary. The following table summarizes the recommended concentration ranges found in the literature. It is highly recommended to perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.[1][4]
| Cell Line | Recommended this compound Concentration (µg/mL) | Typical Duration of Selection | Reference(s) |
| HEK293/HEK293T | 1 - 20 | 7 - 14 days | [2][4] |
| HEK293 | 5 | Not Specified | [9] |
| HEK293T | 10 | Not Specified | [10] |
| HEK293T | 5 | 7 days | [11] |
| HEK293 | 3 - 10 | Not Specified | [12] |
Experimental Protocol: this compound Kill Curve for HEK293T Cells
This protocol describes the steps to determine the optimal concentration of this compound for selecting stably transfected HEK293T cells.
Principle
A kill curve is a dose-response experiment where cells are exposed to a range of antibiotic concentrations. The goal is to identify the lowest concentration of the antibiotic that kills all the cells over a specific period. This concentration will then be used for selecting transfected cells.
Materials
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound HCl stock solution (e.g., 10 mg/mL in sterile water)[13]
-
Sterile, tissue culture-treated 24-well or 96-well plates[4][13]
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO₂)
Experimental Workflow
References
- 1. toku-e.com [toku-e.com]
- 2. mesgenbio.com [mesgenbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. This compound HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. 293T | Dark Matter [darkmatter.ucsf.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. abo.com.pl [abo.com.pl]
Application Notes: Preparation and Use of Blasticidin S Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blasticidin S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is a highly effective selection agent in molecular biology for establishing stable cell lines expressing resistance genes. This compound inhibits protein synthesis in both prokaryotic and eukaryotic cells by interfering with peptide bond formation within the ribosome.[1][2][3][4] Resistance is conferred by the expression of deaminase genes, such as bsr from Bacillus cereus or BSD from Aspergillus terreus, which convert this compound into a non-toxic derivative.[1][5][6]
This document provides a detailed protocol for the preparation of a sterile this compound stock solution from its powdered hydrochloride salt form, along with guidelines for its storage and use in cell culture applications.
Chemical and Physical Properties
This compound is commonly supplied as a hydrochloride (HCl) salt, a white to off-white powder.[5][7][8] Its key properties are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₁₇H₂₆N₈O₅・HCl | [3][5][8] |
| Molecular Weight | 458.9 g/mol | [3][5][7][8] |
| Appearance | White to off-white solid powder | [5][7][8] |
| Solubility | Soluble in water and acetic acid | [5][9][10][11] |
| Insoluble in most organic solvents (e.g., DMSO, Ethanol) | [2][4][7][12] | |
| Storage (Powder) | -20°C | [3][5][7][8] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound targets the ribosomal machinery to halt protein synthesis. It binds to the P-site of the large ribosomal subunit, which deforms the bound tRNA and inhibits the formation of peptide bonds.[4][13] This action effectively stops translational elongation, leading to cell death in non-resistant cells.
Caption: Mechanism of this compound action on the ribosome.
Protocol: Preparation of 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution, a common concentration for laboratory use.
Safety Precautions
This compound is toxic if swallowed and can cause irritation.[14] Always adhere to the following safety guidelines:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5][6][8]
-
Weigh the this compound powder in a chemical fume hood to avoid inhalation.[5][8]
-
Consult the Safety Data Sheet (SDS) before use.
Materials
-
This compound Hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringe (5 mL or 10 mL)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL) for aliquots
Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
Procedure
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound HCl powder. For example, to prepare 5 mL of a 10 mg/mL solution, weigh 50 mg of powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Using a sterile serological pipette, add the required volume of sterile, nuclease-free water. In this example, add 5 mL of water.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube. This step removes any potential microbial contamination.[5][8][9]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile, nuclease-free microcentrifuge tubes.[5][8][9] This minimizes the risk of contamination and avoids repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label all aliquots with the name of the reagent, concentration, and date of preparation. Store immediately as recommended below.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Storage Condition | Duration of Stability | Notes | Citations |
| Aqueous Stock Solution | 1–2 weeks | Store aliquots to avoid contamination. | [5][8][9] |
| 6–8 weeks | Do not use a frost-free freezer, as temperature cycling can degrade the antibiotic. Upon thawing, discard any unused portion. | [5][6][8][9] | |
| Media containing this compound | Up to 2 weeks | Store protected from light. | [5][6][8][9] |
Important Considerations:
-
pH Sensitivity: The activity of this compound is pH-dependent. Ensure the pH of the stock solution and the final culture medium does not exceed 7.0 to prevent inactivation.[5][6][8][9]
-
Freeze-Thaw Cycles: Avoid subjecting the stock solution to multiple freeze-thaw cycles.[1][5][6][8]
Application in Cell Culture
This compound is used to select for cells that have been successfully transfected with a plasmid carrying a blasticidin resistance gene (bsr or BSD).
Recommended Working Concentrations
The optimal concentration for selection varies significantly depending on the cell type. The following are general guidelines, and empirical determination via a kill curve is highly recommended for each new cell line.
| Organism/Cell Type | Recommended Concentration Range | Special Considerations | Citations |
| Mammalian Cells | 2–10 µg/mL | Highly cell-line dependent. A kill curve is essential. | [5][8][14] |
| Yeast (S. cerevisiae) | 25–300 µg/mL | Varies with species, strain, and medium used. | [5][8][9][14] |
| E. coli | 50–100 µg/mL | Use low-salt LB medium (≤5 g/L NaCl). High salt concentration inhibits this compound activity. | [5][6][8][9] |
Protocol: Determining Optimal this compound Concentration (Kill Curve)
A kill curve experiment is critical for identifying the minimum concentration of this compound required to kill non-transfected cells efficiently within a reasonable timeframe (typically 7-10 days).
Procedure
-
Cell Plating: Plate the specific mammalian cell line to be used in your experiments into a 6-well or 12-well plate at a low confluency (approx. 20-25%). Prepare enough wells to test a range of concentrations plus a no-antibiotic control. Allow cells to adhere overnight.[14]
-
Adding this compound: The next day, replace the culture medium with fresh medium containing varying concentrations of this compound. A typical range to test would be 0, 2, 4, 6, 8, and 10 µg/mL.[14]
-
Incubation and Observation: Incubate the cells under standard conditions.
-
Monitoring Cell Viability: Observe the cells daily for signs of cytotoxicity. Replace the selective medium every 3-4 days to maintain the antibiotic concentration.[1]
-
Determining Optimal Concentration: After 7-10 days, identify the lowest concentration of this compound that causes complete cell death in the well. This concentration should be used for subsequent selection experiments with this cell line.
References
- 1. 101.200.202.226 [101.200.202.226]
- 2. agscientific.com [agscientific.com]
- 3. rpicorp.com [rpicorp.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. You are being redirected... [bio-world.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 10. This compound HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. 杀稻瘟素S 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. agscientific.com [agscientific.com]
- 14. ulab360.com [ulab360.com]
Determining the Optimal Blasticidin S Concentration for Selection of Adherent Mammalian Cells
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Blasticidin S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes. It is a powerful selection agent in stable cell line generation, acting as an inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its mechanism of action involves the inhibition of peptide bond formation by the ribosome.[3][4] Resistance to this compound is conferred by the expression of deaminase genes such as bsr or BSD, which convert this compound into a non-toxic derivative.[5][6] To ensure the efficient selection of successfully transfected or transduced cells, it is imperative to first determine the minimum concentration of this compound that is lethal to the parental (non-resistant) adherent cell line. This is achieved by generating a kill curve. This document provides a detailed protocol for establishing a this compound kill curve for adherent mammalian cells.
Mechanism of Action
This compound inhibits protein synthesis, also known as translation, at the level of the ribosome. It specifically interferes with the peptidyl-transferase reaction, preventing the formation of peptide bonds and the elongation of the polypeptide chain.[3][7] This ultimately leads to cell death in non-resistant cells.
Figure 1. Mechanism of this compound action.
Experimental Protocol: this compound Kill Curve for Adherent Cells
This protocol details the steps to determine the optimal concentration of this compound for selecting a specific adherent cell line.
Materials:
-
Parental (non-transfected) adherent cell line
-
Complete cell culture medium (including serum and supplements)
-
This compound HCl stock solution (e.g., 10 mg/mL in sterile water or HEPES buffer)[8][9]
-
Sterile multi-well tissue culture plates (24-well or 96-well)[10]
-
Sterile, disposable serological pipettes and pipette tips
-
Incubator (37°C, 5% CO2)
-
Microscope for cell visualization
Procedure:
References
- 1. This compound HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pnas.org [pnas.org]
- 8. abo.com.pl [abo.com.pl]
- 9. invivogen.com [invivogen.com]
- 10. toku-e.com [toku-e.com]
Determining the Optimal Blasticidin S Concentration for Lentiviral Transduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and applying the optimal concentration of Blasticidin S for the selection of mammalian cells successfully transduced with lentiviral vectors. Accurate determination of the minimal effective concentration is critical for generating pure, stable cell lines for research and therapeutic development.
Introduction to this compound Selection
This compound is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Lentiviral vectors used for generating stable cell lines often carry a this compound resistance gene, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][4] Expression of these genes allows cells that have successfully integrated the lentiviral construct to survive in the presence of this compound, while non-transduced cells are eliminated.[5]
The optimal concentration of this compound is highly dependent on the specific cell line, its metabolic rate, and culture conditions.[1] Therefore, it is imperative to perform a dose-response experiment, commonly known as a "kill curve," for each new cell type to determine the minimum concentration required to kill all non-transduced cells.[1][6]
Data Presentation: Recommended this compound Concentrations
While a kill curve is essential, the following table summarizes typical working concentrations of this compound for various commonly used mammalian cell lines. This can serve as a starting point for designing your kill curve experiment.
| Cell Line | Recommended Concentration (µg/mL) |
| HEK293 / 293T | 2.5 - 10[3][7] |
| HeLa | 2.5 - 10[3] |
| A549 | 2.5 - 10[3] |
| CHO | 5 - 10[3] |
| B16 | 3 - 10[3] |
| COS-1 | 3 - 10[3] |
| SH-SY5Y | ~10[7] |
| Jurkat | Varies, requires kill curve |
| Raji | Varies, requires kill curve |
Note: This table provides a general range. The optimal concentration for your specific experiment must be determined empirically.[8]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol details the steps to establish the minimum concentration of this compound that effectively kills your non-transduced parental cell line within a 10-14 day period.[1][3]
Materials:
-
Parental cell line (non-transduced)
-
Complete culture medium
-
This compound HCl stock solution (e.g., 10 mg/mL in sterile water)[1][9]
-
Sterile serological pipettes and pipette tips
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before starting the selection, seed your parental cells into a 24-well plate at a density that will result in approximately 25-50% confluency on the following day.[3][6][10] Prepare enough wells to test a range of this compound concentrations in duplicate or triplicate, including a "no antibiotic" control.[8]
-
Preparation of this compound Dilutions: On the day of selection, prepare a series of this compound dilutions in your complete culture medium. A typical starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[3][10] For less sensitive cells, you may need to test higher concentrations.
-
Antibiotic Addition: Carefully aspirate the medium from the cells and replace it with the medium containing the various concentrations of this compound.[11] Ensure the "no antibiotic" control wells receive fresh medium without the selection agent.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO₂ incubator.[8] Observe the cells daily under a microscope for signs of cytotoxicity, such as rounding, detachment, and lysis.[8]
-
Medium Changes: Replenish the selective medium every 3-4 days to maintain the antibiotic concentration and nutrient supply.[1][3][9][10][11]
-
Determining the Optimal Concentration: The optimal concentration is the lowest concentration of this compound that causes complete cell death of the parental cells within 10-14 days, while the cells in the "no antibiotic" control well continue to thrive.[1][3][10]
Protocol 2: Lentiviral Transduction and Stable Cell Line Selection
This protocol outlines the general steps for transducing your target cells with a lentiviral vector and selecting a stable population using the predetermined optimal this compound concentration.
Materials:
-
Target cells
-
Lentiviral particles (containing your gene of interest and the this compound resistance gene)
-
Complete culture medium
-
Polybrene (optional, for enhancing transduction efficiency)[12]
-
This compound at the predetermined optimal concentration
-
Tissue culture plates or flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells so they reach 40-80% confluency on the day of transduction.[12] Healthy, subconfluent cells are crucial for efficient transduction.[12]
-
Transduction:
-
Thaw the lentiviral particles on ice.[8]
-
(Optional) Prepare transduction medium containing Polybrene at a final concentration of 2-10 µg/mL.[12] The optimal Polybrene concentration should be empirically determined as it can be toxic to some cells.[12]
-
Remove the culture medium from the cells and add the lentiviral particles diluted in the transduction medium. The amount of virus to use (Multiplicity of Infection, MOI) should be optimized for your cell line.
-
Gently swirl the plate to mix and incubate overnight.[12]
-
-
Post-Transduction: After 24-48 hours, remove the virus-containing medium and replace it with fresh, complete culture medium.[6][12]
-
Antibiotic Selection:
-
Allow the cells to grow for another 24-48 hours to allow for the expression of the this compound resistance gene.[6]
-
Begin the selection by replacing the medium with fresh medium containing the predetermined optimal concentration of this compound.[13]
-
Include a non-transduced control plate treated with the same this compound concentration to monitor the selection process.
-
-
Maintenance of Stable Cell Line:
-
Replace the selective medium every 3-4 days.[12]
-
Observe the plates regularly. Non-transduced cells should die off within 10-14 days, while resistant colonies will begin to appear.[12]
-
Once resistant colonies are established, they can be expanded for further experiments. It is good practice to maintain a low concentration of this compound in the culture medium to prevent the loss of the integrated transgene.
-
Factors Influencing this compound Efficacy
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound.[6]
-
Cell Density: Higher cell densities may require a higher concentration of the antibiotic.
-
Media Composition: The pH and salt concentration of the culture medium can affect the activity of this compound. The pH should not exceed 7.0, and for bacterial selection, the salt concentration should be low (<90 mM).[10]
-
Batch-to-Batch Variation: Different lots of this compound may have slightly different potencies. It is recommended to perform a kill curve for each new batch.[1]
Troubleshooting
| Problem | Possible Cause | Solution |
| All cells, including transduced cells, are dying. | This compound concentration is too high. | Repeat the kill curve with a lower range of concentrations. |
| Insufficient expression of the resistance gene. | Allow more time (48-72 hours) post-transduction before starting selection. | |
| Non-transduced cells are not dying. | This compound concentration is too low. | Repeat the kill curve with a higher range of concentrations. |
| This compound has degraded. | Use a fresh aliquot of this compound. Store stock solutions at -20°C for up to 8 weeks and media containing this compound at 4°C for up to 2 weeks.[1][9] | |
| Slow selection process. | Sub-optimal this compound concentration. | Consider a slightly higher concentration within the optimal range determined by the kill curve. |
| Low transduction efficiency. | Optimize your transduction protocol (e.g., MOI, Polybrene concentration). |
By following these protocols and considering the influencing factors, researchers can confidently establish robust and pure stable cell lines using lentiviral transduction and this compound selection.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. agscientific.com [agscientific.com]
- 4. agscientific.com [agscientific.com]
- 5. addgene.org [addgene.org]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. abo.com.pl [abo.com.pl]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. portals.broadinstitute.org [portals.broadinstitute.org]
Blasticidin S Selection in E. coli: Application Notes and Protocols for Low Salt LB Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blasticidin S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2] It acts by binding to the peptidyl transferase center of the large ribosomal subunit, thereby inhibiting peptide bond formation.[2][3][4] Resistance to this compound is conferred by the bsr or BSD genes, which encode a deaminase that inactivates the antibiotic.[2] These resistance genes are commonly used as selectable markers in genetic engineering and drug development.
Effective selection of this compound-resistant E. coli requires specific culture conditions, most notably the use of a low salt Luria-Bertani (LB) medium. High concentrations of sodium chloride can significantly reduce the efficacy of this compound, leading to incomplete selection and the growth of non-resistant cells. This document provides detailed application notes and protocols for the successful use of this compound in E. coli cultured in low salt LB medium.
Mechanism of Action and Salt Inhibition
This compound is actively transported into E. coli cells by proton-dependent oligopeptide transporters (POTs). These transporters rely on a proton gradient across the bacterial cell membrane to move substrates, including this compound, into the cytoplasm. High concentrations of ions, such as Na+ and Cl- from sodium chloride, can disrupt this proton motive force. This disruption is the likely cause for the reduced uptake of this compound in high salt media, leading to decreased antibiotic efficacy. Therefore, maintaining a low salt concentration in the culture medium is critical for efficient selection.
The following diagram illustrates the proposed mechanism of this compound uptake and the inhibitory effect of high salt concentrations.
Figure 1. Proposed mechanism of this compound uptake and salt inhibition.
Quantitative Data Summary
For effective selection of this compound-resistant E. coli, it is crucial to use the appropriate concentrations of all components. The following table summarizes the key quantitative data for media preparation and antibiotic concentration.
| Parameter | Recommended Value | Notes |
| Low Salt LB Medium Composition | ||
| Tryptone | 10 g/L | |
| Yeast Extract | 5 g/L | |
| Sodium Chloride (NaCl) | 5 g/L | This corresponds to a salt concentration of approximately 85.6 mM, which is below the inhibitory threshold of 90 mM.[1][5] |
| This compound Concentration | ||
| Stock Solution | 10 mg/mL in sterile water or 20 mM HEPES, pH 7.2-7.5 | Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.[6] |
| Working Concentration for Selection | 50 - 100 µg/mL | The optimal concentration should be determined empirically for each E. coli strain through a kill curve experiment.[1][7] |
| pH of Medium | 7.0 | The pH of the medium should not exceed 7.0 to ensure this compound stability and activity.[6] Some sources suggest a pH of 8.0 can enhance activity, but pH 7.0 is a safer starting point to avoid inactivation.[1] |
Experimental Protocols
Preparation of Low Salt LB Medium (1 Liter)
-
Dissolve Components: In 800 mL of distilled water, dissolve:
-
10 g Tryptone
-
5 g Yeast Extract
-
5 g Sodium Chloride
-
-
Adjust pH: Adjust the pH of the solution to 7.0 using 1N NaOH.
-
Final Volume: Add distilled water to bring the final volume to 1 Liter.
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Storage: Store the sterilized medium at room temperature.
For agar (B569324) plates, add 15 g of agar per liter before autoclaving.
Protocol: Determining Optimal this compound Concentration (E. coli Kill Curve)
This protocol is adapted for E. coli to determine the minimum concentration of this compound required to effectively kill non-resistant cells within a 24-hour period.
Figure 2. Workflow for determining the optimal this compound concentration.
Procedure:
-
Prepare Cultures: Inoculate a single colony of the parental (non-resistant) E. coli strain into 5 mL of Low Salt LB medium and grow overnight at 37°C with shaking.
-
Prepare Antibiotic Dilutions: Prepare a series of sterile culture tubes containing 5 mL of Low Salt LB medium. Add this compound to achieve a range of final concentrations (e.g., 0, 25, 50, 75, 100, 125 µg/mL).
-
Inoculate: Dilute the overnight culture 1:100 in fresh Low Salt LB medium. Add 50 µL of the diluted culture to each of the prepared tubes.
-
Incubate: Incubate the tubes at 37°C with shaking for 18-24 hours.
-
Observe and Plate:
-
Visually inspect the tubes for turbidity. The lowest concentration that prevents visible growth is an initial estimate of the minimal inhibitory concentration (MIC).
-
To confirm, plate 100 µL from each tube onto separate, non-selective LB agar plates.
-
-
Final Determination: Incubate the plates at 37°C overnight. The lowest concentration of this compound that results in no colony formation on the plates is the optimal concentration to use for selection.
Protocol: Selection of this compound-Resistant E. coli
Figure 3. Workflow for the selection of this compound-resistant E. coli.
Procedure:
-
Transformation: Transform your E. coli strain with the plasmid carrying the this compound resistance gene (bsr or BSD) using your standard transformation protocol.
-
Plating: After the recovery step in antibiotic-free medium, plate the transformation mixture onto Low Salt LB agar plates containing the predetermined optimal concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Colony Selection: Only E. coli that have successfully taken up the plasmid and express the resistance gene will be able to grow and form colonies.
-
Troubleshooting:
-
Confluent Growth (Lawn): If a lawn of bacteria grows instead of distinct colonies, the this compound concentration is too low. Repeat the selection with a higher concentration (e.g., increase in 25 µg/mL increments).[1]
-
No Growth: If no colonies appear, this could be due to low transformation efficiency, an issue with the plasmid, or a this compound concentration that is too high for even resistant cells to overcome immediately after transformation. Consider plating a dilution of the transformation on a non-selective plate to verify transformation efficiency.
-
By following these detailed protocols and understanding the critical role of low salt medium, researchers can confidently and effectively use this compound for the selection of genetically modified E. coli.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits translation by trapping deformed tRNA on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of the proton-dependent oligopeptide transporter (POT) in the cellular uptake of the peptidyl nucleoside antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Natural Product Analog of this compound Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
Protocol for Blasticidin S Selection in Yeast Cultures
Application Notes for Researchers, Scientists, and Drug Development Professionals
Blasticidin S is a potent nucleoside antibiotic isolated from Streptomyces griseochromogenes that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3][4][5] This characteristic makes it a valuable tool for the selection of genetically modified cells that have been engineered to express a this compound resistance gene. This document provides a detailed protocol for the use of this compound in selecting transformed yeast cultures, a common practice in molecular biology research and drug development.
Mechanism of Action and Resistance:
This compound specifically targets the ribosomal machinery, inhibiting peptide-bond formation and the termination step of translation, thereby halting protein synthesis.[6] Resistance to this compound is conferred by the expression of deaminase genes, most commonly bsr from Bacillus cereus or BSD from Aspergillus terreus.[1][2][3][6][7] These enzymes catalyze the deamination of this compound, converting it into a non-toxic derivative and allowing the host cell to survive and proliferate in its presence.[1][2][3]
Key Considerations for Yeast Selection:
The optimal concentration of this compound for selection can vary significantly depending on the yeast species, strain, and the composition of the culture medium.[1][2][3][4][5][8] Therefore, it is crucial to perform a kill curve for each specific experimental setup to determine the minimum concentration of this compound that effectively kills non-transformed cells. The recommended concentration range for yeast selection typically falls between 25 and 300 µg/mL.[1][2][3][4][5][8][9]
Quantitative Data Summary
The following table summarizes the recommended concentrations of this compound for selection in various organisms. It is important to note that these are general ranges, and optimization is essential for each specific cell line and experimental condition.
| Organism | Selection Marker Gene | Recommended this compound Concentration |
| Saccharomyces cerevisiae | bsr or BSD | 25 - 300 µg/mL[1][2][3][4][5][8][9] |
| E. coli | bsr or BSD | 50 - 100 µg/mL (in low salt LB medium)[1][2][3][4][5][8] |
| Mammalian Cells | bsr or BSD | 2 - 10 µg/mL[1][2][3][4][5] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for consistent and effective selection.
Materials:
-
This compound HCl powder
-
Sterile, deionized water or 20 mM HEPES buffer (pH 7.2-7.5)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
In a sterile environment, dissolve the this compound HCl powder in sterile water or HEPES buffer to a final concentration of 10 mg/mL.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][3]
-
Store the aliquots at -20°C for long-term storage (stable for up to 9 months).[1] For short-term storage, aliquots can be kept at 4°C for up to 2 weeks.[1]
Determining the Optimal this compound Concentration (Kill Curve)
A kill curve is essential to determine the lowest concentration of this compound that effectively kills your specific non-transformed yeast strain.
Materials:
-
Yeast strain of interest (non-transformed)
-
Appropriate liquid yeast culture medium (e.g., YPD, SC)
-
Sterile culture plates (e.g., 96-well plate or petri dishes)
-
This compound stock solution (10 mg/mL)
-
Incubator
Procedure:
-
Inoculate a fresh culture of the non-transformed yeast strain and grow it to the mid-log phase.
-
Prepare a series of culture media with varying concentrations of this compound. A good starting range for yeast is 0, 25, 50, 100, 150, 200, 250, and 300 µg/mL.
-
Inoculate the yeast cells into each of the prepared media at a low density (e.g., 1 x 10^3 to 1 x 10^4 cells/mL).
-
Incubate the cultures under standard growth conditions (e.g., 30°C with shaking).
-
Monitor the growth of the yeast cultures daily for 3-5 days. This can be done by measuring the optical density at 600 nm (OD600) or by plating dilutions on non-selective agar (B569324) plates to determine cell viability.
-
The lowest concentration of this compound that results in complete or near-complete inhibition of growth is the optimal concentration for selection.
Protocol for this compound Selection of Transformed Yeast
This protocol outlines the steps for selecting transformed yeast cells expressing a this compound resistance gene.
Materials:
-
Yeast transformation mixture (containing yeast cells and the plasmid with the this compound resistance gene)
-
Appropriate yeast culture medium (e.g., YPD) for recovery
-
Selective agar plates containing the optimal concentration of this compound (determined from the kill curve)
-
Sterile spreader or glass beads
-
Incubator
Procedure:
-
Transformation: Introduce the plasmid DNA carrying the this compound resistance gene into the yeast cells using a standard yeast transformation protocol (e.g., lithium acetate/polyethylene glycol method).
-
Recovery: After the transformation procedure, resuspend the yeast cells in a non-selective liquid medium (e.g., YPD) and incubate for 2-4 hours at 30°C with gentle shaking. This recovery period allows the cells to express the this compound resistance gene.
-
Plating: Plate the recovered yeast cells onto selective agar plates containing the predetermined optimal concentration of this compound. Spread the cell suspension evenly using a sterile spreader or glass beads.
-
Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies of transformed yeast appear.
-
Verification: Pick individual colonies and streak them onto fresh selective plates to confirm their resistance. Further verification of successful transformation can be performed by PCR or other molecular biology techniques to detect the presence of the integrated plasmid.
Visualizations
Caption: Workflow for selecting transformed yeast using this compound.
Caption: Action of this compound and the resistance mechanism.
References
- 1. ulab360.com [ulab360.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cloning of the this compound deaminase gene (BSD) from Aspergillus terreus and its use as a selectable marker for Schizosaccharomyces pombe and Pyricularia oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agscientific.com [agscientific.com]
- 9. This compound HCl | Thermo Fisher Scientific - AU [thermofisher.com]
Application Notes and Protocols for Long-Term Maintenance of Stable Cell Lines with Blasticidin S
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation and maintenance of stable cell lines are fundamental to a wide range of research applications, from basic science to drug discovery and biopharmaceutical production. Blasticidin S is a potent nucleoside antibiotic that acts as a selective agent in establishing these cell lines. By inhibiting protein synthesis in both prokaryotic and eukaryotic cells, it effectively eliminates non-transfected cells, allowing for the isolation and propagation of cells that have successfully integrated a transgene conferring resistance.[1] This document provides detailed application notes and protocols for the effective use of this compound in the long-term maintenance of stable cell lines, ensuring robust and reproducible results.
This compound, originally isolated from Streptomyces griseochromogenes, inhibits the termination step of translation and, to a lesser extent, peptide bond formation by the ribosome. Resistance is conferred by the expression of deaminase genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), which convert this compound into a non-toxic derivative.[1] The rapid and potent action of this compound makes it an efficient selection agent, often resulting in the establishment of stable cell lines within a shorter timeframe compared to other antibiotics like G418.[2]
These notes will cover the mechanism of action of this compound, its impact on cellular signaling pathways, and best practices for creating and maintaining stable cell lines. Detailed experimental protocols for critical procedures are also provided.
Mechanism of Action and Cellular Effects of this compound
This compound exerts its cytotoxic effects by binding to the peptidyl transferase center of the large ribosomal subunit, thereby inhibiting protein synthesis.[1] This abrupt halt in translation induces a cellular stress response. The primary pathways activated are the Ribotoxic Stress Response (RSR) and the Integrated Stress Response (ISR).
Ribotoxic Stress Response (RSR): This pathway is a MAP kinase signaling cascade initiated by ribosomal insults. Inhibition of the ribosome by agents like this compound leads to the activation of kinases such as p38 and JNK, which in turn can trigger pro-inflammatory signaling and, in cases of sustained stress, apoptosis.
Integrated Stress Response (ISR): The ISR is a conserved eukaryotic pathway activated by various cellular stresses, including ribosome stalling. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as the transcription factor ATF4, which orchestrates a transcriptional program to mitigate stress and promote cell survival. However, prolonged activation of the ISR can also lead to apoptosis.
Understanding these pathways is crucial for the long-term maintenance of stable cell lines. Chronic exposure to this compound, even at maintenance concentrations, may lead to a persistent low-level activation of these stress responses, potentially impacting cell physiology, growth rates, and the stability of transgene expression over time.
Data Presentation: Quantitative Data Summary
The optimal concentration of this compound is highly cell-line dependent. It is imperative to perform a kill curve for each new cell line to determine the minimum concentration that effectively kills non-transfected cells. Below are tables summarizing typical working concentrations for various cell lines and recommended storage conditions for this compound.
Table 1: Recommended this compound Concentrations for Selection of Various Mammalian Cell Lines
| Cell Line | Recommended Concentration Range (µg/mL) |
| HEK293 | 5 - 15 |
| HeLa | 2.5 - 10 |
| CHO | 5 - 10 |
| A549 | 2.5 - 10 |
| Neuro2a | 30 |
| B16 | 3 - 10 |
| COS-1 | 3 - 10 |
| CV1-P | 2.5 - 6 |
Note: These are general guidelines. The optimal concentration should be determined experimentally for your specific cell line and culture conditions.
Table 2: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Stock Solution Concentration | 5 - 10 mg/mL in sterile water or 20 mM HEPES, pH 7.2-7.5 |
| Sterilization | Filter-sterilize through a 0.22 µm filter |
| Short-term Storage (Aqueous Solution) | 1-2 weeks at 4°C |
| Long-term Storage (Aqueous Solution) | 6-8 weeks at -20°C (avoid frost-free freezers and repeated freeze-thaw cycles) |
| Medium Containing this compound | Up to 2 weeks at 4°C |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol is essential for determining the lowest concentration of this compound that is lethal to your untransfected parental cell line within a reasonable timeframe.
Materials:
-
Parental (non-transfected) cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Seed the parental cells into the wells of a 24-well plate at a density that will not lead to confluence during the experiment (e.g., 5 x 10^4 cells/well). Prepare at least 8 wells.
-
Allow the cells to adhere and recover overnight.
-
The next day, prepare a series of this compound dilutions in complete culture medium. A typical range to test for mammalian cells is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replenish the selective medium every 3-4 days.
-
After 7-14 days, determine the lowest concentration of this compound that results in 100% cell death. This is the optimal concentration to use for selecting your stable cell line.
Protocol 2: Generation of Stable Cell Lines Using this compound Selection
This protocol outlines the steps for generating a stable cell line following transfection with a plasmid containing the gene of interest and a this compound resistance gene.
Materials:
-
Host cell line
-
Transfection reagent
-
Plasmid DNA containing the gene of interest and the this compound resistance gene (bsr or BSD)
-
Complete culture medium
-
This compound at the predetermined optimal concentration
-
Tissue culture plates/flasks
Procedure:
-
On the day before transfection, seed the host cells in a 6-well plate or 10 cm dish so that they reach 70-90% confluency at the time of transfection.
-
Transfect the cells with your plasmid of interest using your preferred transfection method according to the manufacturer's protocol.
-
48 hours post-transfection, aspirate the medium and replace it with fresh complete culture medium containing the optimal concentration of this compound as determined by the kill curve experiment.
-
Continue to culture the cells, replacing the selective medium every 3-4 days.
-
Observe the culture for the death of non-transfected cells and the emergence of resistant colonies. This process can take 1 to 3 weeks.
-
Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish clonal cell lines.
-
Expand the isolated clones in medium containing the selective concentration of this compound.
Protocol 3: Long-Term Maintenance and Monitoring of Stable Cell Lines
Once a stable cell line is established, it is crucial to maintain it properly to ensure the continued expression of the transgene.
Procedure:
-
Continuous Selection Pressure: Always culture the stable cell line in a medium containing a maintenance concentration of this compound. The maintenance concentration is typically the same as the selection concentration or can be slightly reduced (e.g., by half) once the cell line is well-established. Periodically re-evaluating the optimal concentration is good practice.
-
Cryopreservation: Freeze down vials of the stable cell line at an early passage number to create a master cell bank. This ensures you can return to a reliable stock if the culture becomes contaminated or if transgene expression is lost over time.
-
Regular Monitoring of Transgene Expression: The stability of transgene expression should be monitored regularly (e.g., every 5-10 passages). This can be done using several methods:
-
Flow Cytometry: If the transgene is linked to a fluorescent reporter (e.g., GFP), flow cytometry is a powerful tool to quantitatively assess the percentage of expressing cells and the mean fluorescence intensity of the population.[3][4][5]
-
Quantitative PCR (qPCR): qPCR can be used to determine the relative copy number of the integrated transgene in the genome over time. A stable cell line should maintain a consistent transgene copy number.[6][7][8]
-
Western Blotting: This technique allows for the detection and semi-quantification of the protein product of the transgene, confirming its continued expression at the protein level.[9][10][11]
-
-
Cell Morphology and Growth Rate: Monitor the morphology and doubling time of the stable cell line. Significant changes may indicate instability or other issues with the culture.
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. This compound-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Flow Cytometry as a Tool for Cell and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Detection of promoter activity by flow cytometric analysis of GFP reporter expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transgene copy number comparison in recombinant mammalian cell lines: critical reflection of quantitative real-time PCR evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gene-quantification.de [gene-quantification.de]
- 9. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Protein Expression Analysis by Western Blot and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dual-Selection Systems Using Blasticidin S and Puromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a dual-selection system using Blasticidin S and puromycin (B1679871) for the generation of stable mammalian cell lines expressing two different transgenes.
Introduction to Dual Selection
Dual-selection systems are critical for experiments requiring the stable expression of two separate transgenes within the same cell population. This is often necessary for applications such as co-expression of a gene of interest and a reporter gene, expression of two subunits of a protein complex, or for complex cellular engineering projects like bi-allelic gene editing. This compound and puromycin are potent selection antibiotics with distinct resistance genes, making them a suitable pair for dual-selection strategies.[1][2][3] Their different mechanisms of action allow for their simultaneous use without evidence of drug-drug interaction.[2]
This compound is a nucleoside antibiotic isolated from Streptomyces griseochromogenes.[4] It inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the ribosomal P-site, thereby inhibiting peptide bond formation and the termination of translation.[4][5][6][7] Resistance is conferred by the bsr or BSD genes, which encode a deaminase that inactivates this compound.[4][5]
Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger.[8][9] It acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination during translation in both prokaryotes and eukaryotes.[8][9] The puromycin N-acetyltransferase (pac) gene confers resistance to puromycin.[8]
Data Presentation: Quantitative Information
The following tables summarize key quantitative data for the use of this compound and puromycin in mammalian cell culture.
Table 1: General Properties of this compound and Puromycin
| Feature | This compound | Puromycin |
| Mechanism of Action | Inhibits peptide bond formation and translation termination | Causes premature chain termination |
| Resistance Gene | bsr, BSD | pac |
| Typical Selection Duration | 7-14 days | 3-7 days |
| Storage of Stock Solution | -20°C for up to 8 weeks | -20°C |
Table 2: Recommended Working Concentrations for Mammalian Cell Lines
| Cell Line | This compound (µg/mL) | Puromycin (µg/mL) |
| HEK293/293T | 5 - 15[4] | 1 - 2[10] |
| HeLa | 2.5 - 10[4] | 0.5 - 10 |
| CHO | 5 - 10[4] | 0.5 - 10 |
| A549 | Not specified | 1.5[3] |
| ARPE-19 | 25[2] | 0.6[2] |
| iPSCs | 4[2] | 0.3[2] |
Note: The optimal concentration for selection is cell-line dependent and must be determined empirically by performing a kill curve.[11][12][13]
Experimental Protocols
Protocol for Determining Optimal Antibiotic Concentration (Kill Curve)
To effectively select for stably transfected cells, it is crucial to first determine the minimum concentration of each antibiotic that is lethal to the parental (non-transfected) cell line. This is achieved by generating a dose-response curve, commonly known as a "kill curve".[11][12]
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
Puromycin stock solution (e.g., 10 mg/mL)
-
24-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating:
-
The day before starting the selection, seed the parental cells into a 24-well plate at a density that allows them to be 25-50% confluent on the following day.[11]
-
-
Antibiotic Dilution Series:
-
Antibiotic Treatment:
-
Aspirate the medium from the plated cells and replace it with the medium containing the different concentrations of the antibiotic. Include a "no antibiotic" control well.
-
-
Incubation and Observation:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cell death (e.g., rounding, detachment, lysis).
-
Replace the medium with fresh medium containing the respective antibiotic concentrations every 2-3 days.
-
-
Determining the Optimal Concentration:
Protocol for Dual Selection of Stably Transfected Cells
This protocol outlines the steps for selecting cells that have been co-transfected with two different plasmids, one conferring this compound resistance and the other puromycin resistance.
Materials:
-
Host cell line
-
Plasmid 1 (containing gene of interest 1 and this compound resistance gene)
-
Plasmid 2 (containing gene of interest 2 and puromycin resistance gene)
-
Transfection reagent
-
Complete cell culture medium
-
This compound and Puromycin at the predetermined optimal concentrations
Procedure:
-
Co-transfection:
-
Co-transfect the host cell line with both plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Recovery:
-
Allow the cells to recover for 24-48 hours post-transfection in complete medium without any selection antibiotics.[11]
-
-
Initiation of Dual Selection:
-
After the recovery period, passage the cells and re-plate them in complete medium supplemented with both this compound and puromycin at their predetermined optimal concentrations.[2]
-
-
Selection and Maintenance:
-
Continue to culture the cells in the dual-selection medium, replacing the medium every 2-3 days.
-
Significant cell death of non-transfected and single-transfected cells should be observed within the first week.
-
-
Isolation of Resistant Colonies:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should become visible.
-
Individual colonies can be isolated using cloning cylinders or by limiting dilution and expanded to establish clonal cell lines.
-
-
Expansion and Validation:
-
Expand the isolated clones in dual-selection medium.
-
Validate the expression of both genes of interest through appropriate methods such as Western blotting, qPCR, or functional assays.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for this compound and Puromycin.
Experimental Workflow for Dual Selection
Caption: Workflow for creating a dual-selection stable cell line.
Logical Relationship of Resistance
Caption: Logical flow of dual-antibiotic selection.
References
- 1. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. CRISPR/Cas9-mediated one step bi-allelic change of genomic DNA in iPSCs and human RPE cells in vitro with dual antibiotic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection Antibiotics | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. agscientific.com [agscientific.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Inhibition of Translation Termination by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. astralscientific.com.au [astralscientific.com.au]
- 10. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. abo.com.pl [abo.com.pl]
- 13. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 14. portals.broadinstitute.org [portals.broadinstitute.org]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
Troubleshooting & Optimization
Blasticidin S Selection Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Blasticidin S selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][2][3] It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][3][4][5][6] Its mechanism of action involves the inhibition of peptide bond formation by the ribosome.[7][8] Resistance to this compound is conferred by the expression of resistance genes, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), which encode a deaminase that converts this compound into a non-toxic derivative.[2][4][5][9]
Q2: My this compound selection is not working, and all my cells are dying. What are the possible reasons?
Several factors could lead to the failure of this compound selection. Here are some common causes:
-
Incorrect this compound Concentration: The optimal concentration is highly cell-line dependent.[4][5][9][10] It is crucial to perform a kill curve to determine the minimum concentration required to kill non-transfected cells.[9][11]
-
Problems with the Resistance Gene: The blasticidin resistance gene (bsr or BSD) may not be expressed at a sufficient level in your cells. This could be due to issues with your plasmid vector, transfection efficiency, or integration site.
-
Improper Storage and Handling of this compound: this compound is sensitive to multiple freeze-thaw cycles and pH changes.[1][4][5] Stock solutions should be aliquoted and stored at -20°C for long-term use.[1][9][12] The pH of the stock solution should not exceed 7.0.[1][3]
-
Cell Density: The efficiency of this compound is affected by cell density. It is recommended to keep cells at a relatively low confluence (e.g., 25-50%) during selection to ensure the antibiotic works effectively.[2][4][11]
Q3: How do I determine the optimal concentration of this compound for my cell line?
The most reliable method to determine the optimal this compound concentration is to perform a kill curve experiment. This involves treating your parental (non-transfected) cell line with a range of this compound concentrations to identify the lowest concentration that effectively kills all cells within a specific timeframe, typically 10-14 days.[4][5][9][11]
Q4: What are the typical working concentrations of this compound for different cell types?
The working concentration of this compound can vary significantly. The following table provides general ranges, but it is essential to optimize the concentration for your specific cell line.[1][4][5][8][9][10][12][13][14]
| Cell Type | Typical this compound Concentration Range (µg/mL) |
| Mammalian Cells | 1 - 30 |
| E. coli | 50 - 100 |
| Yeast | 25 - 300 |
Q5: How should I store this compound?
Proper storage is critical for maintaining the activity of this compound.
| Storage Condition | Duration |
| Stock Solution (10 mg/mL) | |
| 4°C | Up to 2 weeks[1][9][12] |
| -20°C | Up to 8 weeks[1][9][12] or even up to 9 months[4][5] |
| Media containing this compound | |
| 4°C | Up to 2 weeks[1][4][5][9] |
Important: Avoid repeated freeze-thaw cycles.[2][4][5] It is recommended to aliquot the stock solution into single-use volumes.[1][9][12] Do not store in a frost-free freezer.[4][5]
Troubleshooting Guides
Problem: All cells, including the transfected ones, are dying.
This is a common issue that can be frustrating. The following troubleshooting workflow can help you identify the cause.
Problem: Untransfected cells are not dying (or dying too slowly).
If your negative control cells are surviving, your selection will not be effective.
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential to perform for each new cell line to determine its sensitivity to this compound.[9][11]
Materials:
-
Parental cell line (not expressing the blasticidin resistance gene)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Preparation of this compound Dilutions:
-
Treatment:
-
After the cells have adhered (overnight), carefully aspirate the old medium and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
The following diagram illustrates the workflow for a kill curve experiment.
References
- 1. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 2. 101.200.202.226 [101.200.202.226]
- 3. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ulab360.com [ulab360.com]
- 6. This compound-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. toku-e.com [toku-e.com]
- 10. agscientific.com [agscientific.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. abo.com.pl [abo.com.pl]
- 13. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 14. agscientific.com [agscientific.com]
why are my cells dying after Blasticidin S selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Blasticidin S selection experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after this compound selection?
Cell death following this compound selection is the expected outcome for cells that have not successfully incorporated the blasticidin resistance gene (bsr or BSD). However, if you observe excessive cell death, even in your presumed transfected/transduced population, it could be due to several factors:
-
This compound concentration is too high: The optimal concentration of this compound is highly cell-line dependent.[1][2][3][4] A concentration that is effective for one cell line may be toxic to another.
-
No or low transfection/transduction efficiency: If the introduction of the resistance gene into the cells was inefficient, a large portion of the cell population will not be resistant to the antibiotic, leading to widespread cell death.[5]
-
Inadequate recovery time: Cells require time to recover and express the resistance gene after transfection or transduction before being exposed to the selective pressure of this compound.[5]
-
Incorrect this compound storage and handling: Repeated freeze-thaw cycles or improper storage can affect the antibiotic's potency.[6][7]
-
Cell health and density: Unhealthy cells or cells plated at a very low density may be more susceptible to the toxic effects of this compound.
Q2: What is a kill curve and why is it necessary?
A kill curve, also known as a dose-response curve, is an experiment performed to determine the minimum concentration of a selective agent (in this case, this compound) required to kill all non-resistant cells within a specific timeframe, typically 10-14 days.[1][6][8][9][10] It is a critical first step before initiating your selection experiment because the optimal this compound concentration varies significantly between different cell lines.[1][8][9][10] Performing a kill curve for each new cell line or even a new batch of this compound is highly recommended.[1]
Q3: How does this compound work?
This compound is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[2][11][12] It specifically targets the ribosome, preventing the formation of peptide bonds and thereby halting the translation of mRNA into proteins.[11][12][13][14] Cells that express the resistance genes, bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), produce a deaminase that inactivates this compound, allowing them to survive.[6][11][12]
Q4: What are the typical working concentrations of this compound?
The working concentration of this compound can range from 1 µg/mL to 50 µg/mL for mammalian cells.[2][15] However, this is a general range, and the optimal concentration for your specific cell line must be determined experimentally through a kill curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| All cells, including the control (non-transfected/transduced), are dying rapidly. | This compound concentration is too high. | Perform a kill curve to determine the optimal, lower concentration for your cell line.[1][8] |
| Cells are unhealthy or at a low density. | Ensure you are using healthy, actively dividing cells and plate them at an appropriate density (typically 25-50% confluency at the start of selection).[8] | |
| Incorrect storage of this compound. | Aliquot the this compound stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles.[1][6] | |
| A large number of cells are dying, but some are surviving. | Low transfection/transduction efficiency. | Optimize your transfection or transduction protocol. Consider using a positive control (e.g., a fluorescent reporter) to assess efficiency. |
| Inadequate recovery time. | Allow cells to recover for 24-48 hours after transfection/transduction before adding this compound.[5] This allows time for the resistance gene to be expressed. | |
| No colonies are forming after selection. | Selection period is too short. | Continue the selection for at least 10-14 days, refreshing the selective medium every 3-4 days.[1][6] |
| The this compound concentration, while not killing all cells, is preventing proliferation. | Use the lowest concentration of this compound that effectively kills non-resistant cells, as determined by your kill curve. | |
| Control (non-transfected/transduced) cells are not dying. | This compound concentration is too low. | Increase the concentration of this compound. A kill curve is essential to determine the effective concentration.[1] |
| Inactivation of this compound. | Ensure the pH of your culture medium is not above 8.0, as high pH can inactivate the antibiotic.[15] For bacterial selection, ensure the salt concentration in the medium is low (<90mM).[6][7][9][10][15] | |
| Expired or improperly stored this compound. | Use a fresh, properly stored aliquot of this compound. |
Experimental Protocols
Protocol: this compound Kill Curve
This protocol is designed to determine the optimal concentration of this compound for selecting your specific cell line.
Materials:
-
Your parental (non-resistant) cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
24-well or 96-well tissue culture plates
-
Sterile water or HEPES buffer for this compound dilution
Procedure:
-
Cell Plating:
-
The day before starting the kill curve, seed your cells in a 24-well or 96-well plate at a density that will result in approximately 25-50% confluency on the following day.[8]
-
-
Preparation of this compound Dilutions:
-
Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound to the corresponding wells. Be sure to include a "0 µg/mL" well as your negative control.
-
-
Incubation and Observation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of toxicity, such as rounding, detachment, and lysis.
-
-
Medium Replacement:
-
Determining the Optimal Concentration:
Data Presentation
Table 1: Example Kill Curve Data for a Hypothetical Cell Line
| This compound (µg/mL) | Day 2 (% Viability) | Day 5 (% Viability) | Day 8 (% Viability) | Day 11 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 1 | 95 | 80 | 60 | 40 | 20 |
| 2 | 90 | 60 | 30 | 10 | 0 |
| 4 | 70 | 30 | 5 | 0 | 0 |
| 6 | 50 | 10 | 0 | 0 | 0 |
| 8 | 30 | 0 | 0 | 0 | 0 |
| 10 | 10 | 0 | 0 | 0 | 0 |
In this example, the optimal concentration of this compound for selection would be 2 µg/mL, as it is the lowest concentration that achieved 100% cell death within the 14-day timeframe.
Visualizations
Caption: Workflow for successful this compound selection.
Caption: Troubleshooting logic for excessive cell death.
References
- 1. toku-e.com [toku-e.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. abo.com.pl [abo.com.pl]
- 4. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. This compound HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. agscientific.com [agscientific.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. agscientific.com [agscientific.com]
Blasticidin S Kill Curve Troubleshooting and Technical Support Center
Welcome to the technical support center for Blasticidin S, a potent protein synthesis inhibitor used for the selection of cells carrying the this compound resistance genes, bsr or BSD.[1][2][3][4][5] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell selection experiments and interpret their kill curve results.
Frequently Asked Questions (FAQs)
1. Why are my cells not dying after adding this compound?
There are several potential reasons why your cells may not be responding to this compound selection:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines, typically ranging from 2 to 10 µg/mL for mammalian cells.[4][6][7][8] It is crucial to perform a kill curve for each new cell line to determine the minimum concentration required to kill all cells within 10-14 days.[4][6][7]
-
Improper Storage and Handling: this compound is sensitive to multiple freeze-thaw cycles and should be stored at -20°C for long-term use.[4][6][9] Aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[9][10] Medium containing this compound can be stored at 4°C for up to two weeks.[4][6][9] Ensure the pH of the stock solution does not exceed 7.0, as this can lead to inactivation.[7][9][11]
-
High Cell Density: Antibiotic selection is most effective when cells are actively dividing.[5] If the cell confluence is too high, the efficiency of this compound will decrease. It is recommended to plate cells at a lower density (e.g., 25-50% confluency) at the start of the selection process.[6][12]
-
Media Composition: For selection in E. coli, the salt concentration of the medium must be low (<90 mM NaCl) as high salt content can inhibit this compound activity.[4][6][7][13] While this is a more significant concern for bacterial selection, it is good practice to be aware of your media composition for all cell types.
-
Pre-existing Resistance: Although rare, some cell lines may exhibit intrinsic resistance to this compound.[14]
-
Plasmid-based Resistance without Integration: Following transfection, transient expression of the resistance gene can confer temporary resistance. If the plasmid does not integrate into the host genome, the resistance will be lost over subsequent passages.[15]
2. My kill curve results are inconsistent. What could be the cause?
Inconsistent kill curve results can be frustrating. Here are some common culprits:
-
Inconsistent Cell Seeding: Ensure that you are seeding the same number of cells in each well of your kill curve plate. Variations in initial cell density will lead to different rates of cell death.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the this compound and lead to faster cell death. To mitigate this, you can avoid using the outermost wells or ensure proper humidification in your incubator.
-
Inaccurate Pipetting: Small errors in pipetting when preparing your serial dilutions of this compound can lead to significant differences in the final concentrations.
-
Lot-to-Lot Variation of this compound: It is advisable to perform a new kill curve with each new lot of this compound to ensure consistency.[2]
3. All my cells, including the transfected/transduced ones, are dying.
This issue typically points to a few key problems:
-
This compound Concentration is Too High: The concentration determined by your kill curve might be too aggressive for your transfected cells, which may be under stress post-transfection/transduction. Consider using a slightly lower concentration for the initial selection phase.
-
Inefficient Transfection/Transduction: If the delivery of your plasmid or viral vector was not successful, the cells will not express the resistance gene and will therefore be susceptible to the antibiotic. It is good practice to include a positive control (e.g., a GFP-expressing vector) to assess transfection/transduction efficiency.
-
Delayed Application of Selection: Antibiotic selection should typically begin 24-48 hours after transfection or transduction to allow the cells time to express the resistance gene.[12]
4. A lawn of cells is growing, and I don't see any distinct colonies.
This is a common issue, particularly in bacterial selection, but can also occur in mammalian cell culture.
-
This compound Concentration is Too Low: If the concentration is not high enough to effectively kill the non-resistant cells, you will see widespread growth.
-
High Plating Density: Plating the cells at too high a density after transfection can result in a confluent monolayer before the selection has had a chance to work, making it impossible to isolate individual resistant colonies.
Recommended this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type. The following table provides general concentration ranges. It is imperative to perform a kill curve to determine the ideal concentration for your specific cell line.
| Organism/Cell Type | Recommended Concentration Range |
| Mammalian Cells | 2 - 10 µg/mL[4][6][7][8] |
| E. coli | 50 - 100 µg/mL (in low salt LB)[4][6][7][13] |
| Yeast | 25 - 300 µg/mL[4][6][7][13] |
Experimental Protocol: this compound Kill Curve
This protocol outlines the steps to determine the optimal concentration of this compound for selecting your specific cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
24-well or 96-well tissue culture plates
-
Sterile, deionized water or HEPES buffer (20 mM, pH 7.2-7.5) for stock solution preparation
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile water or HEPES buffer.[10] Filter-sterilize the solution and store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[4][6][9]
-
Seed Cells: Plate your parental cells in a 24-well or 96-well plate at a density that will result in approximately 25-50% confluency the next day.[6][12]
-
Prepare Serial Dilutions: The following day, prepare a series of this compound concentrations in your complete cell culture medium. A common starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[4][6][7]
-
Apply Selective Medium: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control well.
-
Incubate and Observe: Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂).
-
Replenish Medium: Replace the selective medium every 3-4 days.[4][6][7]
-
Monitor Cell Viability: Observe the cells daily and record the percentage of surviving cells at each concentration.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of this compound that results in complete cell death within 10-14 days.[4][6][7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound kill curve experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. toku-e.com [toku-e.com]
- 3. agscientific.com [agscientific.com]
- 4. ulab360.com [ulab360.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 8. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 10. abo.com.pl [abo.com.pl]
- 11. This compound HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. agscientific.com [agscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Blasticidin S Concentration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal Blasticidin S concentration for selecting and maintaining stably transfected cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound HCl is a nucleoside antibiotic originally isolated from Streptomyces griseochromogenes.[1][2] It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[2][3] Its mechanism of action involves binding to the P-site of the large ribosomal subunit, which inhibits peptide-bond formation and the termination step of translation.[4][5][6] This cessation of protein production ultimately leads to cell death in non-resistant cells.[7] Resistance is conferred by the expression of deaminase genes, such as bsr or BSD, which convert this compound into a non-toxic form.[2]
Q2: Why do I need to determine the optimal this compound concentration for my specific cell line?
The effective working concentration of this compound can vary significantly among different cell lines, with typical ranges for mammalian cells falling between 2 and 20 µg/mL.[8][9] Factors such as the cell type, growth rate, metabolic activity, and culture medium can all influence a cell's sensitivity to the antibiotic.[1] Therefore, it is crucial to perform a dose-response experiment, commonly known as a "kill curve," for every new cell line to identify the minimum concentration that effectively kills all non-transfected cells within a reasonable timeframe.[1][10][11]
Q3: What is a "kill curve" and why is it necessary?
A kill curve is a dose-response experiment designed to determine the lowest concentration of a selective agent, like this compound, that is sufficient to kill 100% of non-resistant cells over a specific period, typically 7 to 14 days.[1][9][12] Performing this experiment is essential to ensure efficient selection of stably transfected cells without causing unnecessary stress or off-target effects on the resistant population.[10][11]
Q4: How long does it take for this compound to kill sensitive cells?
The time required for this compound to induce complete cell death in a sensitive population typically ranges from 5 to 14 days.[1][8][12] The exact duration depends on the cell line's division rate and the antibiotic concentration used. You should monitor the cells every 2-3 days to observe the effects.[10]
Q5: How should I prepare and store my this compound stock solution?
It is recommended to prepare a stock solution of 5-10 mg/mL in sterile water or 20 mM HEPES (pH 7.2-7.5).[3][8] This stock solution should be filter-sterilized and stored in small, single-use aliquots at -20°C for up to 8 weeks to avoid repeated freeze-thaw cycles.[1][3] For short-term storage, aliquots can be kept at 4°C for up to 2 weeks.[1][3] Culture medium containing this compound is also stable at 4°C for up to 2 weeks.[3][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No cells are dying, even at high this compound concentrations. | 1. Inactive this compound due to improper storage (e.g., multiple freeze-thaw cycles, pH > 7.0).[3] 2. High salt concentration in the medium is inhibiting the antibiotic (must be <90 mM NaCl).[12][13] 3. The cell line may have intrinsic resistance. | 1. Use a fresh, properly stored aliquot of this compound. 2. For bacterial selection, use a low-salt LB medium.[12][13] 3. Test a higher range of concentrations or consider an alternative selection antibiotic. |
| All cells, including the transfected population, are dying. | 1. The this compound concentration is too high. 2. Insufficient expression of the resistance gene (bsr or BSD). 3. Selection was started too soon after transfection, before resistance protein could be expressed. | 1. Repeat the kill curve with a lower concentration range. 2. Verify the integrity of your plasmid and transfection efficiency. 3. Wait 24-48 hours after transfection before adding the antibiotic to allow for resistance gene expression.[10] |
| A mix of living and dead cells persists after the selection period. | 1. The this compound concentration is too low, leading to incomplete selection. 2. Uneven plating of cells. | 1. The optimal concentration is the lowest dose that kills 100% of cells.[9] Select a slightly higher concentration from your kill curve for the actual experiment. 2. Ensure a single-cell suspension is plated evenly for the kill curve experiment. |
| Selection is taking longer than 14 days. | 1. The cell line is slow-growing. 2. The this compound concentration is suboptimal. | 1. Be patient with slow-growing cell lines and continue to refresh the selective medium every 3-4 days.[1] 2. Consider repeating the kill curve to pinpoint a more effective concentration. |
Quantitative Data Summary
The optimal this compound concentration is highly dependent on the specific cell line. The following table provides a general reference for starting concentrations. It is always recommended to perform a kill curve for your specific cell line.
| Organism/Cell Type | Typical Concentration Range (µg/mL) |
| Mammalian Cells (general) | 2 - 20[8][9][10] |
| HEK293 | 5 - 10[14] |
| SH-SY5Y | ~10[14] |
| E. coli | 50 - 100 (in low-salt LB medium)[12][13] |
| Yeast (S. cerevisiae) | 25 - 300[2][12] |
Detailed Experimental Protocol: this compound Kill Curve
This protocol outlines the steps to determine the optimal this compound concentration for a new adherent mammalian cell line.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound HCl stock solution (e.g., 10 mg/mL)
-
24-well tissue culture plates
-
Sterile serological pipettes and pipette tips
Procedure:
-
Cell Plating:
-
On Day 0, seed the parental cell line into the wells of a 24-well plate at a density that allows them to reach approximately 25-50% confluency within 24 hours.[10][12]
-
Prepare enough wells to test a range of 6-12 this compound concentrations, including a "no antibiotic" control. It is advisable to prepare each concentration in duplicate or triplicate.
-
Incubate the plate overnight under standard conditions (e.g., 37°C, 5% CO₂).[10]
-
-
Addition of this compound:
-
On Day 1, prepare a series of this compound dilutions in fresh, pre-warmed complete culture medium. A common starting range for mammalian cells is 0, 2, 4, 6, 8, 10, 15, and 20 µg/mL.[1][12]
-
Carefully aspirate the old medium from each well.
-
Add the medium containing the different this compound concentrations to the corresponding wells. Add fresh medium with no antibiotic to the control wells.
-
-
Monitoring and Medium Changes:
-
Incubate the cells and monitor them daily for viability using a light microscope.
-
Every 2-3 days, aspirate the medium and replace it with freshly prepared selective medium containing the appropriate antibiotic concentrations.[1][10] This is critical as this compound can degrade over time in culture.
-
-
Determining the Optimal Concentration:
Visualizations
Mechanism of Action of this compound
References
- 1. toku-e.com [toku-e.com]
- 2. ulab360.com [ulab360.com]
- 3. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pnas.org [pnas.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scribd.com [scribd.com]
- 8. abo.com.pl [abo.com.pl]
- 9. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. agscientific.com [agscientific.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Blasticidin S Resistance Instability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering instability in Blasticidin S-resistant cell lines. Find answers to frequently asked questions and detailed troubleshooting guides to ensure the long-term stability and reliability of your cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound-resistant cell line is starting to die off after a few passages. What could be the cause?
A1: The loss of this compound resistance is a common issue that can stem from several factors. The most frequent causes include:
-
Gene Silencing: The resistance gene (bsr or BSD) can be epigenetically silenced over time, particularly if it is integrated into a region of the genome that is prone to methylation. This is more common with viral promoters like CMV.
-
Improper Antibiotic Concentration: Using a this compound concentration that is too low may not provide sufficient selective pressure, allowing for the growth of non-resistant cells. Conversely, a concentration that is too high can be toxic even to resistant cells, especially at low cell densities.
-
Inconsistent Selection Pressure: Removing this compound from the culture medium for extended periods can lead to the gradual loss of the resistance gene, especially in heterogeneous populations.
-
Genomic Instability: The integration of the resistance gene can sometimes lead to instability in the host cell genome, which may result in the loss of the gene over time.
-
Plasmid Loss: If the resistance gene is on an episomal vector (not integrated into the genome), it can be lost during cell division.
Q2: How can I determine the optimal concentration of this compound for my specific cell line?
A2: The ideal this compound concentration is cell-line specific and must be determined empirically by performing a kill curve. This experiment helps identify the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 10-14 days).[1][2] For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: Can I remove this compound from the culture medium once I have a stable cell line?
A3: It is generally recommended to maintain a consistent selection pressure to ensure the stability of the resistant phenotype, especially for polyclonal populations.[3] If you have a well-characterized monoclonal cell line, it may be possible to culture it without the antibiotic for short periods, but it is advisable to periodically re-test its resistance. For long-term culture, maintaining the selection pressure is the safest approach.
Q4: What are the signs that my cell line is losing its this compound resistance?
A4: Signs of instability in your this compound-resistant cell line include:
-
A noticeable increase in cell death, especially after splitting the cells.
-
A decrease in the growth rate of the cell population.
-
Changes in cell morphology.
-
The need to increase the concentration of this compound to maintain a pure population of resistant cells.
Troubleshooting Guides
Issue 1: Gradual Loss of Resistance Over Time
If you observe a gradual increase in cell death and a decrease in the overall health of your this compound-resistant cell line over several passages, it is likely due to the loss of stable expression of the resistance gene.
Troubleshooting Steps:
-
Verify this compound Concentration and Quality:
-
Ensure that you are using the correct concentration of this compound as determined by your initial kill curve.
-
Confirm that the this compound stock solution has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions in your culture medium for each use.
-
-
Re-establish Selection Pressure:
-
If you have been culturing the cells without this compound, re-introduce the antibiotic at the previously determined optimal concentration.
-
If the cell death is significant, you may need to perform a "rescue" selection. Please refer to the detailed protocol in the "Experimental Protocols" section.
-
-
Assess for Gene Silencing:
-
Isolate Monoclonal Populations:
-
Polyclonal populations are more susceptible to losing resistance over time. Isolating and expanding single-cell clones can lead to a more stable and homogenous population.
-
Issue 2: Sudden and Widespread Cell Death
If you observe a rapid and significant die-off of your resistant cell line, it could be due to an issue with the this compound itself or a problem with your cell culture conditions.
Troubleshooting Steps:
-
Test a Fresh Batch of this compound:
-
Your current stock of this compound may have degraded or become contaminated. Prepare a fresh stock solution and repeat the selection.
-
-
Perform a New Kill Curve:
-
It is good practice to perform a kill curve for each new lot of this compound to ensure its potency.[1]
-
-
Check for Contamination:
-
Microbial contamination (e.g., mycoplasma) can cause widespread cell death and can be mistaken for a loss of antibiotic resistance.[10] Test your cell line for contamination.
-
-
Review Cell Culture Practices:
-
Ensure that your cell culture conditions (e.g., medium pH, CO2 levels, incubator temperature) are optimal for your cell line. Suboptimal conditions can stress the cells and make them more susceptible to the toxic effects of the antibiotic.
-
Data Presentation
Table 1: Recommended this compound Concentrations for Common Cell Lines
| Cell Line | Recommended Concentration (µg/mL) |
| HEK293 | 3 - 10 |
| HeLa | 2.5 - 10 |
| CHO | 5 - 10 |
| A549 | 2.5 - 10 |
| B16 | 3 - 10 |
| COS-1 | 3 - 10 |
Note: These are general ranges. The optimal concentration should always be determined experimentally using a kill curve.
Table 2: Comparison of Promoters for Stable Gene Expression
| Promoter | Strength | Stability in Long-Term Culture | Notes |
| CMV | Strong | Prone to silencing in some cell types | Can be effective for short-term or transient expression.[5][6] |
| EF1α | Strong | Generally stable | A good choice for long-term, stable expression in a wide range of cell types.[7][8][9] |
| PGK | Moderate | Stable | Provides moderate but consistent expression levels over time.[7][8] |
| SV40 | Moderate | Can be silenced | Another viral promoter that may be susceptible to silencing. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Kill Curve)
This protocol is essential for establishing the lowest concentration of this compound that effectively kills non-resistant cells.
Materials:
-
Your non-transfected parental cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well plates
-
Hemocytometer or automated cell counter
Methodology:
-
Seed your parental cell line in a 24-well plate at a density of 5 x 10^4 cells per well in 1 mL of complete culture medium.[11]
-
Incubate the plate overnight to allow the cells to adhere.
-
The next day, prepare a series of this compound dilutions in your complete culture medium. A typical range to test is 0, 2, 4, 6, 8, and 10 µg/mL.[12]
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate and monitor the cells daily for signs of cell death.
-
Replenish the selective medium every 3-4 days.[11]
-
After 10-14 days, determine the lowest concentration of this compound that resulted in 100% cell death. This is the optimal concentration to use for selecting and maintaining your resistant cell line.
Protocol 2: Rescuing a Cell Line with Diminishing this compound Resistance
This protocol is for situations where a previously stable cell line has started to show signs of losing its resistance.
Methodology:
-
Culture the cells in the presence of the previously determined optimal concentration of this compound.
-
Observe the culture closely. You will likely see a significant amount of cell death.
-
Change the medium every 2-3 days to remove dead cells and replenish the this compound.
-
Allow the surviving cells to grow and repopulate the culture vessel. This may take several passages.
-
Once the cell population has recovered and appears healthy and stable in the presence of this compound, you can gradually expand the culture.
-
It is highly recommended to freeze down vials of this "rescued" and re-selected population for future use.
-
To prevent future instability, consider isolating single-cell clones from the rescued population to establish a more homogenous and stable monoclonal cell line.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow: Troubleshooting Resistance Instability
References
- 1. toku-e.com [toku-e.com]
- 2. ulab360.com [ulab360.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter | PLOS One [journals.plos.org]
- 6. Comparison of the EF-1 alpha and the CMV promoter for engineering stable tumor cell lines using recombinant adeno-associated virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Difference between EF-1 alpha and the CMV promoter NovoPro [novoprolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. abo.com.pl [abo.com.pl]
- 12. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Nuances of pH in Blasticidin S Applications: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Blasticidin S, understanding the critical role of media pH is paramount for successful and reproducible experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell selection and culture when using this potent antibiotic.
This compound, a nucleoside antibiotic, is a powerful selection agent in molecular and cell biology. However, its efficacy and stability are significantly influenced by the pH of the surrounding media. Failure to maintain optimal pH can lead to inconsistent results, including incomplete cell death of non-resistant cells or degradation of the antibiotic, compromising the integrity of your experiments. This guide will walk you through the key considerations of media pH and provide actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity depends on the application. For long-term storage of aqueous stock solutions, the pH should not exceed 7.0 to prevent inactivation.[1][2][3] However, for selecting resistant E. coli, a higher pH of 8.0 can enhance its activity.[4] This presents a trade-off between long-term stability and immediate potency, which should be considered based on your experimental needs.
Q2: How does pH affect the stability of this compound?
A2: this compound is susceptible to degradation in alkaline conditions. Aqueous stock solutions should be maintained at a pH of 7.0 or lower to ensure stability.[1][2][3] Media containing this compound can be stored at 4°C for up to two weeks, but it is crucial to verify the pH of the medium before adding the antibiotic.[5][6]
Q3: Can I use this compound in any type of culture medium?
A3: While this compound is compatible with many common culture media, it is essential to consider the salt concentration and the pH of your specific medium. High salt concentrations (>90 mM) can inhibit this compound activity.[2][4][6] Always ensure your medium has a low salt content and a pH that is conducive to this compound stability and activity. For bacterial selection, low salt LB medium is recommended.[4][5]
Q4: Why are my non-transfected/non-transduced cells not dying after this compound selection?
A4: There are several potential reasons for this, with media pH being a primary suspect. If the pH of your selection medium is too high (alkaline), the this compound may have degraded, rendering it ineffective. Other factors could include an incorrect concentration of the antibiotic, high salt concentration in the medium, or the cells having an intrinsic resistance. It is crucial to perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter related to media pH and this compound activity.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or incomplete cell death of non-resistant cells. | Incorrect media pH: The pH of the selection medium may be too high (alkaline), leading to the degradation of this compound. | - Before adding this compound, ensure the pH of your culture medium is at or below 7.0 for mammalian cells. - For E. coli selection where higher pH is used to enhance activity, prepare the this compound-containing medium fresh before each use. - Verify the pH of your media after all supplements have been added, as some additives can alter the pH. |
| No resistant colonies appearing after selection. | Sub-optimal pH for activity: While a lower pH promotes stability, a slightly alkaline pH (around 8.0) can enhance the activity of this compound against E. coli.[4] | - For E. coli selection, consider adjusting the pH of your low-salt LB medium to 8.0 immediately before plating. - Perform a pilot experiment to test a range of pH values (e.g., 7.0, 7.5, 8.0) to determine the optimal condition for your specific bacterial strain. |
| Variable results between experiments. | pH drift in the incubator: High cell metabolism can lead to the acidification of the culture medium over time, which can affect this compound activity. Conversely, improper CO2 levels in the incubator can cause the medium to become too alkaline. | - Monitor the color of the phenol (B47542) red indicator in your medium. A change to yellow indicates acidification, while a change to purple/pink indicates alkalinization. - Ensure your incubator's CO2 sensor is calibrated and functioning correctly to maintain a stable pH. - Change the selection medium every 2-3 days to replenish nutrients and buffer the pH.[2][6] |
Experimental Protocols
To ensure optimal and consistent results, it is highly recommended to perform a "kill curve" to determine the minimum concentration of this compound required to kill your specific non-resistant cell line. This protocol can be adapted to test the effect of media pH.
Protocol: Determining the Optimal this compound Concentration (Kill Curve) and Effect of Media pH
Objective: To determine the lowest concentration of this compound that effectively kills non-transfected/non-transduced cells under different media pH conditions.
Materials:
-
Your specific cell line (adherent or suspension)
-
Complete culture medium
-
This compound stock solution (typically 10 mg/mL)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Solutions for pH adjustment (e.g., sterile HCl and NaOH)
-
pH meter or pH indicator strips
Procedure:
-
Cell Plating:
-
For adherent cells, seed the cells in a multi-well plate at a density that will not reach confluency during the experiment. Allow the cells to adhere overnight.
-
For suspension cells, seed the cells at a low density in a multi-well plate.
-
-
Preparation of Selection Media with Varying pH and this compound Concentrations:
-
Prepare aliquots of your complete culture medium.
-
Adjust the pH of each aliquot to a desired value (e.g., 6.8, 7.0, 7.2, 7.4).
-
To each pH-adjusted medium aliquot, create a series of this compound concentrations. A typical starting range for mammalian cells is 1-10 µg/mL.[6]
-
Include a no-antibiotic control for each pH condition.
-
-
Treatment:
-
Remove the old medium from the plated cells and replace it with the prepared selection media containing different this compound concentrations and pH values.
-
-
Incubation and Observation:
-
Data Analysis:
-
After 7-14 days, determine the lowest concentration of this compound at each pH that results in complete cell death. This is your optimal working concentration for that specific pH.
-
Present the data in a table for easy comparison.
-
Data Presentation: Example Kill Curve Results
| Media pH | This compound Concentration (µg/mL) | % Cell Viability (Day 10) |
| 6.8 | 0 | 100% |
| 1 | 20% | |
| 2 | 0% | |
| 5 | 0% | |
| 10 | 0% | |
| 7.2 | 0 | 100% |
| 1 | 50% | |
| 2 | 10% | |
| 5 | 0% | |
| 10 | 0% | |
| 7.6 | 0 | 100% |
| 1 | 80% | |
| 2 | 40% | |
| 5 | 5% | |
| 10 | 0% |
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
References
- 1. This compound HCl | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 4. agscientific.com [agscientific.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. ulab360.com [ulab360.com]
Blasticidin S: A Technical Guide to Degradation and Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Blasticidin S in cell culture. This guide focuses on the critical aspects of this compound degradation and stability to ensure successful selection and maintenance of genetically modified cells.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound and how is resistance conferred?
This compound is a nucleoside antibiotic produced by Streptomyces griseochromogenes. It acts as a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells by targeting the ribosome and preventing peptide bond formation.[1][2][3][4] Resistance to this compound is conferred by the expression of deaminase genes, most commonly bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][3][5][6][7] These genes encode enzymes that convert this compound into a non-toxic deaminohydroxy derivative, rendering the antibiotic inactive.[5][6][7][8][9]
2. What are the optimal storage conditions for this compound to ensure its stability?
To maintain its efficacy, this compound powder should be stored at -20°C.[6][9][10] Stock solutions, typically prepared at 5-10 mg/mL in sterile water or HEPES buffer, should be aliquoted and stored at -20°C for long-term use (stable for 6-8 weeks to up to a year) or at 4°C for short-term use (stable for 1-2 weeks).[7][10] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the antibiotic.[5][6][10][11] Do not store this compound solutions in a frost-free freezer.[5][6][10]
3. How stable is this compound in cell culture medium?
Cell culture medium containing this compound can be stored at 4°C for up to 2 weeks.[5][6][7][10] The stability of this compound in culture is influenced by factors such as pH and salt concentration.
4. What factors can lead to the degradation or inactivation of this compound in my experiments?
Several factors can compromise the activity of this compound:
-
pH: this compound is most stable in solutions with a pH between 5 and 7. It becomes unstable at a pH below 4 and decomposes under alkaline conditions (pH > 7.0).[7][10][12] For bacterial selection, the pH of the medium should not exceed 7.0.[6][10]
-
Salt Concentration: For selection in E. coli, a low salt concentration (<90 mM or <5 g/L NaCl) in the LB medium is critical.[5][6][10] Higher salt concentrations can inhibit the activity of this compound, leading to failed selection.[5][6]
-
Sunlight: this compound can be decomposed by sunlight.[13][14] It is advisable to protect stock solutions and media containing the antibiotic from light.[6]
-
Microbial Contamination: Certain microbes can inactivate this compound.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No cell death observed after adding this compound. | Incorrect this compound concentration. | The optimal concentration is cell-line dependent. Perform a kill curve to determine the minimum concentration required to kill your specific cells.[5][10][15][16][17] |
| This compound has degraded. | Ensure proper storage of stock solutions and media. Avoid repeated freeze-thaw cycles and exposure to light.[5][6][10][11] Prepare fresh media with this compound if degradation is suspected. | |
| High salt concentration in the medium (for E. coli). | Use low salt LB medium (<5 g/L NaCl).[5][6][10] | |
| Incorrect pH of the medium. | Ensure the pH of the medium is at or below 7.0.[6][7][10] | |
| High levels of cell death in the resistant population. | This compound concentration is too high. | Even resistant cells can be affected by excessively high concentrations. Use the lowest effective concentration determined from your kill curve. |
| Cells are not sufficiently resistant. | Ensure that the resistance gene (bsr or BSD) is properly expressed in your cells. | |
| Inconsistent selection results. | Uneven distribution of this compound in the medium. | Gently mix the medium after adding this compound to ensure a uniform concentration. |
| Cells are not actively dividing. | Antibiotic selection is most effective on actively dividing cells. Ensure your cells are healthy and sub-confluent during selection.[2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Stability |
| Powder | -20°C | Long-term |
| Stock Solution (5-10 mg/mL) | -20°C | 6-8 weeks to 1 year[7][8][10] |
| 4°C | 1-2 weeks[7][10] | |
| Culture Medium with this compound | 4°C | Up to 2 weeks[5][6][7][10] |
Table 2: Recommended Working Concentrations of this compound
| Organism | Recommended Concentration Range |
| Mammalian Cells | 2 - 10 µg/mL (cell line dependent)[5][6][7][10] |
| E. coli | 50 - 100 µg/mL (in low salt LB)[5][6][10] |
| Yeast | 25 - 300 µg/mL[5][6][10] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Kill Curve
This protocol is essential to determine the lowest concentration of this compound that effectively kills non-resistant cells of a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well or 6-well plates
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Cell Plating:
-
Preparation of this compound Dilutions:
-
Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control well.
-
-
Incubation and Observation:
-
Incubate the plate under standard conditions for your cell line.
-
Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
-
Media Changes:
-
Determine the Optimal Concentration:
Visualizations
Caption: Mechanism of this compound inactivation by resistance enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 101.200.202.226 [101.200.202.226]
- 3. agscientific.com [agscientific.com]
- 4. scribd.com [scribd.com]
- 5. ulab360.com [ulab360.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. This compound HCl | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. This compound, Hydrochloride, Streptomyces griseochromogenes [sigmaaldrich.com]
- 9. This compound HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. invivogen.com [invivogen.com]
- 12. pacificscience.co.th [pacificscience.co.th]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. abo.com.pl [abo.com.pl]
- 16. This compound HCl in Mammalian Culture Determine Working Concentration [protocols.io]
- 17. toku-e.com [toku-e.com]
Blasticidin S in CRISPR Gene Editing: Technical Support Center
Welcome to the technical support center for troubleshooting issues with Blasticidin S in CRISPR gene editing experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges and frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the this compound selection phase of your CRISPR workflow.
Issue 1: No Cell Death Observed After Adding this compound
Question: I've added this compound to my transfected cells, but I don't see any cell death in my non-transfected control plate. What could be the problem?
Answer: This is a common issue that can arise from several factors related to the antibiotic's activity and experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The concentration of this compound is too low to be effective for your specific cell line. It's crucial to perform a kill curve experiment to determine the minimum concentration required to kill all non-transfected cells within a specific timeframe (typically 10-14 days).[1][2][3] |
| Inactive this compound | The this compound may have degraded due to improper storage or handling. Ensure it is stored at -20°C and avoid repeated freeze-thaw cycles.[1][4][5] Prepare fresh aliquots from a stock solution for each experiment.[6][7][8] |
| High Salt Concentration in Medium | The effectiveness of this compound can be inhibited by high salt concentrations in the culture medium. For bacterial selection, use a low salt LB medium (<5 g/L NaCl).[1][5][9] For mammalian cells, ensure the salt concentration is not excessively high. |
| Incorrect pH of the Medium | This compound is unstable in alkaline conditions. Ensure the pH of your culture medium does not exceed 7.0 to prevent its inactivation.[6][8][10] |
| High Cell Density | If the cells are too confluent, the effectiveness of the antibiotic may decrease. It is recommended to split cells so they are no more than 25% confluent during selection.[4] |
Issue 2: Excessive Cell Death in Transfected and Control Plates
Question: After adding this compound, I'm observing massive cell death in both my control and transfected plates. What should I do?
Answer: Widespread cell death suggests that the this compound concentration is too high or that the cells are under stress from other factors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | The selected concentration of this compound is likely too potent for your cell line, leading to non-specific cell death. Refer to your kill curve data to select a lower, more optimal concentration.[11] |
| Insufficient Recovery Time Post-Transfection | Cells need time to recover and express the resistance gene after transfection. It is advisable to wait 24-48 hours after transfection before beginning antibiotic selection.[11] |
| Toxicity from Transfection Reagent | The transfection process itself can be toxic to cells. Optimize your transfection protocol to minimize cell death before selection. |
| Overexpression of the Resistance Gene | In some cell types, very high expression of the blasticidin resistance gene (bsr) can be toxic.[12][13] This is a rare occurrence but can be investigated by modulating the expression level of the resistance marker. |
Issue 3: No Resistant Colonies Formed After Selection
Question: My non-transfected cells have died off, but I'm not seeing any resistant colonies forming from my transfected cells. What went wrong?
Answer: This issue often points to problems with the transfection efficiency or the integrity of your plasmid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Transfection Efficiency | If the delivery of your CRISPR plasmid (containing the Blasticidin resistance gene) was inefficient, very few cells will have the necessary resistance to survive selection.[11] Optimize your transfection protocol for your specific cell line.[14] |
| Issues with the Plasmid Construct | Ensure that the Blasticidin resistance cassette in your plasmid is correctly sequenced and functional. Problems with the promoter driving the resistance gene can also lead to a lack of expression. |
| Inadequate Cell Density at Plating | If cells are plated too sparsely, they may not form visible colonies even if they are resistant. Ensure you are plating at an appropriate density to allow for colony formation. |
| Selection Started Too Early | If selection is initiated before the cells have had a chance to express the resistance gene, even successfully transfected cells may be killed. Allow for a 24-48 hour recovery and expression period post-transfection.[11] |
FAQs (Frequently Asked Questions)
General Questions
Q1: What is this compound and how does it work? this compound is a nucleoside antibiotic isolated from Streptomyces griseochromogenes.[1][15] It works by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, leading to cell death.[15][16][17] It specifically targets the ribosome, preventing peptide bond formation.[15][18]
Q2: How do cells become resistant to this compound? Resistance to this compound is conferred by the expression of resistance genes, most commonly bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][15][16] These genes encode for a deaminase that converts this compound into a non-toxic form.[1][15]
Q3: What is a "kill curve" and why is it necessary? A kill curve is a dose-response experiment used to determine the minimum concentration of an antibiotic required to kill all non-resistant cells within a certain timeframe.[3] It is essential because different cell lines exhibit varying sensitivities to this compound.[2][3] Performing a kill curve ensures that you use the lowest effective concentration, which minimizes stress on the cells and reduces the risk of selecting for off-target effects.[19]
Experimental Procedures
Q4: What is the recommended concentration range for this compound? The optimal concentration of this compound varies depending on the cell line.[1][2]
| Organism | Typical Concentration Range |
| Mammalian Cells | 2 - 10 µg/mL[1][5][6] (can be up to 30 µg/mL in some cases[20]) |
| E. coli | 50 - 100 µg/mL (in low salt LB medium)[1][5][17] |
| Yeast | 25 - 300 µg/mL[5][8][17] |
Q5: How should I prepare and store this compound?
-
Preparation: Prepare a stock solution of 5-10 mg/mL by dissolving this compound in sterile water or 20 mM HEPES buffer.[1][6][8] Filter-sterilize the solution.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][5][6] Aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C.[6][8][9]
-
Medium with this compound: Culture medium containing this compound can be stored at 4°C for up to 2 weeks.[1][6][8]
Q6: Can I use this compound in combination with other selection antibiotics? Yes, you can use this compound concurrently with other selection antibiotics like puromycin (B1679871) without adverse effects. This allows for the selection of cells that have been co-transfected with two different vectors, each carrying a different resistance marker.[15]
Experimental Protocols
Protocol: this compound Kill Curve for Mammalian Cells
This protocol is essential for determining the optimal concentration of this compound for your specific mammalian cell line.[3]
Materials:
-
Your mammalian cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well or 96-well tissue culture plates
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a density that will result in approximately 25-50% confluency the next day.[1][3] Prepare enough wells to test a range of this compound concentrations and include a no-antibiotic control.
-
Prepare this compound Dilutions: The following day, prepare a series of dilutions of this compound in your complete growth medium. A common starting range for mammalian cells is 0, 2, 4, 6, 8, and 10 µg/mL.[1][5]
-
Add Selective Medium: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation and Observation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Replenish Medium: Replenish the selective medium every 3-4 days.[1][7]
-
Monitor Cell Viability: Observe the cells daily and assess the percentage of surviving cells at each concentration.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of this compound that results in complete cell death of the non-resistant population within 10-14 days.[1][2]
Visualizations
CRISPR-Blasticidin S Selection Workflow
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. toku-e.com [toku-e.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. ulab360.com [ulab360.com]
- 6. pacificscience.co.th [pacificscience.co.th]
- 7. abo.com.pl [abo.com.pl]
- 8. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Over expression of the selectable marker this compound deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Over expression of the selectable marker this compound deaminase gene is toxic to human keratinocytes and murine BALB/MK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.zageno.com [go.zageno.com]
- 15. agscientific.com [agscientific.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. agscientific.com [agscientific.com]
- 18. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR Lentiviral Screening: Antibiotic Selection [sigmaaldrich.com]
- 20. invivogen.com [invivogen.com]
contamination issues in Blasticidin S selection plates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering contamination issues during Blasticidin S selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nucleoside antibiotic derived from the bacterium Streptomyces griseochromogenes. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] It acts by binding to the ribosomal P-site, which prevents peptide bond formation and inhibits the termination of translation, ultimately leading to cell death.[1][2][3] Resistance to this compound is conferred by deaminase enzymes encoded by genes such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus).[1][4][5][6] These enzymes inactivate this compound by converting it to a non-toxic deaminohydroxy derivative.[7][8][9]
Q2: I am seeing microbial growth in my this compound selection plates. Are some microbes resistant to this compound?
Yes, it is possible for some microbes to be intrinsically resistant or to acquire resistance to this compound. The resistance mechanism involves specific enzymes that inactivate the antibiotic.[1][4] If you observe microbial growth, it could be due to:
-
Pre-existing resistant organisms: The initial cell culture may have been contaminated with bacteria or fungi that are naturally resistant to this compound.
-
Ineffective concentration: The concentration of this compound may be too low to inhibit the growth of all susceptible contaminants.
-
Degradation of this compound: Improper storage or handling of this compound or the prepared media can lead to its degradation.[10][11]
Q3: Can satellite colonies form during this compound selection?
Satellite colonies are most commonly observed with antibiotics like ampicillin, where the resistance mechanism involves the secretion of an enzyme (e.g., β-lactamase) that degrades the antibiotic in the surrounding area.[12][13][14] This allows non-resistant cells to grow in the vicinity of a resistant colony.
The primary mechanism of resistance to this compound is enzymatic inactivation of the antibiotic within the resistant cell, and the resistance enzyme is not typically secreted. Therefore, the formation of satellite colonies is not a common issue with this compound selection. If you observe small colonies surrounding a larger one, it is more likely due to other issues such as a very high density of surviving cells or potential low-level contamination with a resistant microbe.
Q4: How can I be sure that my this compound is active?
To ensure the activity of your this compound, you should:
-
Store it correctly: this compound solutions should be stored at -20°C for long-term storage and are stable for up to 9 months.[8] Once thawed, it can be stored at 4°C for up to two weeks.[7][8] Avoid multiple freeze-thaw cycles.[8]
-
Prepare fresh media: Prepare selection media fresh and store it at 4°C for no longer than two weeks.[7][10]
-
Perform a kill curve: The most reliable way to confirm the activity of your this compound and determine the optimal concentration for your specific cell line is to perform a kill curve (dose-response experiment).[15][16][17]
Troubleshooting Guide
Issue 1: Microbial Contamination in Selection Plates
Symptoms:
-
Cloudy culture medium, sometimes with a surface film, indicating bacterial contamination.[18]
-
Visible filamentous growth (mold) or small, budding, spherical particles (yeast).[18]
-
A sudden change in the pH of the medium.[19]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Cell Culture | Before starting selection, ensure your parental cell line is free from contamination. If you suspect contamination, test for bacteria, fungi, and mycoplasma. Discard contaminated cultures if possible.[19][20] |
| Improper Aseptic Technique | Strictly follow aseptic techniques when handling cells, media, and reagents. Work in a certified laminar flow hood and regularly decontaminate surfaces.[19] |
| Contaminated Reagents or Media | Use sterile, high-quality reagents and media. Filter-sterilize any solutions that are not pre-sterilized.[20] |
| Ineffective this compound Concentration | Perform a kill curve to determine the minimum concentration of this compound required to kill your specific non-transfected cells.[15][16][17] |
| This compound Resistant Contaminant | If you suspect a resistant contaminant, it is best to discard the culture and start with a fresh, uncontaminated cell stock. Attempting to eliminate resistant microbes with higher antibiotic concentrations can be detrimental to your cells. |
| Improper Storage of this compound | Ensure this compound is stored at the correct temperature and protected from light. Avoid repeated freeze-thaw cycles.[8] |
Issue 2: No Cell Death or Incomplete Selection
Symptoms:
-
A high number of surviving cells in the non-transfected control plate.
-
No significant difference in cell viability between transfected and non-transfected cells after the selection period.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The concentration of this compound is too low. Perform a kill curve to determine the optimal concentration for your cell line.[15][16][17] |
| Degraded this compound | The this compound may have lost its activity due to improper storage or handling. Use a fresh, properly stored aliquot of this compound.[8] |
| Incorrect Media Formulation for Bacterial Selection | For E. coli selection, use a low salt LB medium (≤5 g/L NaCl) with a pH that does not exceed 7.0, as high salt concentrations and alkaline pH can inhibit this compound activity.[7][10][21] |
| Cell Density is Too High | High cell density can sometimes lead to incomplete selection. Ensure you are plating cells at an appropriate density. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Selection
| Organism | Recommended Concentration Range (µg/mL) | Reference |
| Mammalian Cells | 2 - 10 | [7][17] |
| E. coli | 50 - 100 | [7][15] |
| Yeast | 25 - 300 | [7][17] |
Note: The optimal concentration can vary significantly between different cell lines and strains and should be determined empirically by performing a kill curve.
Table 2: Stability of this compound
| Storage Condition | Duration | Reference |
| -20°C (Stock Solution) | Up to 9 months | [8] |
| 4°C (Stock Solution) | Up to 2 weeks | [7][11] |
| 4°C (in Culture Medium) | Up to 2 weeks | [7][10] |
| Room Temperature (Solution) | Up to 2 weeks | [4] |
Experimental Protocols
Protocol 1: Performing a this compound Kill Curve for Mammalian Cells
This protocol is essential to determine the optimal concentration of this compound for selecting stably transfected cells.[21]
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL)
-
24-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Plating:
-
The day before starting the selection, seed the parental cells into a multi-well plate at a density that will result in 25-50% confluency on the following day.[21]
-
-
Preparation of this compound Dilutions:
-
Selection:
-
After 24 hours of incubation, aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the corresponding wells. Include a "no this compound" control.
-
-
Incubation and Observation:
-
Determining the Optimal Concentration:
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Streptomyces lividans this compound Deaminase and Its Application in Engineering a this compound-Producing Strain for Ease of Genetic Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. invivogen.com [invivogen.com]
- 5. This compound-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genespin.com [genespin.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. ulab360.com [ulab360.com]
- 9. agscientific.com [agscientific.com]
- 10. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. goldbio.com [goldbio.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. abo.com.pl [abo.com.pl]
- 16. agscientific.com [agscientific.com]
- 17. This compound HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. cellculturecompany.com [cellculturecompany.com]
- 20. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. agscientific.com [agscientific.com]
Validation & Comparative
Verifying Blasticidin S Resistance Gene Expression: A Comparative Guide to qPCR, Western Blot, and Functional Assays
For researchers in drug development and cellular engineering, confirming the expression of the Blasticidin S resistance gene (bsr) is a critical step in establishing stable cell lines. This guide provides a comprehensive comparison of three common methods for this verification: quantitative Polymerase Chain Reaction (qPCR), Western blotting, and a this compound deaminase functional assay. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to assist in selecting the most appropriate method for your research needs.
Method Comparison at a Glance
Each method offers distinct advantages and provides different types of information regarding the expression of the bsr gene. The choice of method will depend on the specific experimental question, available resources, and desired throughput.
| Parameter | Quantitative PCR (qPCR) | Western Blot | This compound Deaminase Assay |
| Measures | Relative or absolute mRNA transcript levels of the bsr gene. | Presence, relative abundance, and molecular weight of the this compound Deaminase (BSD) protein. | Enzymatic activity of the BSD protein, confirming functional protein expression. |
| Sensitivity | Very High | High | Moderate |
| Quantitative? | Yes (Relative or Absolute) | Semi-Quantitative (Relative) | Yes (Enzyme activity units) |
| Throughput | High | Low to Medium | Medium |
| Time to Result | ~4-6 hours | ~1-2 days | ~2-4 hours |
| Cost per Sample | Low to Moderate | Moderate to High | Low |
| Key Advantage | High sensitivity for detecting low levels of gene transcription. | Confirms protein expression and provides size information. | Directly measures the functional activity of the resistance protein. |
| Example Data | >100-fold increase in bsr mRNA in resistant vs. non-transfected cells. | Clear band at ~14 kDa corresponding to the BSD protein in resistant cells. | >5.0 U/mg protein in resistant cell lysates. |
Quantitative PCR (qPCR) for bsr mRNA Expression
qPCR is a highly sensitive method to quantify the messenger RNA (mRNA) transcripts of the bsr gene, providing a direct measure of gene transcription.
Experimental Workflow
Caption: Workflow for verifying bsr gene expression using qPCR.
Detailed qPCR Protocol
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both blasticidin-resistant and non-transfected (control) cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Reaction Setup (SYBR Green):
-
Prepare the following reaction mix on ice in a 20 µL final volume:
| Component | Volume | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.4 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.4 µL | 0.2 µM |
| cDNA Template (diluted) | 2 µL | 1-10 ng |
| Nuclease-Free Water | 7.2 µL | - |
-
Primer Sequences for bsr gene:
-
Forward: 5'-ATGGCCAAGCCTTTGTCTCA-3'
-
Reverse: 5'-TCATCCACGAGTCCCTGTTC-3'
-
-
Reference Genes: Use at least two validated reference genes for normalization (e.g., GAPDH, ACTB).
3. Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 30 seconds | |
| Melt Curve Analysis | As per instrument guidelines | - | 1 |
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the bsr gene and reference genes in both resistant and control samples.
-
Calculate the relative fold change in bsr gene expression using the ΔΔCt method.[1][2]
Western Blot for this compound Deaminase (BSD) Protein Detection
Western blotting allows for the specific detection of the BSD protein, confirming that the bsr mRNA is successfully translated into protein.
Experimental Workflow
Caption: Workflow for detecting BSD protein expression via Western blot.
Detailed Western Blot Protocol
1. Cell Lysis and Protein Quantification:
-
Lyse blasticidin-resistant and non-transfected cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound Deaminase (e.g., from Thermo Fisher Scientific, Cat# PA5-143657) at a 1:1000 dilution overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A band at approximately 14 kDa should be visible in the resistant cell lysate.[3]
-
For semi-quantitative analysis, perform densitometry on the bands and normalize to a loading control like β-actin or GAPDH.[4]
This compound Deaminase Functional Assay
This enzymatic assay directly measures the activity of the BSD protein, providing a functional confirmation of blasticidin resistance. The assay is based on the deamination of this compound, which can be monitored by a change in absorbance.
Experimental Workflow
Caption: Workflow for the this compound deaminase functional assay.
Detailed Functional Assay Protocol
1. Preparation of Cell Lysates:
-
Harvest blasticidin-resistant and non-transfected cells and wash with cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Enzymatic Reaction:
-
In a 96-well UV-transparent plate, add 50-100 µg of cell lysate.
-
Add this compound to a final concentration of 1 mM.
-
Bring the total reaction volume to 200 µL with reaction buffer (50 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C.
3. Data Acquisition and Analysis:
-
The deamination of this compound results in a decrease in absorbance at 280 nm. Monitor this change over time using a plate reader.
-
Calculate the rate of change in absorbance (ΔA280/min).
-
Enzyme activity (U/mg) can be calculated using the Beer-Lambert law, where one unit (U) is defined as the amount of enzyme that deaminates 1 µmol of this compound per minute. The molar extinction coefficient for this compound at 280 nm is required for this calculation.
Conclusion
The verification of this compound resistance gene expression can be approached from multiple angles. qPCR offers unparalleled sensitivity for detecting bsr gene transcription. Western blotting provides essential confirmation of protein translation and size. The functional assay gives a direct measure of the resistance mechanism's activity. For a comprehensive validation, a combination of these methods is often recommended, for instance, confirming mRNA expression with qPCR and then validating protein expression and function with a Western blot or a deaminase assay. This multi-faceted approach ensures robust and reliable characterization of your blasticidin-resistant cell lines.
References
Confirming Successful Blasticidin S Selection: A Comparative Guide to Validation Methods
For researchers, scientists, and drug development professionals, ensuring the successful selection of stably transfected cells is a critical step in establishing reliable in vitro models. When using Blasticidin S as a selection agent, it is imperative to confirm that the surviving cell population expresses the intended resistance gene. This guide provides a comprehensive comparison of methods to validate this compound selection, with a primary focus on Western blotting and its alternatives, supported by experimental data and detailed protocols.
Introduction to this compound Selection
This compound is a potent protein synthesis inhibitor that is toxic to both prokaryotic and eukaryotic cells.[1] Resistance is conferred by the expression of the this compound deaminase (BSD) gene from Aspergillus terreus or the this compound resistance (bsr) gene from Bacillus cereus.[1][2][3] These genes encode enzymes that inactivate this compound, allowing cells that express them to survive in a selective environment.[1][2][3] The initial and crucial step before confirming selection is to determine the optimal concentration of this compound for each specific cell line by performing a kill curve.[3] This ensures the use of the lowest concentration that effectively kills non-transfected cells while minimizing stress on the transfected population.
Comparing Methods for Confirming this compound Selection
While the survival of cells in a this compound-containing medium is a strong indicator of successful selection, further validation is necessary to confirm the expression of the resistance gene at the molecular level. The three primary methods for this confirmation are Western blotting, quantitative reverse transcription PCR (qRT-PCR), and flow cytometry. Each method offers distinct advantages and disadvantages in terms of the information provided, sensitivity, and throughput.
| Method | What it Measures | Pros | Cons |
| Western Blot | Protein expression level of the resistance gene (BSD or bsr). | Provides direct evidence of protein expression. Allows for semi-quantitative analysis of protein levels. | Can be time-consuming. Requires a specific and validated antibody. Lower throughput. |
| qRT-PCR | mRNA expression level of the resistance gene (bsd or bsr). | Highly sensitive and specific. High throughput. Does not require a specific antibody. | Does not confirm protein expression, as mRNA levels do not always correlate with protein levels. |
| Flow Cytometry | Co-expression of a fluorescent reporter protein (e.g., GFP) linked to the resistance gene. | High throughput. Provides single-cell resolution data. Can be used for cell sorting. | Indirect method of confirming resistance gene expression. Requires the presence of a co-expressed fluorescent marker. |
Western Blotting: The Gold Standard for Protein Expression
Western blotting provides direct evidence of the translation of the resistance gene into a functional protein. This method is considered the gold standard for confirming protein expression.
Experimental Protocol: Western Blot for BSD/bsr Protein
1. Sample Preparation (Cell Lysis):
-
Culture this compound-selected and non-selected (control) cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel. Include a protein ladder to determine the molecular weight. The expected molecular weight for the bsr protein is approximately 15 kDa.[4]
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For high molecular weight proteins, specific transfer conditions may be required.[5]
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the BSD or bsr protein overnight at 4°C. Commercially available polyclonal antibodies for bsr from Bacillus cereus and BSD are available.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
Expected Results: A specific band corresponding to the molecular weight of the BSD or bsr protein should be visible in the lanes containing lysates from this compound-selected cells, while no band should be present in the non-selected control cell lysates.
Figure 1. Western Blot Workflow
Alternative Methods for Validation
While Western blotting is a robust method, other techniques can provide valuable and often complementary information.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a highly sensitive method to quantify the mRNA expression of the blasticidin resistance gene. This can be particularly useful for high-throughput screening of a large number of clones.
Experimental Protocol: qRT-PCR for bsr mRNA
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from this compound-selected and non-selected cells using a commercial RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the bsr gene. An example of a forward primer for the bsr gene is 5'-ATGGCCAAGCCTTTGTCTCA-3'.[7]
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR system.
3. Data Analysis:
-
Calculate the relative expression of the bsr gene in selected cells compared to non-selected cells using the ΔΔCt method.
Expected Results: A significant increase in the relative expression of the bsr mRNA should be observed in the this compound-selected cells compared to the control cells.
Flow Cytometry
Flow cytometry is an excellent high-throughput method for confirming successful transfection when the blasticidin resistance gene is co-expressed with a fluorescent reporter gene, such as Green Fluorescent Protein (GFP), from the same vector.
Experimental Protocol: Flow Cytometry for GFP-Positive Cells
1. Cell Preparation:
-
Harvest this compound-selected and non-selected (control) cells.
-
Wash the cells with PBS and resuspend them in a flow cytometry staining buffer (e.g., PBS with 2% FBS).
2. Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser for exciting the specific fluorophore (e.g., a 488 nm laser for GFP).
-
Use the non-selected cells to set the gate for the negative population.
-
Quantify the percentage of fluorescent cells in the selected population.
Expected Results: A high percentage of the this compound-selected cell population should be positive for the fluorescent reporter, indicating successful co-expression of the resistance gene. A protocol from the Broad Institute suggests aiming for over 95% GFP-positive cells after selection.[8]
Figure 2. Blasticidin Resistance Pathway
Conclusion
Confirming the successful expression of the blasticidin resistance gene is a critical quality control step in generating stable cell lines. While Western blotting provides the most direct evidence of protein expression, qRT-PCR and flow cytometry offer valuable high-throughput alternatives. The choice of method will depend on the specific experimental needs, available resources, and the design of the expression vector. For a comprehensive validation, a combination of these methods can be employed to ensure the reliability and reproducibility of your research.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound-resistance gene (bsr): a novel selectable marker for mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abo.com.pl [abo.com.pl]
- 4. Western Blot Reagents | Antibodies for Western Blotting [bdbiosciences.com]
- 5. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 6. mybiosource.com [mybiosource.com]
- 7. biorxiv.org [biorxiv.org]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
Navigating the Selection Maze: A Comparative Guide to Blasticidin S and Puromycin for Stable Cell Line Generation
For researchers, scientists, and drug development professionals, the creation of stable cell lines is a cornerstone of meaningful and reproducible experimentation. The choice of selection antibiotic is a critical determinant of success in this process, influencing not only the time and effort required but also the characteristics of the resulting cell lines. This guide provides an in-depth, data-supported comparison of two commonly used selection agents: Blasticidin S and Puromycin (B1679871).
This comprehensive analysis delves into their mechanisms of action, typical working concentrations, and the critical experimental protocols for their use. By presenting quantitative data in a clear, comparative format and illustrating key processes, this guide aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.
At a Glance: this compound vs. Puromycin
| Feature | This compound | Puromycin |
| Mechanism of Action | Inhibits peptidyl-tRNA translocation, blocking peptide bond formation. | Acts as an aminoacyl-tRNA analog, causing premature chain termination. |
| Resistance Gene | This compound deaminase (bsd or bsr) | Puromycin N-acetyl-transferase (pac) |
| Typical Working Concentration | 1 - 10 µg/mL (up to 30 µg/mL in some cases) | 1 - 10 µg/mL |
| Selection Time | Generally slower, around 14 days to achieve >95% positive cells. | Faster, around 7 days to achieve >95% positive cells. |
| Selection Pressure & Transgene Expression | May result in lower and more variable transgene expression. | Tends to result in higher and more homogenous transgene expression. |
| Cross-Reactivity | Can be used in conjunction with puromycin for dual selection. | Can be used with blasticidin for dual selection. |
Delving Deeper: Mechanisms of Action
This compound and Puromycin both function by inhibiting protein synthesis, a fatal event for cells that have not successfully integrated the corresponding resistance gene. However, their specific mechanisms of action differ significantly.
This compound acts on the large ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This effectively halts the elongation of the polypeptide chain. Resistance is conferred by the this compound deaminase gene (bsd or bsr), which encodes an enzyme that inactivates the antibiotic.
Puromycin , on the other hand, is a structural analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain. This leads to the premature release of a truncated, non-functional protein, ultimately causing cell death. The puromycin N-acetyl-transferase (pac) gene provides resistance by modifying puromycin, preventing its incorporation into the polypeptide chain.
Performance in Stable Cell Line Generation
The choice between this compound and Puromycin can significantly impact the timeline and outcome of stable cell line development.
Speed of Selection
Experimental evidence suggests that puromycin selection is considerably faster than blasticidin selection. In one study, it took approximately 7 days to achieve a population of over 95% GFP-positive cells using puromycin, while it took around 14 days to reach the same percentage with blasticidin. This faster selection process with puromycin can accelerate research timelines.
Transgene Expression Levels
The selection agent can also influence the expression level of the integrated transgene. A study comparing different drug selection systems in mouse embryonic stem cells found that puromycin selection resulted in a more homogenous population of cells with high transgene expression. In contrast, blasticidin selection was associated with lower and more variable levels of transgene expression. This suggests that puromycin may exert a stronger selection pressure, favoring the survival of cells with higher levels of the resistance gene and, consequently, the linked transgene.
Experimental Protocols
Accurate and reproducible generation of stable cell lines relies on well-defined protocols. The first crucial step for both this compound and Puromycin is to determine the optimal antibiotic concentration for the specific cell line being used through a kill curve experiment.
Determining Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential to identify the minimum antibiotic concentration that effectively kills non-transfected cells within a reasonable timeframe, while minimizing potential off-target effects on stably transfected cells.
Materials:
-
Parental cell line (non-transfected)
-
Complete cell culture medium
-
This compound or Puromycin stock solution
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Plate the parental cells at a density that allows for logarithmic growth for the duration of the experiment (typically 20-50% confluency).
-
Antibiotic Dilution: Prepare a series of dilutions of the selection antibiotic in complete culture medium. A typical range for a kill curve is:
-
This compound: 0, 1, 2, 4, 6, 8, 10, 15, 20, 30 µg/mL
-
Puromycin: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL
-
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the plates and monitor the cells daily for viability using a microscope.
-
Medium Change: Refresh the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells within 7-14 days for this compound and 3-7 days for Puromycin.
Generating Stable Cell Lines
Once the optimal antibiotic concentration is determined, the following protocol can be used to generate stable cell lines.
Materials:
-
Transfected cells (containing the gene of interest and the appropriate resistance gene)
-
Complete cell culture medium
-
Optimal concentration of this compound or Puromycin
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Transfection: Transfect the target cells with the plasmid vector containing the gene of interest and the this compound or Puromycin resistance gene using your preferred method.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in non-selective medium.
-
Selection: Passage the cells into fresh medium containing the predetermined optimal concentration of this compound or Puromycin.
-
Incubation and Monitoring: Incubate the cells and monitor for the death of non-transfected cells.
-
Medium Change: Replace the selective medium every 3-4 days to maintain selection pressure and remove dead cells.
-
Colony Formation: Observe the formation of antibiotic-resistant colonies, which typically takes 1-3 weeks.
-
Isolation of Clones (Optional but Recommended): Once distinct colonies are visible, they can be individually picked and expanded to generate monoclonal stable cell lines.
-
Expansion and Characterization: Expand the selected polyclonal population or monoclonal clones and verify the stable integration and expression of the gene of interest.
Conclusion
Both this compound and Puromycin are effective selection agents for the generation of stable cell lines. The choice between them should be guided by the specific requirements of the experiment.
Puromycin is the preferred choice when speed is a priority and high, homogenous transgene expression is desired. Its rapid action allows for the faster generation of stable cell pools, which can significantly accelerate research timelines.
This compound remains a viable option, particularly in dual-selection experiments or when a slower, more gradual selection process is acceptable.
Ultimately, the optimal selection strategy involves careful consideration of the cell type, the expression vector, and the downstream applications of the stable cell line. Empirical determination of the optimal antibiotic concentration through a kill curve is a non-negotiable step for achieving robust and reproducible results.
A Head-to-Head Comparison: Blasticidin S vs. Hygromycin B for Stable Cell Line Generation
For researchers in cell biology and drug development, the efficient selection of stably transfected cells is a critical step. This guide provides an in-depth comparison of two commonly used selection antibiotics: Blasticidin S and Hygromycin B. We will delve into their mechanisms of action, selection efficiency, and provide detailed experimental protocols to help you make an informed decision for your research needs.
At a Glance: Key Differences
| Feature | This compound | Hygromycin B |
| Mechanism of Action | Inhibits peptide bond formation and translation termination | Inhibits translocation of tRNA and mRNA |
| Resistance Gene | This compound deaminase (bsr or BSD) | Hygromycin B phosphotransferase (hph) |
| Typical Working Concentration | 1-10 µg/mL | 50-400 µg/mL |
| Selection Time | Typically 7-10 days | Typically 10-14 days |
| Mode of Action | Rapidly induces cell death | Slower acting, cell architecture may be maintained longer after death |
Mechanism of Action: Two Paths to Protein Synthesis Inhibition
Both this compound and Hygromycin B function by halting protein synthesis in eukaryotic and prokaryotic cells, but they target different stages of this crucial cellular process.
This compound , a nucleoside analog antibiotic, primarily inhibits peptide bond formation during the elongation and termination phases of translation.[1] Resistance to this compound is conferred by the expression of this compound deaminase genes, such as bsr from Bacillus cereus or BSD from Aspergillus terreus. These enzymes catalyze the deamination of this compound, rendering it inactive.[1]
Hygromycin B , an aminoglycoside antibiotic, targets the 80S ribosome. It distorts the ribosomal A-site, which strengthens the binding of tRNA and inhibits the translocation of tRNA and mRNA, ultimately leading to the cessation of protein synthesis.[2] The resistance gene, hygromycin B phosphotransferase (hph), encodes a kinase that inactivates Hygromycin B through phosphorylation.
Selection Efficiency: A Comparative Overview
While direct head-to-head studies comparing the number of stable colonies formed are limited, the available data on optimal concentrations and selection timelines provide valuable insights into the efficiency of each antibiotic.
This compound is often considered a faster selection agent.[3] Its potency at low concentrations typically leads to rapid cell death of non-resistant cells, allowing for the isolation of stable clones in as little as one week.[4]
Hygromycin B selection may take longer, with selection periods often extending to 14 days or more.[3] It is important to note that with Hygromycin B, the cell architecture may remain intact for a period even after cell death has occurred, which can make it more challenging to visually assess the progress of selection in the early stages.[5]
Quantitative Comparison:
| Parameter | This compound | Hygromycin B |
| Typical Working Concentration (Mammalian Cells) | 1 - 10 µg/mL[1][2] | 50 - 400 µg/mL[1] |
| Recommended Concentration (293T Cells) | 5 - 15 µg/mL[6] | 100 - 200 µg/mL[6] |
| Recommended Selection Duration (293T Cells) | 7 - 11 days[6] | 5 - 7 days[6] |
| Time to Kill Non-Transfected Cells | Often within 7-10 days[7] | Can take up to 14 days[3] |
It is crucial to perform a kill curve for each cell line to determine the optimal concentration of the antibiotic. This ensures efficient selection without compromising the health of the stably transfected cells.
Experimental Protocols
The following are generalized protocols for determining the optimal antibiotic concentration (kill curve) and for generating stable cell lines.
Protocol 1: Kill Curve Determination
This protocol is essential to identify the minimum antibiotic concentration required to kill all non-transfected cells within a reasonable timeframe.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound and/or Hygromycin B
-
Multi-well plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will not lead to confluency during the course of the experiment. Allow the cells to adhere overnight.
-
Antibiotic Preparation: Prepare a series of dilutions of this compound (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL) and Hygromycin B (e.g., 0, 50, 100, 200, 400, 600, 800 µg/mL) in complete cell culture medium.
-
Treatment: The next day, replace the medium in each well with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubation and Monitoring: Incubate the plates under standard cell culture conditions. Observe the cells daily for signs of cell death.
-
Media Change: Replace the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells within 7-14 days.
Protocol 2: Stable Cell Line Generation
Materials:
-
Transfection-grade plasmid DNA containing your gene of interest and the appropriate resistance gene (bsr/BSD for this compound or hph for Hygromycin B)
-
Transfection reagent
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Optimal concentration of this compound or Hygromycin B (determined from the kill curve)
Procedure:
-
Transfection: Transfect your cells with the plasmid DNA using your preferred transfection method. It is advisable to include a negative control (cells transfected with a vector lacking the gene of interest) and a mock transfection control (cells treated with the transfection reagent only).
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in complete medium without the selection antibiotic.
-
Selection: After the recovery period, replace the medium with fresh complete medium containing the predetermined optimal concentration of either this compound or Hygromycin B.
-
Maintenance: Continue to culture the cells in the selective medium, replacing it every 2-3 days.
-
Colony Isolation: Monitor the plates for the formation of resistant colonies. This may take 1-3 weeks depending on the antibiotic and cell line.
-
Expansion: Once colonies are visible, they can be individually picked using cloning cylinders or by limiting dilution and expanded into clonal populations.
-
Verification: After expansion, it is essential to verify the integration and expression of your gene of interest using techniques such as PCR, Western blotting, or functional assays.
Stability of Resistance
Conclusion
Both this compound and Hygromycin B are effective selection antibiotics for the generation of stable cell lines. The choice between them will depend on the specific requirements of your experiment. This compound offers the advantage of faster selection, while Hygromycin B provides an alternative selection marker for dual-transfection experiments. Regardless of your choice, optimizing the selection concentration through a kill curve is a critical step to ensure the successful generation of healthy and stable cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. betalifesci.com [betalifesci.com]
- 3. portals.broadinstitute.org [portals.broadinstitute.org]
- 4. This compound HCl | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Choosing The Right Drug Selection Marker | VectorBuilder [en.vectorbuilder.com]
- 6. abo.com.pl [abo.com.pl]
- 7. The cross-resistance of mouse this compound-resistant cell lines to puromycin and sparsomycin, inhibitors of ribosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
Blasticidin S vs. G418: A Comparative Guide for Selection in Research and Drug Development
For researchers, scientists, and drug development professionals engaged in stable cell line generation, the choice of a selection antibiotic is a critical step that can significantly influence experimental outcomes. Among the various options available, Blasticidin S and G418 (also known as Geneticin®) are two of the most commonly employed agents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate antibiotic for your research needs.
At a Glance: this compound vs. G418
| Feature | This compound | G418 (Geneticin®) |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation, leading to the cessation of protein synthesis.[1][2] | An aminoglycoside that binds to the 80S ribosome, inhibiting the elongation step of protein synthesis.[3][4] |
| Resistance Gene | bsr (from Bacillus cereus) or BSD (from Aspergillus terreus) | neo (from transposon Tn5) |
| Typical Working Concentration | 1-10 µg/mL for mammalian cells.[3] | 100-1000 µg/mL for mammalian cells.[3] |
| Selection Time | Generally faster, with stable cell lines generated in as little as one week.[5] | Typically requires 10-14 days for the formation of stable colonies.[6] |
| Impact on Transgene Expression | May result in lower levels of recombinant protein expression compared to other selection agents like Zeocin.[7] | Can also lead to lower and more variable transgene expression.[7] Additionally, it may impose a metabolic load on cells. |
| Cost-Effectiveness | Higher cost per gram, but the much lower working concentration can make it more cost-effective for routine use. | Lower cost per gram, but the higher required concentration can increase the overall cost per experiment. |
| Cytotoxicity & Off-Target Effects | Acts rapidly to kill non-resistant cells.[5] | Can have a more gradual cytotoxic effect.[6] May have off-target effects on cellular metabolism. |
Mechanism of Action
Both this compound and G418 function by inhibiting protein synthesis in eukaryotic cells, but they do so through distinct mechanisms.
This compound is a nucleoside antibiotic that targets the peptidyl transferase center of the large ribosomal subunit. It inhibits the hydrolysis of peptidyl-tRNA and prevents the formation of peptide bonds, thereby halting protein synthesis.[1][2]
G418 , an aminoglycoside antibiotic, binds to the 80S ribosome and interferes with the elongation step of protein synthesis.[3][4] This disruption leads to the accumulation of non-functional proteins and eventual cell death.
Mechanisms of Action for this compound and G418.
Experimental Protocols
A critical step before initiating a stable cell line generation experiment is to determine the optimal concentration of the selection antibiotic for your specific cell line. This is achieved by performing a "kill curve" experiment.
Kill Curve Protocol
-
Cell Plating: Seed your parental (non-transfected) cells into a 24-well plate at a density that allows for logarithmic growth for several days.
-
Antibiotic Addition: 24 hours after plating, replace the medium with fresh medium containing a range of antibiotic concentrations.
-
For this compound: A typical range to test is 1, 2, 5, 10, 15, and 20 µg/mL.
-
For G418: A typical range to test is 100, 200, 400, 600, 800, and 1000 µg/mL.
-
Include a "no antibiotic" control well.
-
-
Incubation and Observation: Incubate the cells and monitor them daily for signs of cytotoxicity. Replace the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration is the lowest concentration that results in complete cell death within 7-10 days for this compound and 10-14 days for G418.
Stable Cell Line Generation Workflow
Workflow for Stable Cell Line Generation.
Key Advantages of this compound over G418
Based on available data, this compound presents several advantages over G418 for the selection of stably transfected cells:
-
Speed: The primary advantage of this compound is the significantly shorter time required to establish stable cell lines. Cell death in non-resistant populations is rapid, often allowing for the isolation of resistant colonies in as little as one week.[5] In contrast, G418 selection is a more protracted process, typically taking 10 to 14 days or longer for distinct colonies to emerge.[6]
-
Potency and Lower Working Concentration: this compound is effective at much lower concentrations (typically 1-10 µg/mL) compared to G418 (100-1000 µg/mL).[3] This high potency can be advantageous in minimizing potential off-target effects and reducing the overall amount of antibiotic required.
-
Cost-Effectiveness: While the initial cost per milligram of this compound may be higher than that of G418, the substantially lower working concentration often translates to a lower cost per experiment, making it a more economical choice for routine use.
Considerations and Potential Downsides
-
Impact on Transgene Expression: It is crucial to note that the choice of selection marker and antibiotic can influence the expression level of the co-selected gene of interest. Some studies have shown that both this compound and G418 selection can result in cell populations with lower and more variable expression of the transgene compared to other selection agents like Zeocin.[7]
-
Metabolic Burden with G418: The use of G418 has been associated with an increased metabolic load on cells, which can affect cell growth and metabolism. This could be a confounding factor in studies where cellular metabolism is a key parameter.
-
Cell Line Specificity: The sensitivity of different cell lines to both antibiotics can vary. Therefore, it is imperative to perform a kill curve for each new cell line to determine the optimal selection concentration.
Conclusion
References
- 1. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection Antibiotics | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 5. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Blasticidin S and its Alternatives for Stable Cell Line Development
For researchers, scientists, and drug development professionals, the selection of a suitable antibiotic for establishing stable cell lines is a critical step that can significantly influence experimental outcomes. While Blasticidin S is a widely used selection agent, a thorough understanding of its long-term effects on cell health and gene expression, in comparison to its common alternatives, is essential for robust and reproducible research.
This guide provides an objective comparison of this compound with other commonly used selection antibiotics, including G418 (Geneticin), Puromycin, and Hygromycin B. We will delve into their mechanisms of action, their impact on recombinant protein expression, and potential off-target effects in long-term culture, supported by available experimental data and detailed protocols for assessing these effects.
Mechanism of Action: A Common Target with Subtle Differences
All four antibiotics—this compound, G418, Puromycin, and Hygromycin B—function by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, a mechanism that allows for the selection of cells that have successfully integrated a resistance gene. However, they target different stages of the translation process.
This compound , a nucleoside antibiotic, inhibits peptidyl-tRNA hydrolysis and, to a lesser extent, peptide bond formation.[1] It has been suggested to have a binding site that overlaps with Puromycin.[2]
G418 (Geneticin) is an aminoglycoside antibiotic that disrupts protein synthesis by binding to the 80S ribosome, leading to codon misreading.[3]
Puromycin , an aminonucleoside antibiotic, acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination.[4] Its rapid action is a key advantage in selection.[5]
Hygromycin B is also an aminoglycoside that inhibits protein synthesis by interfering with the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3]
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Translation" { label="Protein Translation"; bgcolor="#F1F3F4"; "Ribosome" [shape=oval, style=filled, fillcolor="#4285F4"]; "mRNA" [shape=plaintext]; "tRNA" [shape=plaintext]; "Polypeptide" [shape=plaintext];
}
subgraph "cluster_Antibiotics" { label="Selection Antibiotics"; bgcolor="#F1F3F4"; "Blasticidin_S" [fillcolor="#EA4335"]; "G418" [fillcolor="#FBBC05"]; "Puromycin" [fillcolor="#34A853"]; "Hygromycin_B" [fillcolor="#4285F4"]; }
"Blasticidin_S" -> "Ribosome" [label="Inhibits peptide bond formation\n& tRNA hydrolysis", color="#EA4335"]; "G418" -> "Ribosome" [label="Causes codon misreading", color="#FBBC05"]; "Puromycin" -> "Ribosome" [label="Causes premature chain termination", color="#34A853"]; "Hygromycin_B" -> "Ribosome" [label="Inhibits translocation", color="#4285F4"]; } Caption: Mechanism of action of common selection antibiotics on the ribosome.
Impact on Recombinant Protein Expression: A Critical Consideration
The choice of selection antibiotic can have a significant, and often overlooked, impact on the expression levels of the desired recombinant protein. A study by Guo et al. (2021) provided a direct comparison of the effects of different selectable markers and their corresponding antibiotics on transgene expression in HEK293 and COS7 cells.
The study revealed that cell lines generated using the this compound resistance gene (BsdR) and the Neomycin resistance gene (NeoR, conferring resistance to G418) exhibited the lowest levels of recombinant protein expression.[6] In contrast, the use of the Puromycin resistance gene (PuroR) or the Hygromycin B resistance gene (HygR) resulted in intermediate to high levels of expression.[6] The highest expression levels were observed with the Bleomycin resistance gene (BleoR), which confers resistance to Zeocin.[6]
This difference in expression levels is thought to be related to the activity and stability of the resistance enzymes themselves. Highly efficient resistance enzymes, such as this compound deaminase, may allow cells to survive with lower levels of resistance gene expression, which is often linked to the expression of the co-transfected gene of interest.[7]
| Selectable Marker | Antibiotic | Recombinant Protein Expression Level | Cell-to-Cell Variability |
| BsdR | This compound | Low[6] | High[6] |
| NeoR | G418 (Geneticin) | Low[6] | High[6] |
| PuroR | Puromycin | Intermediate to High[6] | Lower[6] |
| HygR | Hygromycin B | Intermediate to High[6] | Lower[6] |
| BleoR | Zeocin | High[6] | Low[6] |
Table 1. Comparison of the impact of different selection antibiotics on recombinant protein expression.
dot graph "Expression_Levels" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Selection_Marker" [label="Choice of\nSelectable Marker", fillcolor="#202124"]; "Blasticidin_G418" [label="this compound (BsdR)\nG418 (NeoR)", fillcolor="#EA4335"]; "Puromycin_Hygromycin" [label="Puromycin (PuroR)\nHygromycin B (HygR)", fillcolor="#FBBC05"]; "Zeocin" [label="Zeocin (BleoR)", fillcolor="#34A853"]; "Expression_Outcome" [label="Recombinant Protein\nExpression Level", shape=ellipse, fillcolor="#4285F4"];
"Selection_Marker" -> "Blasticidin_G418"; "Selection_Marker" -> "Puromycin_Hygromycin"; "Selection_Marker" -> "Zeocin";
"Blasticidin_G418" -> "Expression_Outcome" [label="Low"]; "Puromycin_Hygromycin" -> "Expression_Outcome" [label="Intermediate to High"]; "Zeocin" -> "Expression_Outcome" [label="High"]; } Caption: Impact of selection marker choice on recombinant protein expression.
Long-Term Off-Target Effects: An Area Requiring Further Investigation
While the primary "on-target" effect of these antibiotics is the selection of resistant cells, their potential for "off-target" effects on the host cell's physiology during long-term culture is a significant concern for researchers. These effects can include cytotoxicity, genotoxicity, and alterations in global gene and protein expression, which can ultimately affect the reliability and reproducibility of experimental results.
Currently, there is a notable lack of direct, long-term comparative studies quantifying these off-target effects for this compound versus its common alternatives. Most available data focuses on the acute toxicity for determining optimal selection concentrations.
Cytotoxicity: All selection antibiotics are cytotoxic to non-resistant cells. The key is to use the lowest concentration that effectively kills non-transfected cells while minimizing stress on the resistant population. Long-term, low-level exposure could still lead to subtle cytotoxic effects, such as reduced proliferation rates or altered morphology.
Transcriptomic and Proteomic Alterations: Continuous exposure to a selection agent could potentially alter the global gene and protein expression profiles of the host cell line. These changes could confound the interpretation of experimental data, particularly in studies focused on cellular signaling, drug response, or disease modeling.
Experimental Protocols for Assessing Off-Target Effects
To address the gap in our understanding of the long-term off-target effects of this compound and its alternatives, researchers can employ a variety of established experimental protocols.
Long-Term Cytotoxicity and Viability Assays
Objective: To assess the long-term impact of selection antibiotics on cell viability, proliferation, and morphology.
Protocol:
-
Cell Seeding: Plate stable cell lines, each selected with a different antibiotic (this compound, G418, Puromycin, Hygromycin B), at a low density in their respective selection media. Include a non-selected parental cell line as a control.
-
Long-Term Culture: Culture the cells for an extended period (e.g., 20-30 passages), maintaining the appropriate antibiotic concentration.
-
Regular Monitoring: At regular intervals (e.g., every 2-3 passages), assess cell morphology using phase-contrast microscopy.
-
Viability and Proliferation Assays:
-
Trypan Blue Exclusion Assay: To determine the percentage of viable cells.
-
MTT or WST-1 Assay: To measure metabolic activity as an indicator of cell proliferation.
-
Live/Dead Staining: Use kits such as the LIVE/DEAD™ Viability/Cytotoxicity Kit for a more detailed assessment of cell health.
-
-
Data Analysis: Plot cell viability and proliferation rates over time for each antibiotic condition and compare them to the control.
dot graph "Cytotoxicity_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Start:\nStable Cell Lines", shape=ellipse, fillcolor="#34A853"]; "Culture" [label="Long-Term Culture\n(20-30 passages)\nwith Antibiotics", fillcolor="#4285F4"]; "Monitor" [label="Regular Monitoring:\n- Morphology\n- Viability (Trypan Blue)\n- Proliferation (MTT)", fillcolor="#FBBC05"]; "Analyze" [label="Data Analysis:\nCompare Viability and\nProliferation Rates", fillcolor="#EA4335"]; "End" [label="End:\nComparative Cytotoxicity Profile", shape=ellipse, fillcolor="#202124"];
"Start" -> "Culture"; "Culture" -> "Monitor"; "Monitor" -> "Analyze"; "Analyze" -> "End"; } Caption: Workflow for long-term cytotoxicity assessment.
Genotoxicity Assessment: The Comet Assay
Objective: To detect DNA damage (single- and double-strand breaks) induced by long-term exposure to selection antibiotics.
Protocol:
-
Cell Preparation: Harvest cells from long-term cultures maintained with each of the different selection antibiotics.
-
Embedding in Agarose (B213101): Mix a single-cell suspension with low-melting-point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. Compare the levels of DNA damage across the different antibiotic-treated groups.
dot graph "Comet_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Start:\nCells from Long-Term Culture", shape=ellipse, fillcolor="#34A853"]; "Embed" [label="Embed Cells\nin Agarose", fillcolor="#4285F4"]; "Lyse" [label="Cell Lysis", fillcolor="#4285F4"]; "Electrophoresis" [label="Alkaline Unwinding &\nElectrophoresis", fillcolor="#FBBC05"]; "Stain" [label="DNA Staining", fillcolor="#EA4335"]; "Visualize" [label="Fluorescence Microscopy", fillcolor="#EA4335"]; "Analyze" [label="Quantify DNA Damage", fillcolor="#202124"]; "End" [label="End:\nComparative Genotoxicity Profile", shape=ellipse, fillcolor="#202124"];
"Start" -> "Embed" -> "Lyse" -> "Electrophoresis" -> "Stain" -> "Visualize" -> "Analyze" -> "End"; } Caption: Workflow for the Comet Assay to assess DNA damage.
Transcriptomic and Proteomic Analysis
Objective: To identify global changes in gene and protein expression profiles induced by long-term antibiotic exposure.
Protocol:
-
Sample Preparation: Harvest cells from long-term cultures maintained with each of the different selection antibiotics.
-
RNA/Protein Extraction: Isolate high-quality total RNA for transcriptomic analysis and total protein for proteomic analysis.
-
Transcriptomic Analysis (RNA-Seq):
-
Prepare sequencing libraries from the extracted RNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify differentially expressed genes between the different antibiotic treatment groups and the control.
-
-
Proteomic Analysis (Mass Spectrometry):
-
Digest the extracted proteins into peptides.
-
Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample and determine the differentially expressed proteins.
-
-
Bioinformatic Analysis: Perform pathway analysis and gene ontology enrichment analysis on the differentially expressed genes and proteins to identify cellular pathways and functions that are affected by each antibiotic.
dot graph "Omics_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Start:\nCells from Long-Term Culture", shape=ellipse, fillcolor="#34A853"]; "Extraction" [label="RNA and Protein\nExtraction", fillcolor="#4285F4"]; "RNA_Seq" [label="RNA-Seq Analysis", fillcolor="#FBBC05"]; "MS" [label="Mass Spectrometry\n(Proteomics)", fillcolor="#FBBC05"]; "Data_Analysis" [label="Bioinformatic Analysis:\n- Differential Expression\n- Pathway Analysis", fillcolor="#EA4335"]; "End" [label="End:\nComparative Transcriptomic\nand Proteomic Profiles", shape=ellipse, fillcolor="#202124"];
"Start" -> "Extraction"; "Extraction" -> "RNA_Seq"; "Extraction" -> "MS"; "RNA_Seq" -> "Data_Analysis"; "MS" -> "Data_Analysis"; "Data_Analysis" -> "End"; } Caption: Workflow for transcriptomic and proteomic analysis.
Conclusion and Recommendations
The selection of an appropriate antibiotic is a critical decision in the development of stable cell lines. While this compound is an effective selection agent, its use is associated with lower recombinant protein expression levels compared to alternatives like Puromycin and Hygromycin B.
The long-term off-target effects of this compound and its alternatives remain an understudied area. Researchers should be aware of the potential for these agents to influence cell health, genomic stability, and global gene and protein expression over extended culture periods.
Recommendations for Researchers:
-
Consider the Impact on Protein Expression: If high-level expression of the recombinant protein is the primary goal, alternatives to this compound and G418, such as Puromycin, Hygromycin B, or Zeocin, should be considered.
-
Perform Thorough Kill Curves: Always determine the minimum effective concentration of the chosen antibiotic for each specific cell line to minimize potential off-target effects.
-
Monitor Cell Health: Regularly monitor the morphology, viability, and proliferation of stable cell lines during long-term culture.
-
Consider Off-Target Effects in Experimental Design: Be mindful of the potential for the selection antibiotic to influence the cellular processes being studied and include appropriate controls.
-
Further Research is Needed: There is a clear need for comprehensive, long-term comparative studies that directly assess the off-target effects of this compound and its alternatives. Such studies will provide invaluable data for the scientific community, enabling more informed decisions in the design and execution of experiments involving stable cell lines.
By carefully considering these factors and employing rigorous experimental validation, researchers can enhance the reliability and reproducibility of their findings and ensure the generation of high-quality, stable cell lines for a wide range of applications.
References
- 1. Long-Term Stable and Tightly Controlled Expression of Recombinant Proteins in Antibiotics-Free Conditions | PLOS One [journals.plos.org]
- 2. portals.broadinstitute.org [portals.broadinstitute.org]
- 3. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 4. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]
- 6. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobials in protein production | Blog | Biosynth [biosynth.com]
A Head-to-Head Battle: Blasticidin S versus Zeocin for Mammalian Cell Selection
For researchers in cell biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical step. This guide provides a comprehensive comparison of two commonly used selection antibiotics, Blasticidin S and Zeocin, offering insights into their mechanisms of action, efficacy in different cell lines, and detailed protocols for optimal use.
This guide presents a data-driven comparison to aid in the selection of the most appropriate antibiotic for your specific experimental needs. We delve into the fundamental differences in their modes of action, provide a summary of effective concentrations, and outline a detailed protocol for determining the optimal concentration for your cell line.
At a Glance: this compound vs. Zeocin
| Feature | This compound | Zeocin |
| Mechanism of Action | Inhibits protein synthesis by targeting the ribosome.[1][2][3][4][5][6] | Induces double-stranded DNA breaks.[7][8][9] |
| Resistance Gene | bsr or BSD (this compound deaminase)[1][6] | Sh ble (binds and inactivates Zeocin)[10][11][12] |
| Typical Mammalian Selection Concentration | 2 - 10 µg/mL[8][13][14][15] | 50 - 1000 µg/mL (average 250 - 400 µg/mL)[8][9][10][11][12][16][17] |
| Selection Time | Typically rapid, with stable cell lines established in under a week.[4] | Can take 2 to 6 weeks to generate foci depending on the cell line.[9][12] |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Zeocin lies in their cellular targets. This compound is a nucleoside antibiotic that halts protein synthesis in both prokaryotic and eukaryotic cells.[1][2] It achieves this by inhibiting peptide bond formation within the ribosome, the cell's protein-making machinery.[1][2][3][4][5][6] Resistance is conferred by the expression of the bsr or BSD gene, which encodes a deaminase that inactivates this compound.[1][6]
In contrast, Zeocin, a member of the bleomycin/phleomycin family of antibiotics, exerts its cytotoxic effects by directly damaging the cell's genetic material.[7][8][9] It intercalates into DNA and induces double-stranded breaks, ultimately leading to cell death.[7][8] Cells can survive this onslaught if they express the Sh ble gene, which produces a protein that binds to Zeocin, preventing it from cleaving DNA.[10][11][12]
Figure 1. Mechanisms of action for this compound and Zeocin.
Performance in Specific Cell Lines: A Comparative Look
A key consideration for researchers is the effectiveness of a selection agent in their specific cell line. While optimal concentrations vary, some studies provide valuable comparative data. For instance, one study evaluating selection markers in HEK293 and COS7 cells found that Zeocin selection yielded cell lines with the highest and most uniform expression of a linked recombinant protein, approximately 10-fold higher than those selected with this compound or G418.[18] Conversely, cell lines selected with this compound or G418 displayed the lowest levels of recombinant protein expression and the greatest cell-to-cell variability.[18] Another study identified Zeocin™ as the most effective selection agent for cell line development in HT1080 and HEK293 cells, noting that it identified populations with higher fluorescence levels and resulted in fewer false positives compared to hygromycin B, neomycin, and puromycin.[19]
Table 1: Recommended Starting Concentrations for Mammalian Cell Selection
| Antibiotic | Cell Line | Recommended Concentration (µg/mL) | Reference |
| This compound | General Mammalian | 2 - 10 | [13][14][15] |
| This compound | HEK293 | 15 | N/A |
| This compound | HeLa | 2 | N/A |
| This compound | NIH3T3 | 5 | N/A |
| Zeocin | General Mammalian | 50 - 1000 | [9][10][11][12][16][17] |
| Zeocin | HEK293 | 100 - 400 | [8] |
| Zeocin | CHO | 200 - 500 | [8] |
| Zeocin | HeLa | 50 - 150 | [8] |
Note: The optimal concentration is highly cell-line dependent and must be determined empirically.
Experimental Protocol: Determining the Optimal Antibiotic Concentration (Kill Curve)
To ensure efficient selection of stably transfected cells, it is crucial to determine the minimum concentration of the antibiotic that effectively kills non-resistant cells. This is achieved by performing a kill curve.
Objective: To determine the lowest concentration of this compound or Zeocin that causes complete cell death of the parental cell line within a desired timeframe (typically 7-14 days).
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
This compound or Zeocin stock solution
-
24-well or 96-well tissue culture plates
-
Trypan blue solution and hemocytometer or an automated cell counter
Procedure:
-
Cell Plating: Seed the parental cells into a 24-well or 96-well plate at a density that allows them to be approximately 25-50% confluent on the day of antibiotic addition.[11][20]
-
Antibiotic Dilution Series: The following day, prepare a series of antibiotic concentrations in complete culture medium.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the plates under standard cell culture conditions.
-
Medium Replacement: Replenish the selective medium every 3-4 days.[11][13]
-
Monitoring Cell Viability: Observe the cells daily under a microscope for signs of cell death, such as rounding, detachment, and lysis.
-
Endpoint Determination: After 7-14 days, determine the lowest concentration of the antibiotic that results in 100% cell death. This can be assessed visually or more quantitatively using a viability assay such as Trypan Blue exclusion.
Figure 2. Experimental workflow for determining the optimal antibiotic concentration.
Cellular Pathways Affected
The distinct mechanisms of this compound and Zeocin trigger different downstream cellular responses. Zeocin, by inducing DNA double-strand breaks, activates the DNA damage response (DDR) pathway.[21][22] This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis. Chronic exposure to sublethal doses of Zeocin has been shown to select for cells with an altered balance between homologous recombination and non-homologous end-joining repair pathways.[22]
This compound, by inhibiting protein synthesis, can induce a cellular stress response. Recent studies have shown that this compound can inhibit both the elongation and termination steps of translation in mammalian cells.[23][24] This can also impact processes that are tightly coupled to translation, such as nonsense-mediated mRNA decay.[23]
Conclusion: Making the Right Choice
The choice between this compound and Zeocin depends on several factors, including the specific cell line, the desired level of recombinant protein expression, and the experimental timeline.
-
Choose Zeocin when: High and uniform expression of the transgene is a priority, and a longer selection period is acceptable. It has been shown to be particularly effective in generating stable cell lines with robust protein expression.[18][19]
-
Choose this compound when: A rapid selection process is desired. It is known for its potent and fast-acting nature, allowing for the establishment of stable cell lines in a shorter timeframe.[4]
Ultimately, the most reliable method for determining the best selection agent for your system is to perform a pilot experiment comparing the two antibiotics in your specific cell line. By carefully considering the information and protocols presented in this guide, researchers can make an informed decision to optimize their stable cell line generation workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. genespin.com [genespin.com]
- 6. agscientific.com [agscientific.com]
- 7. Zeocin - Wikipedia [en.wikipedia.org]
- 8. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 9. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. invivogen.com [invivogen.com]
- 15. agscientific.com [agscientific.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. horizondiscovery.com [horizondiscovery.com]
- 21. Zeocin-induced DNA damage response in barley and its dependence on ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chronic exposure to sublethal doses of radiation mimetic Zeocin selects for clones deficient in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound inhibits mammalian translation and enhances production of protein encoded by nonsense mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Validating Protein Expression in Blasticidin S-Selected Clones: A Comparative Guide
For researchers in drug development and other scientific fields, the successful generation of stable cell lines expressing a protein of interest is a critical step. Blasticidin S is a commonly used selection antibiotic for establishing these cell lines. However, confirming the expression of the target protein in the resulting resistant clones is paramount. This guide provides a comprehensive comparison of methods to validate protein expression in this compound-selected clones, alongside alternative selection agents, and includes detailed experimental protocols.
Comparison of Selection Antibiotics
The choice of selection antibiotic can influence not only the efficiency of stable cell line generation but also the expression levels of the protein of interest. Below is a comparison of this compound with other commonly used selection antibiotics.
| Feature | This compound | G418 (Geneticin) | Puromycin | Hygromycin B | Zeocin |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[1] | Binds to the 30S ribosomal subunit, interfering with protein synthesis. | Causes premature chain termination during translation.[2] | Inhibits protein synthesis by targeting the 70S ribosome. | Intercalates into DNA and induces double-stranded breaks. |
| Resistance Gene | bsr, BSD[3][4] | neo | pac | hyg or hph | Sh ble |
| Typical Working Concentration (Mammalian Cells) | 1-10 µg/mL[5] | 100-1000 µg/mL | 1-10 µg/mL[2] | 50-400 µg/mL | 50-400 µg/mL |
| Selection Time | ~7-14 days | ~10-14 days[2] | < 7 days[2] | ~7-14 days | ~10-14 days |
| Impact on Protein Expression | Can result in lower protein expression levels and greater cell-to-cell variability compared to some other markers.[6] | Can also lead to lower protein expression levels and high variability.[6] | Generally associated with intermediate to high levels of protein expression.[6] | Associated with intermediate to high levels of protein expression.[6] | Often results in the highest and most uniform levels of recombinant protein expression.[6] |
| Key Advantages | Effective at low concentrations. | Widely used and well-established. | Rapid selection. | Useful for dual-selection experiments. | High and uniform protein expression. |
| Potential Disadvantages | May lead to lower protein yields. Overexpression of the resistance gene can be toxic to some cell types.[6] | High concentrations are often required. | Can be highly toxic to cells. |
Experimental Workflow for Validating Protein Expression
A systematic approach is crucial for accurately validating protein expression in your this compound-selected clones. The following workflow outlines the key steps from clonal selection to downstream analysis.
Detailed Experimental Protocols
Here are detailed protocols for the most common methods used to validate protein expression.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample of tissue or cell extract.
1. Sample Preparation (Cell Lysate)
-
Wash 1-5 x 10^6 cells with ice-cold PBS.
-
Lyse the cells in 100-500 µL of RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunodetection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR)
qPCR is used to quantify the messenger RNA (mRNA) levels of your target gene, which can indicate the level of transcription.
1. RNA Extraction
-
Isolate total RNA from 1-5 x 10^6 cells using a commercially available kit (e.g., RNeasy Mini Kit, TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qPCR Reaction
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of your target gene.
Flow Cytometry
Flow cytometry is ideal for assessing the percentage of cells expressing the protein of interest, especially for cell-surface or intracellular proteins.
1. Cell Preparation
-
Harvest 1 x 10^6 cells and wash with PBS.
-
For intracellular proteins, fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Permeabilize the cells with a buffer containing saponin (B1150181) or Triton X-100.
2. Antibody Staining
-
Incubate the cells with a fluorescently conjugated primary antibody against your protein of interest for 30-60 minutes at 4°C in the dark.
-
If using an unconjugated primary antibody, wash the cells and then incubate with a fluorescently conjugated secondary antibody.
-
Wash the cells twice with wash buffer (PBS with 1% BSA).
3. Data Acquisition and Analysis
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method for quantifying secreted proteins in the cell culture supernatant.
1. Sample Collection
-
Collect the cell culture supernatant from your selected clones.
-
Centrifuge to remove any cells or debris.
2. ELISA Procedure (Sandwich ELISA)
-
Coat a 96-well plate with a capture antibody specific for your protein of interest overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody (often biotinylated) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the concentration of your protein based on the standard curve.
Cellular Response to Protein Synthesis Inhibition
The use of selection antibiotics that inhibit protein synthesis, such as this compound, can trigger cellular stress responses. Understanding these pathways can provide context for unexpected experimental outcomes.
Troubleshooting
Validating protein expression can sometimes yield unexpected results. Here are some common issues and potential solutions when working with this compound-selected clones.
| Problem | Possible Causes | Suggested Solutions |
| No or low protein expression in resistant clones | Plasmid Integrity: The expression cassette for the gene of interest may be silenced or mutated. | - Sequence the integrated transgene to confirm its integrity.- Use a different promoter or expression vector. |
| Selection Pressure: Suboptimal this compound concentration may select for cells with low resistance gene expression, which may correlate with low target protein expression. | - Perform a kill curve to determine the optimal this compound concentration for your cell line.- Consider increasing the this compound concentration during selection. | |
| Toxicity of the Recombinant Protein: The expressed protein may be toxic to the cells. | - Use an inducible expression system to control the timing and level of protein expression.- Try expressing a modified, less toxic version of the protein. | |
| Cell Line-Specific Effects: The chosen cell line may not be optimal for expressing the target protein. | - Test expression in a different cell line. | |
| High variability in protein expression among clones | Integration Site Effects: The transgene may integrate into different genomic locations, leading to varying expression levels due to position effects. | - Screen a larger number of clones to find one with the desired expression level.- Use a targeted integration system (e.g., CRISPR/Cas9) to insert the transgene into a specific genomic locus known to support high and stable expression. |
| Mixed Clonal Population: The isolated "clone" may not be derived from a single cell. | - Perform single-cell cloning to ensure a truly clonal population. | |
| Discrepancy between mRNA and protein levels | Post-transcriptional Regulation: mRNA may be transcribed but not efficiently translated. | - Optimize codon usage in your transgene for the host cell line. |
| Protein Instability: The expressed protein may be rapidly degraded. | - Treat cells with a proteasome inhibitor (e.g., MG132) to see if protein levels increase.- Consider adding a stabilizing tag to your protein. |
By carefully selecting the appropriate validation methods and being aware of the potential challenges, researchers can confidently confirm the expression of their protein of interest in this compound-selected clones, paving the way for successful downstream applications.
References
- 1. agscientific.com [agscientific.com]
- 2. Selection Antibiotics | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A New Natural Product Analog of this compound Reveals Cellular Uptake Facilitated by the NorA Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. abo.com.pl [abo.com.pl]
- 6. Choice of selectable marker affects recombinant protein expression in cells and exosomes - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Cost-Effectiveness: A Comparative Guide to Blasticidin S and Other Selection Antibiotics
In the realm of genetic engineering and recombinant protein production, the selection of a stable and efficiently expressing cell line is a critical step. This process relies heavily on the use of selection antibiotics, which eliminate non-transfected cells, allowing for the isolation of desired clones. While numerous antibiotics are available, their cost-effectiveness—a balance of purchase price, working concentration, and efficiency—is a key consideration for researchers. This guide provides a comprehensive comparison of Blasticidin S against other commonly used selection antibiotics: Puromycin, G418 (Geneticin), and Hygromycin B, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Cost: A Quantitative Comparison
To provide a clear overview of the cost-effectiveness of these selection antibiotics, the following table summarizes their key characteristics, including mechanism of action, resistance genes, typical working concentrations, and an estimated cost per liter of selection media. The pricing is based on currently available information from various suppliers and is normalized to cost per milligram for comparative purposes. It is important to note that optimal concentrations can vary significantly between cell lines, necessitating the determination of a kill curve for each new cell line.
| Feature | This compound | Puromycin | G418 (Geneticin) | Hygromycin B |
| Mechanism of Action | Inhibits peptidyl-tRNA hydrolysis and peptide bond formation.[1][2] | Causes premature chain termination by acting as an analog of the 3'-terminal end of aminoacyl-tRNA.[3] | Blocks polypeptide synthesis by inhibiting the elongation step.[4][5][6] | Inhibits protein synthesis by strengthening tRNA binding to the ribosomal A-site and preventing translocation.[7][8][9] |
| Resistance Gene | bsr (Bacillus cereus), BSD (Aspergillus terreus)[10][11] | pac (Puromycin N-acetyl-transferase)[3] | neo (Neomycin phosphotransferase II)[4][5] | hph (Hygromycin B phosphotransferase)[7][8] |
| Typical Working Concentration (Mammalian Cells) | 1 - 10 µg/mL[11] | 0.5 - 10 µg/mL[12] | 100 - 2000 µg/mL[13] | 50 - 500 µg/mL |
| Selection Time | ~7 days[11] | < 7 days | 3 - 7 days for initial selection, may require longer for stable colonies.[6] | 7 - 10 days[14] |
| Estimated Price (USD/mg) | ~$4.57/mg (based on 100mg) | ~$1.34/mg (based on 100mg) | ~$0.16/mg (based on 1g) | ~$0.81/mg (based on 250mg) |
| Estimated Cost per Liter of Media (at mid-range concentration) | ~$22.85 (at 5 µg/mL) | ~$6.70 (at 5 µg/mL) | ~$80.00 (at 500 µg/mL) | ~$202.50 (at 250 µg/mL) |
Note: Prices are estimates based on publicly available data from various suppliers and are subject to change. Bulk pricing may significantly alter the cost per milligram. The "Estimated Cost per Liter of Media" is calculated using the mid-point of the typical working concentration range and the estimated price per milligram.
Experimental Protocols
Accurate and reproducible selection requires carefully optimized protocols. The following are generalized methodologies for determining the optimal antibiotic concentration (kill curve) and for the subsequent selection of stable cell lines.
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of the antibiotic required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
24-well tissue culture plates
-
Selection antibiotic (this compound, Puromycin, G418, or Hygromycin B)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Seed the parental cell line into the wells of a 24-well plate at a density that allows for 24-48 hours of growth before reaching confluency.
-
Incubate the plate overnight to allow the cells to adhere.
-
On the following day, prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration ranges to test are:
-
Remove the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the plate and monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).
-
Replace the selective medium every 2-3 days.
-
The optimal concentration is the lowest concentration that results in complete cell death within 7-14 days.
Protocol 2: Selection of Stable Cell Lines
This protocol describes the process of selecting for cells that have successfully integrated the resistance gene following transfection.
Materials:
-
Transfected cell population
-
Complete cell culture medium
-
Selection antibiotic at the predetermined optimal concentration
-
Culture vessels (flasks or plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
24 to 48 hours post-transfection, passage the cells into a new culture vessel.
-
Allow the cells to adhere overnight.
-
Replace the culture medium with fresh medium containing the optimal concentration of the selection antibiotic, as determined by the kill curve experiment.
-
Continue to culture the cells, replacing the selective medium every 2-3 days.
-
Monitor the culture for the death of non-resistant cells and the emergence of resistant colonies. This process can take one to three weeks, depending on the antibiotic and cell line.
-
Once distinct colonies are visible, they can be isolated using cloning cylinders or by limiting dilution to establish clonal cell lines.
-
Expand the isolated clones in the presence of the selection antibiotic for further analysis.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of action for common selection antibiotics.
Caption: Workflow for antibiotic selection in cell culture.
Caption: Factors influencing the cost-effectiveness of selection antibiotics.
References
- 1. Puromycin (Solution 10 mg/mL) - 5x 1 mL | SPYRYX BioSCIENCES [spyryxbio.com]
- 2. Puromycin dihydrochloride, 10 mg/ml in distilled water, sterile-filtered 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. You are being redirected... [bio-world.com]
- 4. invivogen.com [invivogen.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. You are being redirected... [bio-world.com]
- 7. Invivogen G418 5 G (100 MG/ML), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. rpicorp.com [rpicorp.com]
- 9. Selective Antibiotics | Applied Biological Materials Inc. [alpha.abmgood.com]
- 10. agscientific.com [agscientific.com]
- 11. Geneticin™ Selective Antibiotic (G418 Sulfate) (50 mg/mL) 20 mL | Buy Online | Gibco™ [thermofisher.com]
- 12. Gibco Hygromycin B (50 mg/mL) 20 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
- 13. Selection Antibiotics | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. This compound HCl [gbiosciences.com]
- 15. MP Biomedicals Antibiotics: Puromycin Dihydrochloride 10 mg | Buy Online | MP Biomedicals™ | Fisher Scientific [fishersci.com]
- 16. adooq.com [adooq.com]
- 17. rpicorp.com [rpicorp.com]
Safety Operating Guide
Proper Disposal of Blasticidin S: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of Blasticidin S, a potent nucleoside antibiotic, ensuring laboratory safety and compliance with waste management protocols.
This compound is a highly effective selection agent in cell culture, inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1] Due to its toxicity, proper disposal is crucial to prevent environmental contamination and potential health hazards. This guide outlines recommended procedures for the inactivation and disposal of this compound solutions and contaminated materials.
Inactivation and Disposal Procedures
For liquid waste containing this compound, such as used cell culture media, chemical inactivation is the recommended method of disposal. Autoclaving is not advised as a standalone treatment method for this compound waste, as its effectiveness has not been reliably established.[2] Solid waste, such as contaminated labware, should be decontaminated using chemical methods before disposal.
Chemical Inactivation of Liquid Waste
A combination of sodium hydroxide (B78521) (NaOH) and sodium hypochlorite (B82951) (NaClO), the active ingredient in bleach, is effective for the chemical degradation of this compound in liquid waste.
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a fresh inactivation solution. For every 1 liter of liquid waste containing this compound, prepare a solution containing 5% (w/v) NaOH and 0.1% (v/v) NaClO.
-
Treatment: Carefully add the inactivation solution to the liquid waste.
-
Incubation: Allow the mixture to stand for a minimum of 2 hours at room temperature to ensure complete inactivation.
-
Neutralization: After the incubation period, neutralize the treated waste to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).
-
Disposal: The neutralized waste can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Alkaline Hydrolysis
This compound is known to be unstable in alkaline conditions, providing an alternative inactivation method. The antibiotic's potency is reduced in solutions with a pH above 7.0 and it decomposes under more strongly alkaline conditions.[2][3][4][5][6]
Experimental Protocol for Alkaline Hydrolysis:
-
pH Adjustment: In a chemical fume hood, adjust the pH of the liquid this compound waste to >10.0 by adding a concentrated solution of sodium hydroxide (NaOH).
-
Incubation: Allow the alkaline solution to stand for at least 24 hours at room temperature to facilitate hydrolysis and degradation of the antibiotic.
-
Neutralization: Before disposal, neutralize the treated waste to a pH between 6.0 and 8.0 with an appropriate acid.
-
Disposal: The neutralized solution can be disposed of according to local wastewater regulations.
Spill Decontamination
In the event of a this compound spill, immediate decontamination is necessary.
-
Containment: Cordon off the spill area to prevent further spread.
-
Decontamination: Cover the spill with an absorbent material and then apply a 10% caustic solution (e.g., 10% sodium hydroxide) to the area.
-
Cleanup: Allow the decontamination solution to sit for at least 30 minutes before carefully cleaning the area with fresh absorbent material.
-
Disposal: All materials used for the cleanup should be treated as hazardous waste and disposed of accordingly.
Quantitative Data for this compound Disposal
| Parameter | Chemical Inactivation | Alkaline Hydrolysis | Spill Decontamination |
| Inactivating Agent | 5% Sodium Hydroxide (NaOH) & 0.1% Sodium Hypochlorite (NaClO) | Sodium Hydroxide (NaOH) | 10% Sodium Hydroxide (NaOH) |
| Target pH | Not specified, but inherently alkaline | >10.0 | Highly alkaline |
| Treatment Time | Minimum 2 hours | Minimum 24 hours | Minimum 30 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway of this compound Action and Inactivation
Caption: Simplified diagram of this compound's mechanism of action and its inactivation pathway.
References
- 1. This compound HCl | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound HCl | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. This compound HCl | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound Solution, High Purity, SBR00022, Sigma-Aldrich [sigmaaldrich.com]
- 6. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Blasticidin S
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Blasticidin S, a potent nucleoside antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
This compound hydrochloride is a powerful tool in molecular biology, used for the selection of cells expressing the this compound deaminase gene. However, it is classified as fatal if swallowed, necessitating stringent handling protocols.[1][2][3]
Personal Protective Equipment (PPE): A Multi-layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various scenarios when working with this compound.
| Scenario | Required Personal Protective Equipment | Additional Recommendations |
| Routine Handling (e.g., preparing solutions, treating cells) | - Gloves: Disposable nitrile gloves.[1][4] - Eye Protection: Safety glasses with side shields.[5][6][7] - Lab Coat: A standard laboratory coat.[5][6][7] | - Work in a chemical fume hood when weighing the powder or preparing stock solutions.[3][5][6][8] - Ensure good ventilation.[9][10] |
| Spill Cleanup | - Gloves: Double-gloving with nitrile gloves is recommended.[4] - Eye Protection: Chemical safety goggles.[11] - Lab Coat: A lab coat is mandatory.[5][6][7] - Respiratory Protection: For large spills or if dust is generated, a particulate filter respirator is necessary.[12] | - Use absorbent material to contain the spill.[1][8][13] - Moisten solid spills to prevent dust formation.[12] - Decontaminate the area with a suitable cleaning agent.[8][13] |
| Emergency Situations (e.g., significant exposure) | - Gloves: Chemical resistant gloves.[11] - Eye Protection: Face shield and chemical safety goggles.[11][12] - Protective Clothing: Chemical-resistant suit or apron.[12][14] - Respiratory Protection: Self-contained breathing apparatus (SCBA) may be required.[1][15] | - Evacuate the area.[1][8][10][13] - Seek immediate medical attention.[2][9][12][16] |
Experimental Protocols: Safe Handling and Disposal
Preparing this compound Stock Solution (5-10 mg/mL)
-
Preparation: Always weigh out this compound powder in a chemical fume hood to avoid inhalation of dust.[5][6]
-
Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety glasses with side shields.[5][6][7]
-
Dissolving: Dissolve the powder in sterile water or a buffer such as 20 mM HEPES (pH 7.2-7.5).[5][7] this compound is also soluble in acetic acid.[5][6] The pH of aqueous solutions should not exceed 7.0 to prevent inactivation.[5][6]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store at -20°C for long-term use (stable for 6-8 weeks) or at 4°C for short-term use (stable for 1-2 weeks).[5][6][17] Do not store in a frost-free freezer.[5][6][7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder and Stock Solutions | - Treat as hazardous waste.[1] - Dispose of through a licensed professional waste disposal service.[9] - Do not pour down the drain.[1][8][9][13] |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste container. - Dispose of according to your institution's hazardous waste guidelines. |
| Contaminated Personal Protective Equipment (e.g., gloves, lab coats) | - Remove and place in a designated hazardous waste container immediately after use. - Do not take contaminated clothing home.[12] |
| Spill Debris | - Collect all absorbent material and other contaminated debris in a sealed, labeled hazardous waste container.[12] - Dispose of as hazardous waste. |
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these safety protocols and operational plans, you can effectively minimize the risks associated with this compound and maintain a secure research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. This compound HCl | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. agscientific.com [agscientific.com]
- 9. toku-e.com [toku-e.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. ICSC 1758 - BLASTICIDIN-S [chemicalsafety.ilo.org]
- 13. midsci.com [midsci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. abo.com.pl [abo.com.pl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
